molecular formula C22H29N3O B1450959 Pro-lad CAS No. 65527-63-1

Pro-lad

Cat. No.: B1450959
CAS No.: 65527-63-1
M. Wt: 351.5 g/mol
InChI Key: HZKYLVLOBYNKKM-OXQOHEQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide and a potent serotonin receptor modulator used in advanced neuroscience and psychopharmacology research . As a structural analog of LSD, it is distinguished by a propyl group substitution at the 6-position of the ergoline ring, which modulates its binding affinity and pharmacokinetic profile compared to other lysergamides like LSD and ETH-LAD . Its primary mechanism of action is agonism at the 5-HT2A serotonin receptor, making it a valuable tool for studying receptor function, signal transduction pathways, and the neurobiological correlates of consciousness . Researchers utilize this compound to investigate the structure-activity relationships (SAR) within the ergoline family and to conduct comparative studies on the effects of classical psychedelics . In behavioral models, it is known to induce behaviors such as the head-twitch response, providing a measurable correlate for its hallucinogenic potency . This compound is typically administered in blotter form for precise dosing in laboratory settings . This product is strictly for research purposes in controlled laboratory environments. It is not for diagnostic, therapeutic, or human consumption of any kind. Researchers are responsible for ensuring their work complies with all local, state, and federal laws and regulations governing controlled substances.

Properties

IUPAC Name

(6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h7-9,11,13,16,20,23H,4-6,10,12,14H2,1-3H3/t16-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKYLVLOBYNKKM-OXQOHEQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215824
Record name PRO-LAD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65527-63-1
Record name Ergoline-8-carboxamide, 9,10-didehydro-N,N-diethyl-6-propyl-, (8β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65527-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PRO-LAD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065527631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRO-LAD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRO-LAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVR83W9XMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PRO-LAD: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRO-LAD, or 6-propyl-6-nor-lysergic acid diethylamide, is a synthetic ergoline (B1233604) derivative and a structural analog of lysergic acid diethylamide (LSD).[1][2] As a member of the lysergamide (B1675752) class of compounds, it is of significant interest to researchers in the fields of neuroscience, pharmacology, and medicinal chemistry for its psychedelic properties and its potential to elucidate the structure-activity relationships of serotonergic receptor ligands.[3][4] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and pharmacology of this compound, with a focus on presenting quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is characterized by a propyl group substituted at the N6 position of the nor-lysergic acid diethylamide scaffold.[2] This modification distinguishes it from LSD, which possesses a methyl group at the same position.[2] The core structure is a tetracyclic ergoline ring system, which incorporates fused indole (B1671886) and quinoline (B57606) moieties.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide[3]
Synonyms 6-propyl-6-nor-lysergic acid diethylamide, N-PropylnorLSD[5]
CAS Number 65527-63-1[5]
Molecular Formula C22H29N3O[3]
Molecular Weight 351.50 g/mol [3]
Melting Point 87-88 °C[6]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Appearance Neat[5]

Synthesis

The synthesis of this compound was first described by Hoffman and Nichols in 1985 as part of a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives.[6] The general synthetic scheme involves the alkylation of nor-lysergic acid diethylamide.

Experimental Protocol: Synthesis of 6-Propyl-6-nor-Lysergic Acid Diethylamide (this compound)

A detailed protocol for the synthesis of this compound can be adapted from the general method described for N(6)-alkyl norlysergic acid N,N-diethylamide derivatives. The key step is the alkylation of the secondary amine at the N6 position of the ergoline nucleus.

  • Starting Material: Nor-lysergic acid diethylamide (nor-LSD).

  • Alkylation Agent: 1-Iodopropane.

  • Base: Potassium carbonate (K2CO3).

  • Solvent: Dimethylformamide (DMF).

Procedure:

  • Nor-lysergic acid diethylamide is dissolved in anhydrous dimethylformamide.

  • An excess of potassium carbonate is added to the solution to act as a base.

  • 1-Iodopropane is added to the reaction mixture.

  • The mixture is stirred at room temperature for an extended period (e.g., 9 hours, as reported for the n-propyl derivative) to allow the alkylation reaction to proceed.[6]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product is achieved by chromatography to afford pure this compound.[6]

Note: This is a generalized protocol based on the synthesis of related compounds. The specific reaction conditions, such as temperature and reaction time, may require optimization for the synthesis of this compound.

Pharmacology

This compound is a potent psychedelic agent that is believed to exert its effects primarily through its interaction with the serotonin (B10506) 5-HT2A receptor.[4] It is classified as a partial agonist at this receptor, similar to LSD.[4]

Receptor Binding Affinity

Table 2: Receptor Binding Affinities of this compound (Ki in nM)

ReceptorKi (nM)
5-HT1AData not available
5-HT2AData not available
5-HT2CData not available

Note: Specific Ki values for this compound are not currently available in the cited literature. The table indicates the receptors for which it is known to have an affinity.

5-HT2A Receptor Signaling Pathway

The psychedelic effects of this compound are mediated through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PRO_LAD This compound Receptor 5-HT2A Receptor PRO_LAD->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates targets leading to Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase start_training Rat in Operant Chamber drug_admin Administer LSD (Training Drug) start_training->drug_admin saline_admin Administer Saline (Vehicle) start_training->saline_admin drug_lever Press 'Drug' Lever -> Reward drug_admin->drug_lever saline_lever Press 'Saline' Lever -> Reward saline_admin->saline_lever criterion Achieve Discrimination Criterion drug_lever->criterion saline_lever->criterion test_drug_admin Administer this compound (Test Drug) criterion->test_drug_admin lever_press Record Lever Presses (Drug vs. Saline) test_drug_admin->lever_press data_analysis Analyze Data (Calculate ED50) lever_press->data_analysis

References

A Technical Guide to the Synthesis Pathway of 6-Propyl-6-nor-LSD (PRO-LAD)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for academic and research professionals in the fields of medicinal chemistry, pharmacology, and drug development. The synthesis of lysergamides is a complex and potentially hazardous process that should only be undertaken by trained professionals in a controlled laboratory setting. The compounds described are controlled substances in many jurisdictions, and their synthesis, possession, or distribution may be illegal. This guide is for informational purposes only and does not endorse or encourage illicit activities.

Introduction

6-Propyl-6-nor-lysergic acid diethylamide (PRO-LAD) is a semi-synthetic psychedelic of the lysergamide (B1675752) class. It is an analogue of lysergic acid diethylamide (LSD) where the methyl group at the N6 position of the ergoline (B1233604) ring is replaced with a propyl group. The synthesis and pharmacological evaluation of this compound and related N6-alkylated lysergamides were notably described in the scientific literature by researchers such as David E. Nichols and Alexander Shulgin.[1][2][3] A 1985 study by Hoffman and Nichols reported a convenient method for synthesizing a series of these compounds, finding that N6-propyl substitution resulted in a potency roughly equivalent to that of LSD in drug discrimination assays with rats.[1][4]

This guide provides a technical overview of the synthetic pathway to this compound, focusing on the chemical principles and experimental methodologies derived from published scientific literature.

General Synthetic Strategy

The most common and direct route to this compound is a semi-synthetic pathway starting from d-lysergic acid. Lysergic acid itself can be obtained through the hydrolysis of ergot alkaloids produced by the Claviceps purpurea fungus or via total synthesis, a significantly more complex endeavor.[5][6]

The general pathway involves two primary stages:

  • Amide Formation: Conversion of d-lysergic acid to its corresponding N,N-diethylamide. If starting from LSD, this step is preceded by demethylation at the N6 position to yield nor-lysergic acid diethylamide (nor-LSD).

  • N6-Alkylation: Introduction of the n-propyl group onto the indole (B1671886) nitrogen (N6 position) of the nor-LSD intermediate.

This modular approach allows for the synthesis of a wide variety of N6-substituted lysergamide analogues.

Core Synthesis Pathway

The critical step in forming lysergamides is the activation of the carboxylic acid group of lysergic acid to facilitate its condensation with an amine, in this case, diethylamine (B46881). Several methods have been developed for this purpose.

  • Mixed Anhydride (B1165640) Method: A widely used technique involves reacting lysergic acid with an anhydride, such as trifluoroacetic anhydride, to form a highly reactive mixed anhydride intermediate.[7] This intermediate readily reacts with diethylamine to form the desired amide. Other reagents, like sulfur trioxide-dimethylformamide complex, can also be used to form a mixed anhydride with sulfuric acid.[8]

  • Azide (B81097) Method: An alternative pathway involves converting the lysergic acid to a lysergic acid azide. This azide can then be condensed with diethylamine to produce a mixture of d-lysergic acid diethylamide and d-isolysergic acid diethylamide, which requires subsequent separation, typically via chromatography.[9]

To synthesize N6-alkylated analogues like this compound, the N6-methyl group of LSD must first be removed to yield the nor-LSD precursor. This can be achieved through various demethylation procedures known in organic chemistry, although specific published protocols for this exact transformation on LSD are less common in academic literature than direct alkylation of nor-lysergic acid derivatives.

The final and defining step in the synthesis of this compound is the alkylation of the N6 nitrogen of nor-lysergic acid diethylamide. The method developed by Hoffman and Nichols provides a direct approach for this transformation.[1][4] This reaction involves treating nor-LSD with an appropriate alkylating agent, in this case, an n-propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane), in the presence of a base to yield the target compound, 6-propyl-6-nor-LSD.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical logic and experimental workflow for the synthesis of this compound.

This compound Synthesis Pathway General Synthetic Pathway to this compound cluster_legend *Note: Demethylation is required if starting from LSD. Synthesis can also proceed from nor-lysergic acid. LysergicAcid d-Lysergic Acid mid1 LysergicAcid->mid1 NorLSD nor-Lysergic Acid Diethylamide (nor-LSD) mid2 NorLSD->mid2 PROLAD 6-Propyl-6-nor-LSD (this compound) mid1->NorLSD 1. Amide Formation 2. Demethylation* mid2->PROLAD N6-Alkylation (+ Propyl Halide) key

General Synthetic Pathway to this compound

Experimental_Workflow Experimental Workflow for N6-Alkylation start Dissolve nor-LSD in Acetonitrile add_reagents Add K2CO3 and 1-Iodopropane start->add_reagents reflux Reflux Reaction Mixture (e.g., 8 hours) add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Inorganic Salts cool->filter evaporate Evaporate Solvent (in vacuo) filter->evaporate dissolve Dissolve Residue in Chloroform evaporate->dissolve chromatography Purify via Chromatography (Alumina column) dissolve->chromatography collect Collect Fractions Containing Product (TLC analysis) chromatography->collect final_evap Evaporate Solvent from Pure Fractions collect->final_evap end Obtain this compound Free Base final_evap->end

References

The In Vivo Mechanism of Action of Pro-lad: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD). Its primary mechanism of action in vivo is mediated through its activity as a partial agonist at the serotonin (B10506) 2A (5-HT2A) receptor, a key target for classic psychedelic compounds. This agonism triggers a cascade of intracellular signaling events, leading to the characteristic psychoactive effects observed in preclinical models. In vivo studies, primarily utilizing drug discrimination and head-twitch response assays in rodents, have confirmed that this compound produces effects indicative of hallucinogenic potential, with a potency comparable to that of LSD. This technical guide provides a comprehensive overview of the in vivo mechanism of action of this compound, detailing its primary molecular target, the downstream signaling pathways, and the key experimental evidence from animal models.

Primary Pharmacological Target: Serotonin 2A (5-HT2A) Receptor

The principal in vivo mechanism of action of this compound is its interaction with the 5-HT2A receptor. This compound acts as a partial agonist at this receptor, meaning it binds to and activates the receptor, but elicits a response that is below the maximal effect produced by the endogenous ligand, serotonin.[1] The psychedelic effects of this compound are primarily attributed to this interaction.[1] In addition to its high affinity for the 5-HT2A receptor, this compound also exhibits affinity for the 5-HT1A and 5-HT2C receptors, although its activity at these sites is less characterized in the context of its psychedelic effects.[1]

Signal Transduction Pathways

Activation of the 5-HT2A receptor by this compound initiates a well-defined intracellular signaling cascade. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Upon agonist binding, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability and gene expression, which are thought to underlie the profound alterations in perception, cognition, and mood associated with psychedelic compounds.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq Gq/11 5-HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates downstream Downstream Effects (Neuronal Excitability, Gene Expression) PKC->downstream

Caption: 5-HT2A Receptor Gq-coupled Signaling Pathway.

In Vivo Experimental Evidence

The psychoactive properties of this compound have been characterized in vivo using well-established rodent behavioral assays that are predictive of hallucinogenic effects in humans.

Drug Discrimination Studies

Drug discrimination assays are a gold-standard behavioral paradigm to assess the subjective effects of a novel compound by training animals to recognize the interoceptive cues of a known drug. In these studies, rats are trained to press one of two levers to receive a reward, with the "correct" lever being dependent on whether they received an injection of a specific drug (e.g., LSD) or a saline vehicle.

This compound has been shown to fully substitute for LSD in rats trained to discriminate LSD from saline.[1] This indicates that this compound produces subjective effects that are qualitatively similar to those of LSD.

CompoundTraining DrugSpeciesED50 (nmol/kg)Potency Relative to LSD
This compound LSDRat~37Equipotent
LSD LSDRat~37-

Experimental Protocol: Two-Lever Drug Discrimination Assay

  • Subjects: Male Sprague-Dawley rats are typically used.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training:

    • Rats are trained to press a lever for a food reward (e.g., 45 mg sucrose (B13894) pellets) on a fixed-ratio (FR) schedule.

    • Once lever-pressing is established, discrimination training begins. Before each daily session, rats receive an intraperitoneal (i.p.) injection of either LSD (the training drug, e.g., 0.08 mg/kg) or saline.

    • Following an LSD injection, responses on one designated lever (the "drug lever") are reinforced, while responses on the other lever (the "saline lever") have no consequence.

    • Following a saline injection, only responses on the saline lever are reinforced.

    • Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >85% correct responses on the first FR of the session for several consecutive days).

  • Testing:

    • Once the discrimination is learned, test sessions are conducted. Various doses of the test compound (e.g., this compound) are administered, and the percentage of responses on the drug- and saline-associated levers is recorded.

    • Full substitution is considered to have occurred if the animal predominantly presses the drug-associated lever. The ED50 value, the dose at which the animal makes 50% of its responses on the drug lever, is calculated to determine the potency of the test compound.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Lever Press Training Lever Press Training (FR Schedule) Discrimination Training Discrimination Training Lever Press Training->Discrimination Training LSD Injection LSD Injection Discrimination Training->LSD Injection Saline Injection Saline Injection Discrimination Training->Saline Injection Press Drug Lever Press 'Drug' Lever LSD Injection->Press Drug Lever Press Saline Lever Press 'Saline' Lever Saline Injection->Press Saline Lever Reward Reward Press Drug Lever->Reward Press Saline Lever->Reward Administer this compound Administer this compound (Various Doses) Observe Lever Choice Observe % Responses on Each Lever Administer this compound->Observe Lever Choice Calculate ED50 Calculate ED50 for LSD-like Subjective Effects Observe Lever Choice->Calculate ED50

Caption: Experimental Workflow for the Drug Discrimination Assay.
Head-Twitch Response (HTR)

CompoundSpeciesStrainED50 (µg/kg)ED50 (nmol/kg)
LSD MouseC57BL/6J52.9132.8

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Subjects: Male C57BL/6J mice are commonly used due to their robust HTR.

  • Procedure:

    • Mice are habituated to the testing environment (e.g., a clean cage) for a short period before drug administration.

    • The test compound (e.g., this compound) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Immediately following injection, the number of head twitches is counted for a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, spasmodic, side-to-side movement of the head that is distinct from normal grooming or exploratory behaviors.

    • Observations can be made by a trained observer or recorded on video for later analysis.

  • Data Analysis: The total number of head twitches is recorded for each animal, and dose-response curves are generated to determine the ED50 value, which represents the dose that produces 50% of the maximal response.

HTR_Workflow Habituation Habituate Mouse to Test Cage Injection Administer this compound or Vehicle (i.p. or s.c.) Habituation->Injection Observation Observe and Count Head Twitches (e.g., 30-60 min) Injection->Observation Data Analysis Generate Dose-Response Curve and Calculate ED50 Observation->Data Analysis

Caption: Experimental Workflow for the Head-Twitch Response Assay.

Metabolism and Pharmacokinetics

Detailed in vivo metabolism and pharmacokinetic studies specifically on this compound are limited in the available scientific literature. However, based on the metabolism of LSD and other N-alkylated lysergamides, it is anticipated that this compound undergoes metabolic transformation in the liver. The primary metabolic pathways for LSD involve N-demethylation at the 6-position and hydroxylation of the lysergic acid core, reactions primarily catalyzed by cytochrome P450 (CYP) enzymes. Given that this compound has an N-propyl group at the 6-position, it is plausible that it undergoes N-depropylation to form nor-LSD, as well as hydroxylation on the aromatic ring or other positions. The N-propyl substitution is also expected to influence its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, potentially altering its duration of action compared to LSD.[2]

Conclusion

References

PRO-LAD: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is a psychedelic lysergamide (B1675752) and an analog of lysergic acid diethylamide (LSD).[1] As with other psychoactive compounds, understanding its pharmacokinetic and pharmacodynamic profile in preclinical rodent models is crucial for elucidating its mechanism of action, therapeutic potential, and safety profile. This technical guide provides a comprehensive overview of the available data on this compound's effects in rodents, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics: A Data Gap

Currently, there is a significant lack of publicly available, quantitative pharmacokinetic data for this compound in any rodent model. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters such as bioavailability, plasma concentrations, and half-life, have not been published.

In the absence of specific data for this compound, a general understanding can be extrapolated from studies on its parent compound, LSD, in rats. The metabolism of LSD in rats primarily involves hydroxylation at various positions on the indole (B1671886) ring, followed by glucuronide conjugation.[2] Key metabolites of LSD identified in rats include 13- and 14-hydroxy-LSD and their glucuronide conjugates.[2] It is plausible that this compound undergoes a similar metabolic fate, involving enzymatic modification of the propyl group and the lysergamide core. However, without direct experimental evidence, this remains speculative.

Experimental Protocol: In Vitro Metabolism in Rodent Liver Microsomes (General Methodology)

To investigate the metabolic profile of novel compounds like this compound, a common in vitro method involves incubation with liver microsomes. This protocol provides a general framework:

  • Preparation of Microsomes: Liver microsomes are prepared from rodent (e.g., Sprague-Dawley rat) liver homogenates through differential centrifugation.

  • Incubation: this compound would be incubated with the liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) and other necessary buffers at 37°C.

  • Sample Analysis: At various time points, the reaction is quenched, and the samples are analyzed using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized through behavioral assays in rodents, focusing on its interaction with the serotonergic system, particularly the 5-HT2A receptor.

Receptor Affinity and Activity

This compound demonstrates an affinity for serotonin (B10506) receptors, including 5-HT1A, 5-HT2A, and 5-HT2C.[1] It acts as a partial agonist at the 5-HT2A receptor, which is the primary mechanism believed to underlie the psychedelic effects of lysergamides.[1]

Behavioral Pharmacology in Rodent Models

Two key behavioral paradigms have been employed to assess the in vivo effects of this compound in rodents: drug discrimination and the head-twitch response (HTR).

Drug Discrimination Studies in Rats

Drug discrimination assays are a valuable tool for assessing the subjective effects of a drug in animals. In a key study by Hoffman and Nichols (1985), rats were trained to discriminate between the effects of LSD and saline.[3][4] this compound was then tested for its ability to substitute for the LSD cue.

Quantitative Pharmacodynamic Data: Drug Discrimination in Rats

CompoundED50 (nmol/kg, i.p.)Potency Relative to LSDReference
LSD185.51.0[3][4]
This compound 185.5 1.0 (equipotent) [3][4]
ETH-LAD~62-93~2-3x more potent[3][4]
AL-LAD~62-93~2-3x more potent[1]

Experimental Protocol: Two-Lever Drug Discrimination in Rats

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Training: Rats are trained to press one lever after an intraperitoneal (i.p.) injection of a specific dose of LSD (e.g., 185.5 nmol/kg) and a second lever after a saline injection to receive a food reward.[3][4]

  • Testing: Once the rats have learned to reliably discriminate between LSD and saline, test sessions are conducted with various doses of this compound. The percentage of responses on the LSD-appropriate lever is measured.

  • Data Analysis: The effective dose 50 (ED50), the dose at which the test drug produces 50% of the maximum response on the drug-appropriate lever, is calculated to determine its potency relative to the training drug.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans. While specific HTR data for this compound is not available, this assay is a standard method for evaluating lysergamide-like compounds.

Experimental Protocol: Head-Twitch Response (HTR) in Mice

  • Animals: Typically, male C57BL/6J mice are used.

  • Drug Administration: Mice are administered various doses of the test compound (e.g., this compound) or a vehicle control, usually via intraperitoneal injection.

  • Observation: Following a brief acclimation period, the number of head twitches is manually or automatically counted for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Dose-response curves are generated to determine the ED50 for inducing the head-twitch response.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The primary mechanism of action for this compound is believed to be its partial agonism at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling cascade initiated by 5-HT2A receptor activation.

G 5-HT2A Receptor Signaling Pathway PRO_LAD This compound HT2AR 5-HT2A Receptor PRO_LAD->HT2AR Binds and Activates Gq Gq/11 HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Gene Expression Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for In Vivo Pharmacodynamic Assessment

The following diagram outlines a typical workflow for assessing the pharmacodynamic properties of a novel lysergamide like this compound in rodent models.

G Pharmacodynamic Assessment Workflow cluster_0 Behavioral Assays cluster_1 Data Analysis Drug_Discrimination Drug Discrimination (Rats) Data_Collection Data Collection Drug_Discrimination->Data_Collection HTR Head-Twitch Response (Mice) HTR->Data_Collection ED50_Calc ED50 Calculation Potency_Comp Potency Comparison (vs. LSD) ED50_Calc->Potency_Comp Results Results Interpretation Potency_Comp->Results Compound This compound Dose_Selection Dose Range Selection Compound->Dose_Selection Rodent_Models Rodent Models (Rats, Mice) Dose_Selection->Rodent_Models Behavioral_Testing Behavioral Testing Rodent_Models->Behavioral_Testing Behavioral_Testing->Drug_Discrimination Behavioral_Testing->HTR Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Statistical_Analysis->ED50_Calc

Caption: In Vivo Pharmacodynamic Workflow.

Conclusion

The current understanding of this compound's pharmacology in rodent models is primarily based on its pharmacodynamic effects, which indicate a potency comparable to LSD in producing subjective effects, likely through the activation of the 5-HT2A receptor. A significant knowledge gap exists concerning its pharmacokinetic properties. Further research is warranted to fully characterize the ADME profile of this compound, which is essential for a comprehensive assessment of its potential as a research tool or therapeutic agent. The experimental protocols and pathways described herein provide a foundational framework for future investigations into this and other novel psychoactive compounds.

References

The Metabolism of Pro-lad (6-propyl-6-nor-lysergic acid diethylamide): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data exists on the metabolism of Pro-lad. This guide provides a comprehensive overview based on the established metabolic pathways of structurally related lysergamides, primarily lysergic acid diethylamide (LSD) and its N6-alkylated analogs such as ETH-LAD and AL-LAD. The presented information is intended to serve as a scientific resource for researchers and drug development professionals.

Introduction

This compound (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and a structural analog of LSD, distinguished by the substitution of the N6-methyl group with a propyl group.[1] While its pharmacological and subjective effects have been anecdotally reported, a comprehensive understanding of its metabolic fate remains largely unexplored in published literature.[2] Understanding the metabolism of this compound is crucial for a complete pharmacological profile, including its duration of action, potential for drug-drug interactions, and the activity of its metabolites.

This technical guide synthesizes the current understanding of lysergamide metabolism to project the metabolic pathways of this compound. It details the predicted primary metabolites, the enzymatic systems likely responsible for their formation, and provides standardized experimental protocols for their identification and characterization.

Predicted Metabolic Pathways of this compound

Based on in vitro studies of analogous N6-alkyl lysergamides, the metabolism of this compound is anticipated to proceed primarily through two major Phase I metabolic pathways: N-dealkylation and hydroxylation . These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[3]

N-Dealkylation

The primary N-dealkylation reaction for this compound is the removal of the N6-propyl group to yield nor-LSD (6-nor-lysergic acid diethylamide).[3][4] This metabolic pathway is a common fate for N6-substituted lysergamides.[3] For the related compounds ETH-LAD and AL-LAD, N-dealkylation to nor-LSD has been observed, with the cytochrome P450 isozyme CYP3A4 identified as a key enzyme in this process.[5] It is highly probable that CYP3A4 also mediates the N-depropylation of this compound. While nor-LSD is an expected metabolite, studies on other N6-alkyl lysergamides suggest it may be formed in only trace amounts.[3]

Hydroxylation

Hydroxylation represents another significant metabolic route for lysergamides. For this compound, this can theoretically occur at several positions on the ergoline (B1233604) ring system. Based on the metabolism of similar compounds, hydroxylation of the aromatic ring and other parts of the core structure is likely.[5][6] The specific hydroxylated isomers of this compound have not been experimentally identified. However, studies on ETH-LAD and AL-LAD have implicated CYP1A2 , CYP2D6 , and CYP3A4 in various hydroxylation reactions.[5] Therefore, it is reasonable to assume that one or more of these enzymes are responsible for the hydroxylation of this compound.

Primary Metabolites of this compound

The primary predicted metabolites of this compound are:

  • nor-LSD: Formed via N-dealkylation of the propyl group at the N6 position.[3] nor-LSD itself is reported to have significantly lower psychedelic potency compared to LSD.[4]

  • Hydroxylated this compound isomers: A series of mono-hydroxylated metabolites are expected. The exact positions of hydroxylation are yet to be determined experimentally but are likely to be on the lysergamide core structure.[5][6]

The following table summarizes the predicted primary metabolites and the enzymes likely involved in their formation.

MetaboliteMetabolic PathwayPredicted Catalyzing Enzymes
nor-LSDN-DealkylationCYP3A4[5]
Hydroxylated this compound IsomersHydroxylationCYP1A2, CYP2D6, CYP3A4[5]

Experimental Protocols

While specific experimental protocols for this compound metabolism are not available in the literature, the following are detailed, standard methodologies used for the investigation of in vitro metabolism of related compounds.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the Phase I metabolites of this compound generated by human liver enzymes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound stock solution to achieve a final substrate concentration in the low micromolar range (e.g., 1-10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Metabolite Identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, detect, and structurally characterize the metabolites of this compound from the in vitro incubation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A suitable reversed-phase column (e.g., C18).

  • A tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of the parent compound and its metabolites.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.6 mL/min for a standard analytical column).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS acquisition to obtain fragmentation spectra of the most abundant ions.

  • Collision Energy: Ramped or set at multiple levels to ensure comprehensive fragmentation for structural elucidation.

  • Data Analysis: The acquired data is processed using specialized software to identify potential metabolites by looking for expected mass shifts from the parent drug (e.g., -42 Da for N-dealkylation to nor-LSD, +16 Da for hydroxylation). The fragmentation patterns in the MS/MS spectra are then used to propose the structure of the metabolites.

Visualizations

Prolad_Metabolism prolad This compound nor_lsd nor-LSD prolad->nor_lsd N-Dealkylation (CYP3A4) hydroxylated_prolad Hydroxylated this compound (various isomers) prolad->hydroxylated_prolad Hydroxylation (CYP1A2, CYP2D6, CYP3A4)

Caption: Predicted metabolic pathways of this compound.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis cluster_identification Metabolite Identification prolad This compound incubation Incubation at 37°C prolad->incubation hlm Human Liver Microsomes hlm->incubation nadph NADPH Regenerating System nadph->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_processing Data Processing (Mass Shift Analysis) lcms->data_processing structure_elucidation Structure Elucidation (MS/MS Fragmentation) data_processing->structure_elucidation

References

Pro-lad: A Technical Guide to its History, Discovery, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and pharmacological properties of the lysergamide (B1675752) compound Pro-lad (6-propyl-6-nor-lysergic acid diethylamide). This compound, a structural analog of lysergic acid diethylamide (LSD), has been a subject of scientific interest due to its psychoactive properties. This document summarizes its discovery, key in vivo potency data, and outlines the experimental protocols for its synthesis and evaluation. Furthermore, it details the primary signaling pathway associated with its mechanism of action and provides visualizations to aid in the understanding of these complex processes. This guide is intended for researchers, scientists, and drug development professionals.

History and Discovery

This compound, also known as 6-propyl-6-nor-lysergic acid diethylamide, first appeared in the scientific literature in a 1976 publication by Japanese researchers Tetsukichi Niwaguchi and colleagues.[1] However, it was the subsequent work of American medicinal chemists Andrew J. Hoffman and David E. Nichols in 1985 that brought more significant attention to the compound.[2] Their research focused on a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including this compound.

The hallucinogenic effects of this compound in humans were first anecdotally described by David E. Nichols, based on personal communications with the renowned psychopharmacologist Alexander Shulgin.[3] Shulgin, known for his extensive work in the synthesis and bioassay of psychoactive compounds, later included a more detailed description of this compound in his 1997 book, TiHKAL (Tryptamines I Have Known and Loved).[3]

Quantitative Data

Quantitative data for this compound, particularly regarding its in vitro receptor binding affinities and functional efficacy, is not extensively available in the public domain. However, a key in vivo study by Hoffman and Nichols provides valuable insight into its potency relative to LSD.

In Vivo Potency: Drug Discrimination Studies

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs in animals. In a study by Hoffman and Nichols (1985), rats were trained to discriminate d-LSD from saline. The potency of this compound to substitute for the LSD cue was then determined.

CompoundED50 (nmol/kg)Potency Ratio (LSD = 1.0)
d-LSD185.51.0
This compound ~185.5 ~1.0

Table 1: In vivo potency of this compound in a rat drug discrimination assay. Data from Hoffman and Nichols (1985).[2]

The results indicate that this compound is approximately equipotent to d-LSD in producing LSD-like subjective effects in this animal model.

Experimental Protocols

Synthesis of 6-propyl-6-nor-lysergic acid diethylamide (this compound)

The synthesis of this compound, as described by Hoffman and Nichols (1985), involves the N-alkylation of norlysergic acid diethylamide. While a detailed, step-by-step protocol for this compound specifically is not provided in the literature, a general method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives is outlined.[2][4]

General Synthetic Scheme:

  • Demethylation of LSD: The synthesis starts with d-lysergic acid diethylamide (LSD). The N(6)-methyl group is removed to yield norlysergic acid diethylamide (nor-LSD). This can be achieved through various methods, such as the von Braun reaction using cyanogen (B1215507) bromide, followed by reduction of the resulting cyanamide.

  • N-Alkylation: The secondary amine of nor-LSD is then alkylated with a suitable propylating agent, such as 1-iodopropane (B42940) or 1-bromopropane, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

  • Purification: The final product, this compound, is then purified using chromatographic techniques to isolate the desired compound from any unreacted starting materials or byproducts.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Demethylation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Purification cluster_end Final Product LSD d-Lysergic Acid Diethylamide (LSD) Demethylation von Braun Reaction (e.g., with CNBr) LSD->Demethylation Reduction Reduction (e.g., with Zn/Acetic Acid) Demethylation->Reduction Intermediate: N(6)-cyano-nor-LSD Alkylation Alkylation with 1-iodopropane or 1-bromopropane in DMF with K2CO3 Reduction->Alkylation Intermediate: nor-LSD Purification Chromatographic Purification Alkylation->Purification Prolad This compound Purification->Prolad

A generalized workflow for the synthesis of this compound.
Radioligand Binding Assay for Serotonin (B10506) Receptors

To determine the binding affinity (Ki) of a compound like this compound for serotonin receptors, a competitive radioligand binding assay is typically employed.[1]

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A, 5-HT2A, or 5-HT2C) are prepared from cultured cells or brain tissue.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

BindingAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing target receptor Incubation Incubate membranes, radioligand, and test compound MembranePrep->Incubation ReagentPrep Prepare radioligand and varying concentrations of test compound (this compound) ReagentPrep->Incubation Filtration Separate bound and free ligand via filtration Incubation->Filtration Counting Quantify bound radioactivity with a scintillation counter Filtration->Counting IC50 Determine IC50 value Counting->IC50 Ki Calculate Ki value using Cheng-Prusoff equation IC50->Ki

Workflow for a competitive radioligand binding assay.
Drug Discrimination Study in Rats

This protocol outlines the key steps in a two-lever drug discrimination task to assess the subjective effects of a test compound.[5][6][7]

Protocol Outline:

  • Animal Training: Rats are trained in operant conditioning chambers with two levers. They are trained to press one lever after receiving an injection of a known drug (e.g., d-LSD) and the other lever after receiving a saline injection to receive a food reward.

  • Acquisition of Discrimination: Training continues until the rats reliably press the correct lever corresponding to the injection they received.

  • Test Sessions: Once the discrimination is learned, test sessions are conducted. In these sessions, rats are administered various doses of the test compound (this compound) and placed in the chamber. The lever they choose to press is recorded.

  • Data Collection: The number of presses on the drug-associated lever and the saline-associated lever are recorded for each dose of the test compound.

  • Data Analysis: The percentage of responses on the drug-associated lever is calculated for each dose. An ED50 value, the dose at which the rats respond on the drug-associated lever 50% of the time, is determined.

DrugDiscriminationWorkflow cluster_training Training Phase cluster_testing Testing Phase cluster_data Data Analysis Training Train rats to associate Lever A with Drug (LSD) and Lever B with Saline Acquisition Continue training until reliable discrimination is achieved Training->Acquisition Administer Administer varying doses of test compound (this compound) Acquisition->Administer Test Place rat in chamber and record lever presses Administer->Test Calculate Calculate % of responses on drug-associated lever Test->Calculate ED50 Determine ED50 value Calculate->ED50

Workflow for a drug discrimination study.

Signaling Pathways

This compound is known to be a partial agonist at the serotonin 5-HT2A receptor, similar to LSD.[3] The psychedelic effects of compounds acting on this receptor are primarily mediated through the Gq/11 signaling pathway.[3][8][9]

Upon binding of an agonist like this compound to the 5-HT2A receptor, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events ultimately lead to the modulation of neuronal activity and gene expression, contributing to the psychoactive effects of the compound.

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_response Cellular Response Prolad This compound Receptor 5-HT2A Receptor Prolad->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Ca2+ Store IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ Ca2->PKC co-activates Response Modulation of Neuronal Activity and Gene Expression PKC->Response leads to ER->Ca2 releases

5-HT2A receptor Gq signaling pathway activated by this compound.

Conclusion

This compound is a fascinating lysergamide with a rich history intertwined with key figures in psychedelic research. While its in vivo potency is comparable to LSD, a comprehensive in vitro pharmacological profile remains to be fully elucidated in publicly available literature. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize such compounds. The visualization of the 5-HT2A receptor signaling pathway clarifies the primary mechanism thought to underlie its psychoactive effects. Further research is warranted to fully characterize the binding affinities, functional efficacies, and detailed pharmacokinetic profile of this compound to better understand its unique properties within the lysergamide class.

References

Pro-lad stability and degradation pathways under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of PRO-LAD Under Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound (6-propyl-6-nor-lysergic acid diethylamide) is a research chemical. This document is intended for informational purposes for research and drug development professionals in a laboratory setting. It is not for human consumption. All handling and research should be conducted in compliance with local, state, and federal laws and regulations.

Introduction

This compound (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and an analog of lysergic acid diethylamide (LSD).[1][2] It is distinguished by a propyl group substitution at the N6 position of the ergoline (B1233604) ring, which modulates its pharmacokinetic profile and binding affinity to serotonin (B10506) receptors.[1] Like LSD, its primary mechanism of action is agonism at the 5-HT2A serotonin receptor, making it a valuable tool in neuroscience for studying receptor function and signal transduction pathways.[1]

The stability of a compound is a critical parameter that can affect its purity, potency, and safety. For researchers and drug development professionals, understanding the chemical stability and degradation pathways of this compound is essential for ensuring the integrity of experimental results, developing stable formulations, and identifying potential impurities.[3][4] Forced degradation studies are a key component of this process, providing insights into how the molecule behaves under various stress conditions such as hydrolysis, oxidation, heat, and light.[5][6] This guide provides a technical overview of the potential degradation pathways of this compound and outlines experimental protocols for assessing its stability under laboratory conditions.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. For lysergamides like this compound, a combination of chromatographic and spectroscopic techniques is recommended.[1][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) detector, is highly effective for separating, identifying, and quantifying this compound and its potential degradation products.[1] A typical reversed-phase HPLC method would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape.[1]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of this compound and its degradants. Fragmentation patterns observed in tandem MS (MS/MS) can help elucidate the structures of unknown degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of degradation products, providing detailed information about the connectivity of atoms and their three-dimensional arrangement.[1][7]

Forced Degradation Studies: Experimental Protocols

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[4][6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][6] The following are generalized protocols that should be optimized for this compound.

General Experimental Workflow

A systematic approach is necessary for conducting forced degradation studies. The workflow involves subjecting the compound to various stress conditions and analyzing the resulting samples against a control.

G General Workflow for Forced Degradation Studies cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution (e.g., 1 mg/mL in suitable solvent) acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to stress ox Oxidation (e.g., 3% H2O2) prep->ox Expose to stress therm Thermal Stress (e.g., 60°C) prep->therm Expose to stress photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to stress control Prepare Control Sample (Protected from stress) hplc Analyze by Stability-Indicating HPLC-UV/MS control->hplc Analyze alongside stressed samples neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize neutralize->hplc char Characterize Degradants (MS/MS, NMR) hplc->char quant Quantify Degradation & Assess Mass Balance hplc->quant

Caption: A typical experimental workflow for forced degradation studies.

Hydrolytic Degradation (Acid and Base)

Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acid or base.[6] For this compound, the amide linkage is a likely site for hydrolysis.

Protocol:

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Base Hydrolysis: In a separate experiment, add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH).

  • Incubation: Store the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours), sampling at intermediate time points.[6]

  • Neutralization: Before analysis, neutralize the acid-stressed sample with NaOH and the base-stressed sample with HCl.

  • Analysis: Analyze using a validated stability-indicating HPLC method.

Oxidative Degradation

Oxidation can occur at electron-rich sites in the molecule.[6] The indole (B1671886) ring system in this compound is susceptible to oxidation.

Protocol:

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).

  • Stress Application: Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 3%.

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample directly using HPLC.

Thermal Degradation

Thermal stress evaluates the stability of the compound at elevated temperatures.[6]

Protocol:

  • Solid State: Place a known amount of solid this compound powder in a controlled temperature oven (e.g., 60-80°C).

  • Solution State: Prepare a solution of this compound (e.g., 1 mg/mL) and store it in a controlled temperature oven.

  • Incubation: Expose the samples for a defined period (e.g., up to 7 days), taking samples at various time points.[6]

  • Analysis: For the solid-state sample, dissolve in a suitable solvent before analysis. Analyze all samples by HPLC.

Photolytic Degradation

Photostability testing assesses the effect of light exposure on the compound.[6]

Protocol:

  • Sample Preparation: Prepare both solid and solution samples of this compound.

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the exposed and control samples by HPLC.

Potential Degradation Pathways of this compound

While specific degradation pathways for this compound are not extensively documented, logical pathways can be proposed based on the known chemistry of the ergoline scaffold and related lysergamides like LSD.[1][8] Common degradation products can arise from hydrolysis, oxidation, or photodegradation.[1]

G Hypothesized Degradation Pathways of this compound PROLAD This compound Hydrolysis Hydrolysis (Acid/Base) PROLAD->Hydrolysis Oxidation Oxidation (e.g., H2O2) PROLAD->Oxidation Photodegradation Photodegradation (UV/Vis Light) PROLAD->Photodegradation Deg1 Lysergic Acid Propylamide (Hydrolysis of diethylamide) Hydrolysis->Deg1 Deg2 N-de-propylated this compound (nor-LSD) Oxidation->Deg2 Deg3 2-oxo-PRO-LAD (Oxidation of indole ring) Oxidation->Deg3 Deg4 iso-PRO-LAD (Epimerization at C8) Photodegradation->Deg4

Caption: Potential degradation pathways for this compound under stress conditions.

  • Hydrolysis: The N,N-diethylamide group at the C8 position is susceptible to hydrolysis under acidic or basic conditions, which would yield 6-propyl-6-nor-lysergic acid.

  • Oxidation: The indole moiety is prone to oxidation. This could lead to the formation of 2-oxo-PRO-LAD, similar to the metabolism of LSD to 2-oxo-3-hydroxy-LSD.[8] Additionally, cleavage of the N6-propyl group could occur, yielding nor-LSD.

  • Photodegradation/Epimerization: Lysergamides are known to be sensitive to light. Exposure to UV or visible light can lead to various degradation products. One common transformation is epimerization at the C8 position, converting the biologically active isomer into the inactive iso-lysergamide form (iso-PRO-LAD).[1]

Data Presentation and Interpretation

All quantitative data from stability studies should be systematically recorded to facilitate comparison and analysis. A mass balance assessment is crucial to ensure that all degradation products have been accounted for.[3]

Table 1: Illustrative Summary of Forced Degradation Results for this compound
Stress ConditionDuration% this compound DegradedMajor Degradation Product(s)% Mass Balance
Control 48 hrs< 1%-~100%
0.1 M HCl (60°C) 24 hrs15.2%Degradant 1 (Hydrolysis Product)99.5%
0.1 M NaOH (RT) 48 hrs11.8%Degradant 1 (Hydrolysis Product)99.1%
3% H₂O₂ (RT) 24 hrs18.5%Degradant 2 (Oxidation Product A), Degradant 3 (Oxidation Product B)98.8%
Thermal (80°C, solid) 7 days8.3%Degradant 4 (Isomer)99.7%
Photolytic (ICH Q1B) -12.5%Degradant 4 (iso-PRO-LAD)99.3%

Note: This table is for illustrative purposes. Actual results would need to be generated through experimentation.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of Pro-lad

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental spectroscopic data for Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is not extensively available in peer-reviewed literature. This guide provides representative data based on closely related lysergamide (B1675752) analogs, primarily ETH-LAD (6-ethyl-6-nor-lysergic acid diethylamide), and predictive analysis based on the chemical structure of this compound. This information is intended for research and drug development professionals.

Introduction

This compound is a synthetic lysergamide and an analog of lysergic acid diethylamide (LSD). Its chemical structure is characterized by a propyl group attached to the nitrogen at position 6 of the ergoline (B1233604) ring. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such novel psychoactive substances. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols and a visualization of its primary signaling pathway.

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound. The NMR data is based on published data for ETH-LAD as a close structural analog. The mass spectrometry and IR data are predicted based on the known fragmentation patterns and functional group absorptions of lysergamides.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Predicted based on ETH-LAD Hemitartrate in d₆-DMSO) [1]

Position¹³C Chemical Shift (δ/ppm)¹H Chemical Shift (δ/ppm)
2~118~7.2 (d)
3~111-
4~123~6.8 (d, J ≈ 7.1 Hz)
5~108~6.9 (d, J ≈ 7.3 Hz)
6-Indole N-H: ~10.75 (s)
7~124~7.0 (d, J ≈ 8.4 Hz)
8~41~4.2 (dd, J ≈ 11.2, 4.4 Hz)
9~49~3.1 (m)
10~33~2.9 (m)
11~134-
12~112~7.1 (m)
13~126~7.0 (m)
14~110~6.9 (d, J ≈ 7.3 Hz)
15~171-
16 (N-CH₂)~42~3.4 (m)
17 (N-CH₂-CH₃ )~14~1.1 (t, J ≈ 7.0 Hz)
18 (N6-CH₂)~52~2.7 (m)
19 (N6-CH₂-CH₂ )~21~1.5 (sextet)
20 (N6-CH₂-CH₂-CH₃ )~12~0.9 (t)
Amide N-CH₂~45~3.4 (m)
Amide N-CH₂-CH₃ ~14~1.1 (t, J ≈ 7.2 Hz)

Table 2: Predicted Mass Spectrometry (MS) Data for this compound

ParameterValue
Molecular FormulaC₂₂H₂₉N₃O
Molar Mass351.49 g/mol
Expected [M+H]⁺m/z 352.2389
Predicted Key Fragment Ions (m/z) Description
351Molecular Ion [M]⁺
322Loss of ethyl group (-C₂H₅) from diethylamide
308Loss of propyl group (-C₃H₇) from N6 position
281Further fragmentation of the ergoline ring
221, 207, 196, 181Common ergoline backbone fragments
100, 72Fragments from the diethylamide moiety

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3280N-H StretchIndole N-H
3100-3000C-H StretchAromatic C-H
2960-2850C-H StretchAliphatic C-H (propyl and ethyl groups)
~1630C=O StretchAmide carbonyl
1600-1450C=C StretchAromatic ring stretching

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from protocols used for related lysergamides.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5 mg of the sample (e.g., this compound hemitartrate) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: A 600 MHz NMR spectrometer equipped with a cryoprobe is typically used.

  • Data Acquisition:

    • ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR spectra are acquired using a standard pulse program with proton decoupling.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.

  • Data Processing: Spectra are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2 Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) instrument, coupled with a liquid chromatography (LC) system is ideal for analysis. Gas chromatography-mass spectrometry (GC-MS) can also be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

    • Chromatography: A C18 reversed-phase column is used with a gradient elution of mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.

    • Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 50-500. Tandem mass spectrometry (MS/MS) is performed on the protonated molecule [M+H]⁺ to obtain fragmentation data for structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

    • Derivatization: Silylation may be required to improve the volatility and thermal stability of the analyte.

    • Chromatography: A non-polar capillary column (e.g., DB-1) is used with a temperature program that ramps from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 310°C).

    • Ionization: Electron ionization (EI) at 70 eV is used to induce fragmentation.

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the substance is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the sample spectrum.

Signaling Pathway

This compound, like other classic psychedelics, is believed to exert its primary effects through agonism at the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a complex intracellular signaling cascade.

Gq_Signaling_Pathway ProLad This compound HTR2A 5-HT2A Receptor ProLad->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

References

Pro-lad: A Technical Guide to Aqueous and Organic Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD).[1][2] As a potent serotonin (B10506) receptor modulator, this compound is a valuable tool in neuroscience and psychopharmacology research.[1] Its primary mechanism of action involves agonism at the 5-HT2A serotonin receptor, which makes it useful for studying receptor function, signal transduction, and the structure-activity relationships within the ergoline (B1233604) class of compounds.[1][2] Understanding the solubility of this compound in various solvents is critical for designing and executing in vitro assays, developing analytical methods, and formulating it for research applications.

This guide provides a summary of the available solubility information, a detailed protocol for solubility determination, and an overview of the compound's primary signaling pathway.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide[3]
Molecular Formula C₂₂H₂₉N₃O[3]
Molar Mass 351.5 g/mol [3]
Synonyms PROLAD, 6-Propyl-6-nor-LSD, N-PropylnorLSD[2][4]

Solubility Profile

The extensive hydrocarbon framework of lysergamides suggests limited water solubility and better solubility in non-polar organic solvents.[6]

Disclaimer: The following table is based on data for Lysergic Acid Diethylamide (LSD) and should be used as an estimation for this compound. Empirical determination of this compound's solubility is highly recommended for any quantitative application.

Table 2: Qualitative Solubility of LSD Base and Tartrate Salt (Proxy for this compound)

SolventFormSolubility
AcetoneBaseVery Soluble
ChloroformBaseVery Soluble
EtherBaseVery Soluble
HexaneBaseSlightly Soluble
MethanolBaseVery Soluble
WaterBaseInsoluble
AcetoneTartrateInsoluble
ChloroformTartrateInsoluble
EtherTartrateInsoluble
HexaneTartrateInsoluble
MethanolTartrateSoluble
WaterTartrateSoluble

Data sourced from the SWGDRUG Monograph on LSD.[5] Definitions: Very Soluble (VS), Soluble (S), Slightly Soluble (SS), Insoluble (I).

Experimental Protocol: Thermodynamic Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method. This method is considered the "gold standard" for solubility measurement.[7][8]

Materials
  • This compound (solid form)

  • Selected aqueous and organic solvents

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure
  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure saturation.[8]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.[8]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[8][9]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to sediment.[8] To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[8]

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be passed through a syringe filter.

  • Dilution: Accurately dilute the collected supernatant with the appropriate solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.[8][9]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[8]

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge to separate solid C->D E Collect supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Workflow for the shake-flask solubility determination method.

Core Signaling Pathway: 5-HT2A Receptor Activation

This compound's pharmacological effects are primarily mediated through its action as a partial agonist at the serotonin 5-HT2A receptor.[2] This receptor is a G protein-coupled receptor (GPCR) that is linked to the Gq signaling cascade.[10][11]

Upon binding of an agonist like this compound, the 5-HT2A receptor undergoes a conformational change, which activates the associated Gq protein. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[14] DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[14] The activation of PKC and the elevation of intracellular calcium lead to the phosphorylation of various downstream protein targets, resulting in a cascade of cellular responses that are believed to underlie the compound's psychoactive effects.[12][15]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Prolad This compound (Agonist) Receptor 5-HT2A Receptor Prolad->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Response Downstream Cellular Responses PKC->Response phosphorylates targets ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ Ca2->PKC activates Ca2->Response modulates activity ER->Ca2 releases

The 5-HT2A receptor Gq signaling pathway activated by this compound.

References

Theoretical Binding Affinity of PRO-LAD to Serotonin Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding affinity of 1-propionyl-d-lysergic acid diethylamide (PRO-LAD) to serotonin (B10506) receptors. Given that this compound is a prodrug for d-lysergic acid diethylamide (LSD), this document focuses on the established binding characteristics of LSD as the active compound and outlines the computational and experimental methodologies used to determine ligand-receptor interactions. Due to a lack of specific theoretical binding data for this compound in publicly available literature, this guide presents data for LSD and details the protocols to theoretically evaluate this compound's affinity.

Quantitative Data Summary: Binding Affinities of LSD at Serotonin Receptors

LigandReceptor SubtypeBinding Affinity (KD) [nM]Assay Type
[3H]-LSD5-HT2A0.33Radioligand Binding
[3H]-LSD5-HT2B0.91Radioligand Binding
[3H]-LSD5-HT2C0.67Radioligand Binding
125I-LSD5-HT21.5Radioligand Binding[1]

Experimental Protocols: Determining Binding Affinity

The gold standard for validating computational models and determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay for Human 5-HT2A Receptor

This protocol outlines the steps to determine the binding affinity (Ki) of an unlabeled compound, such as this compound or LSD, by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin, a selective 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or LSD, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT2A antagonist like ketanserin.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B) pre-treated with 0.5% polyethyleneimine to reduce non-specific binding.[2]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • Cell Harvester.

Procedure:

  • Plate Setup: In a 96-well filter plate, set up the following conditions in triplicate for a final volume of 200 µL per well:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.

    • Test Compound: 50 µL of the test compound at various concentrations, 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[3]

  • Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Counting: Add scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Determine the percent inhibition of radioligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Computational Protocols: Theoretical Binding Affinity Estimation

The theoretical binding affinity of a ligand to a receptor can be estimated using a combination of computational techniques. This workflow provides a general framework for such a study.

Homology Modeling of the Serotonin Receptor

If a crystal structure of the target serotonin receptor subtype is not available, a homology model can be built.

  • Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB), typically a related GPCR with a high sequence identity.

  • Sequence Alignment: Align the amino acid sequence of the target receptor with the template sequence.

  • Model Building: Use software like MODELLER or SWISS-MODEL to generate a 3D model of the target receptor based on the alignment and the template structure.

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein and Ligand Preparation: Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. Prepare the 3D structure of the ligand (this compound) and assign its charges.

  • Docking Simulation: Use docking software such as AutoDock, Glide, or GOLD to place the ligand into the receptor's binding site. The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. A docking study of LSD with a 5-HT2A receptor model can provide insights into expected interactions.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the refinement of the binding pose.

  • System Setup: Place the docked ligand-receptor complex into a simulated biological environment, typically a lipid bilayer membrane solvated with water and ions.[5]

  • Simulation: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) using software like GROMACS, AMBER, or NAMD. This involves solving Newton's equations of motion for all atoms in the system.

  • Trajectory Analysis: Analyze the trajectory of the simulation to assess the stability of the ligand in the binding pocket, conformational changes in the receptor, and the persistence of key interactions over time.

Free Energy Calculations

These methods provide a more accurate estimation of the binding free energy (ΔGbind).

  • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[6]

  • Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods that calculate the free energy difference between two states (e.g., the ligand in solution and the ligand bound to the receptor) by alchemically transforming the ligand in small, discrete steps.[7][8]

Mandatory Visualizations

Signaling Pathway of the 5-HT2A Receptor

G Ligand LSD/Serotonin Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor signaling cascade.

Workflow for Theoretical Binding Affinity Estimation

G Start Start: Target Selection Homology_Modeling Homology Modeling (if no crystal structure) Start->Homology_Modeling Docking Molecular Docking (Ligand Pose Prediction) Homology_Modeling->Docking MD_Simulation Molecular Dynamics (Complex Stability) Docking->MD_Simulation Free_Energy Free Energy Calculation (ΔGbind Estimation) MD_Simulation->Free_Energy End End: Binding Affinity Free_Energy->End

Caption: Computational workflow for binding affinity.

References

Pro-lad CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Pro-lad (6-propyl-6-nor-lysergic acid diethylamide). This document provides a detailed overview of its chemical identifiers, quantitative pharmacological data, and key experimental protocols.

Chemical and Physical Properties

This compound, a structural analog of lysergic acid diethylamide (LSD), is a potent psychedelic compound belonging to the lysergamide (B1675752) chemical class.[1][2] First described in scientific literature in 1976, it is distinguished by a propyl group substitution at the N6 position of the nor-lysergic acid diethylamide scaffold.[2]

Table 1: Chemical Identifiers for this compound[1][3]
IdentifierValue
CAS Number 65527-63-1
Molecular Formula C₂₂H₂₉N₃O
IUPAC Name (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Synonyms This compound, 6-propyl-6-nor-Lysergic acid diethylamide, N-PropylnorLSD
Molecular Weight 351.50 g/mol
InChI InChI=1S/C22H29N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h7-9,11,13,16,20,23H,4-6,10,12,14H2,1-3H3/t16-,20-/m1/s1
InChIKey HZKYLVLOBYNKKM-OXQOHEQNSA-N
Canonical SMILES CCCN1C--INVALID-LINK--C=C2c3cccc4[nH]cc(c34)C[C@@H]21
PubChem CID 44457803

Pharmacological Data

This compound's primary mechanism of action is as a partial agonist at the 5-HT₂A serotonin (B10506) receptor, which is characteristic of classic psychedelic compounds.[2][3] Its potency has been evaluated in drug discrimination studies in rats, a behavioral assay used to assess the subjective effects of psychoactive drugs.[1][4]

Table 2: Potency of this compound in LSD-Trained Rats[1][6]
CompoundED₅₀ (nmol/kg)Potency Ratio (LSD = 1.0)
LSD185.51.0
This compound 185.51.0
ETH-LAD74.22.5
AL-LAD61.83.0
IPR-LAD371.00.5
BU-LAD1855.00.1

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including this compound, was developed by Hoffman and Nichols (1985).[1][5] The synthesis starts from LSD and involves a three-step process.

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: N(6)-Demethylation cluster_1 Step 2: Reduction cluster_2 Step 3: N(6)-Alkylation LSD LSD (1) CyanogenBromide Cyanogen Bromide (CNBr) in refluxing Carbon Tetrachloride LSD->CyanogenBromide NCyano N(6)-Cyano Compound (9) CyanogenBromide->NCyano NCyano_2 N(6)-Cyano Compound (9) ZincAceticAcid Zinc and Acetic Acid NCyano_2->ZincAceticAcid NorlysergicAcid Norlysergic Acid N,N-diethylamide (8) ZincAceticAcid->NorlysergicAcid NorlysergicAcid_2 Norlysergic Acid N,N-diethylamide (8) PropylHalide Propyl Halide in DMF-K₂CO₃ NorlysergicAcid_2->PropylHalide ProLad This compound (3) PropylHalide->ProLad

Caption: A three-step synthesis of this compound starting from LSD.

5-HT₂A Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT₂A receptor.[6][7][8]

  • Membrane Preparation : Membranes are prepared from cells stably expressing the human 5-HT₂A receptor or from brain tissue with high receptor density (e.g., rat frontal cortex).

  • Assay Buffer : A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Radioligand : A tritiated antagonist, typically [³H]ketanserin, is used as the radioligand.

  • Incubation : Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

  • Filtration : The incubation mixture is rapidly filtered through glass fiber filters to separate bound and free radioligand.

  • Washing : The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value (inhibition constant).

5-HT₂A Receptor Signaling Pathway

G ProLad This compound (Agonist) HT2AR 5-HT₂A Receptor ProLad->HT2AR Gq Gq/11 Protein HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: The Gq-coupled signaling cascade of the 5-HT₂A receptor.

Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a behavioral proxy for 5-HT₂A receptor activation and is used to assess the hallucinogenic potential of compounds.[9][10][11]

  • Animals : Male C57BL/6J mice are commonly used.

  • Drug Administration : this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection.

  • Observation Period : Mice are placed in individual observation chambers, and their behavior is recorded for a set period, typically 30-60 minutes.

  • HTR Quantification : The number of head twitches is counted by a trained observer, often from video recordings. Automated systems using magnetometers or machine learning-based video analysis can also be employed for higher throughput and objectivity.[12][13]

  • Data Analysis : The dose-response relationship for the induction of HTR is determined, and the ED₅₀ (the dose that produces 50% of the maximal response) is calculated.

Logical Workflow for a Drug Discrimination Study

G cluster_0 Training Phase cluster_1 Testing Phase cluster_2 Data Analysis TrainLSD Administer LSD LSDLever Press 'LSD' Lever for Reward TrainLSD->LSDLever AdministerProLad Administer this compound (Varying Doses) TrainSaline Administer Saline SalineLever Press 'Saline' Lever for Reward TrainSaline->SalineLever ObserveLever Observe Lever Press AdministerProLad->ObserveLever AnalyzeData Analyze Percentage of 'LSD' Lever Presses DetermineED50 Determine ED₅₀ AnalyzeData->DetermineED50

References

Pro-lad: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Characteristics, Pharmacology, and Associated Signaling Pathways of 6-propyl-6-nor-lysergic acid diethylamide.

This technical guide provides a comprehensive overview of Pro-lad (6-propyl-6-nor-lysergic acid diethylamide), a potent psychedelic compound of the lysergamide (B1675752) class. Aimed at researchers, scientists, and drug development professionals, this document consolidates available data on its physicochemical properties, pharmacological profile, and underlying mechanisms of action. Due to the limited availability of specific experimental data for this compound, this guide includes representative protocols for the synthesis, analysis, and in-vivo assessment of lysergamides to facilitate further research.

Core Molecular and Pharmacological Data

This compound, a structural analog of lysergic acid diethylamide (LSD), is distinguished by a propyl group at the 6-position of the nor-lysergic acid diethylamide core.[1][2] This modification influences its pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₂H₂₉N₃O[2][3]
Molecular Weight 351.49 g/mol [3][4]
IUPAC Name (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide[5]
CAS Number 65527-63-1[4]
Synonyms 6-propyl-6-nor-lysergic acid diethylamide, N-PropylnorLSD[3]
Pharmacological Profile

This compound is a potent psychedelic agent, with its effects mediated primarily through the serotonin (B10506) 5-HT₂A receptor.[1][4] Table 2 summarizes its known pharmacological characteristics.

ParameterValueReference
Mechanism of Action Partial agonist at 5-HT₂A receptors[1][2]
Potency Equipotent to LSD in rat drug discrimination studies[1][6]
Oral Dose Range 100 - 200 µg[2]
Onset of Action ≤15 minutes[2]
Duration of Action 6 - 8 hours[2]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. Therefore, this section provides representative methodologies for key experimental procedures relevant to the study of lysergamides.

Representative Synthesis of a Lysergamide Derivative

The synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including this compound, can be achieved from lysergic acid.[1] A general, illustrative three-step synthesis is outlined below, based on the synthesis of related N(6)-alkyl norlysergamides.[1]

Step 1: von Braun Degradation of LSD

  • React d-lysergic acid diethylamide (LSD) with cyanogen (B1215507) bromide in refluxing carbon tetrachloride.

  • This reaction leads to the formation of the N(6)-cyano derivative.

Step 2: Reduction to Norlysergic Acid Diethylamide

  • Subject the N(6)-cyano compound to reduction using zinc and acetic acid.

  • This step yields norlysergic acid N,N-diethylamide.

Step 3: N-Alkylation

  • Alkylate the resulting norlysergic acid N,N-diethylamide with an appropriate propyl halide (e.g., propyl iodide) to yield this compound.

Note: The synthesis of lysergic acid itself is a complex process, with various methods developed since its first total synthesis.[7][8][9]

Representative Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of lysergamides.[10][11][12] A general protocol for the analysis of a lysergamide from a blotter paper sample is as follows.[12][13]

  • Extraction: Soak the blotter paper in methanol (B129727) to extract the compound of interest.

  • Derivatization (Optional but often recommended for lysergamides): Form a trimethylsilyl (B98337) (TMS) derivative by reacting the extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This can improve thermal stability and chromatographic performance.[11]

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).[10][13]

    • Injector Temperature: Set to a high temperature (e.g., 280 °C) to ensure volatilization, though care must be taken to avoid thermal degradation of the analyte.[13]

    • Oven Program: Employ a temperature gradient to achieve separation, for example, an initial hold at a lower temperature followed by a ramp to a higher temperature.[10]

    • Carrier Gas: Use an inert gas such as helium.[10]

  • MS Detection:

    • Ionization: Use electron ionization (EI).

    • Analysis: Monitor for characteristic fragment ions of the analyte.

Representative In-Vivo Protocol: Mouse Head-Twitch Response (HTR)

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂A receptor activation and is used to assess the hallucinogenic potential of compounds.[14][15][16]

  • Animals: Use male C57BL/6J mice.[14][16]

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline) should also be used.

  • Observation Period: Place the mice in individual observation chambers immediately after injection. Record the number of head twitches for a defined period, typically 20-30 minutes.[16][17]

  • Data Analysis: Quantify the number of head twitches for each dose group and compare them to the vehicle control group. A dose-dependent increase in HTR is indicative of 5-HT₂A receptor agonism.[14][18] The response can be measured visually by a trained observer or with automated systems using magnetometers or video tracking.[14]

Signaling Pathway

This compound exerts its effects primarily through the activation of the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.

5-HT2A_Signaling_Pathway ProLad This compound HTR2A 5-HT2A Receptor ProLad->HTR2A Gq_G11 Gq/G11 HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Canonical 5-HT₂A receptor signaling pathway activated by this compound.

Conclusion

This compound is a significant compound for psychedelic research, demonstrating potency comparable to LSD. While specific experimental data remains limited, this guide provides a foundational understanding of its properties and the methodologies required for its further investigation. The provided representative protocols and the outlined signaling pathway serve as a starting point for researchers aiming to explore the nuanced pharmacology of this compound and other lysergamides. Further research is warranted to fully elucidate its therapeutic potential and toxicological profile.

References

The Agonistic Activity of Pro-lad at 5-HT2A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and a structural analog of the classic psychedelic, lysergic acid diethylamide (LSD).[1][2] Its primary mechanism of action is understood to be agonism at the serotonin (B10506) 2A (5-HT2A) receptor, a key target for psychedelic drugs and a modulator of various neurological processes.[1][3] This technical guide provides a comprehensive overview of the agonistic activity of this compound at the 5-HT2A receptor, synthesizing available data to inform research and drug development. While direct in vitro quantitative data for this compound is limited in publicly accessible literature, in vivo studies provide valuable insights into its potency relative to LSD.[4][5][6] This document presents this data alongside detailed experimental protocols for assessing 5-HT2A receptor agonism and visualizes key signaling pathways and experimental workflows.

Introduction to this compound and the 5-HT2A Receptor

This compound, a derivative of nor-LSD, is distinguished by a propyl group at the N6 position of the ergoline (B1233604) ring.[1][2] This structural modification influences its pharmacological profile. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in processes such as learning, memory, and sensory perception.[3] It is the primary molecular target for classic hallucinogens.[7] Agonism at this receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway.[4][8]

Pharmacology of this compound at the 5-HT2A Receptor

In Vivo Potency

Table 1: In Vivo Potency of N(6)-Alkyl Norlysergic Acid N,N-Diethylamide Derivatives Relative to LSD

CompoundN(6)-SubstituentPotency Ratio (vs. LSD)
LSDMethyl1.0
This compound Propyl 1.0 [4][5]
ETH-LADEthyl~2-3x more potent
AL-LADAllyl~2-3x more potent
IPR-LADIsopropyl0.5x as potent
BU-LADn-Butyl0.1x as potent

Data sourced from Hoffman and Nichols (1985) drug discrimination studies in rats.[4][5]

Comparative Pharmacology of Lysergamides at the 5-HT2A Receptor

To provide a framework for understanding this compound's likely activity, the following table summarizes in vitro data for LSD and other relevant lysergamides at the 5-HT2A receptor from various sources. It is important to note that these values were not determined in a head-to-head study with this compound and are provided for comparative context only.

Table 2: In Vitro Agonist Potency of Selected Lysergamides at the 5-HT2A Receptor

CompoundAssay TypeEC50 (nM)
LSDInositol (B14025) Phosphate Accumulation7.2[10]
Lisuride (B125695)Inositol Phosphate Accumulation17[10]

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Experimental Protocols for Assessing 5-HT2A Receptor Agonism

The following are detailed methodologies for key experiments used to characterize the agonistic activity of compounds at the 5-HT2A receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells).

    • Radioligand: [3H]Ketanserin or [125I]DOI.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin).

    • 96-well microplates.

    • Glass fiber filter mats.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the test compound at varying concentrations.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a microplate scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Cell culture medium.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound (this compound) at various concentrations.

    • Reference agonist (e.g., serotonin).

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence plate reader with an integrated liquid handling system.

  • Procedure:

    • Seed the cells into the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye by incubating them with a dye solution for a specified time (e.g., 60 minutes at 37°C).

    • Prepare serial dilutions of the test compound and reference agonist in the assay buffer.

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Add the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is measured. The concentration-response curve for the test compound is plotted, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.

Inositol Phosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling cascade, as a measure of receptor activation.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Cell culture medium.

    • Assay plates (e.g., white, solid-bottom 96-well plates).

    • IP1-One HTRF® Assay Kit (or similar).

    • Test compound (this compound) at various concentrations.

    • Reference agonist (e.g., serotonin).

    • HTRF®-compatible plate reader.

  • Procedure:

    • Seed the cells into the assay plates and culture them to the desired confluency.

    • Prepare serial dilutions of the test compound and reference agonist.

    • Add the compounds to the cells and incubate for a specified period to allow for IP1 accumulation.

    • Lyse the cells and add the HTRF® reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate to allow for the immunoassay to reach equilibrium.

    • Measure the fluorescence at the donor and acceptor wavelengths using an HTRF®-compatible plate reader.

    • Data Analysis: The HTRF® ratio is calculated, which is inversely proportional to the amount of IP1 produced. A concentration-response curve is generated to determine the EC50 of the test compound.

Visualizations

Signaling Pathway

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gαq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response Agonist This compound (Agonist) Agonist->Receptor Binding

Caption: Canonical 5-HT2A receptor signaling pathway initiated by an agonist.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Seed 5-HT2A expressing cells in microplate dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading compound_addition Add this compound at varying concentrations dye_loading->compound_addition fluorescence_reading Measure fluorescence change over time compound_addition->fluorescence_reading curve_fitting Plot concentration- response curve fluorescence_reading->curve_fitting ec50_determination Calculate EC50 value curve_fitting->ec50_determination

Caption: Workflow for a calcium mobilization assay.

Structure-Activity Relationship

SAR cluster_potency Relative Potency vs. LSD (in vivo) More_Potent More Potent Equipotent Equipotent Less_Potent Less Potent ETH_LAD ETH-LAD (Ethyl) ETH_LAD->More_Potent AL_LAD AL-LAD (Allyl) AL_LAD->More_Potent Pro_lad This compound (Propyl) Pro_lad->Equipotent IPR_LAD IPR-LAD (Isopropyl) IPR_LAD->Less_Potent BU_LAD BU-LAD (n-Butyl) BU_LAD->Less_Potent

Caption: In vivo potency of N(6)-alkyl nor-LSDs.

Conclusion

This compound is a potent 5-HT2A receptor agonist, with in vivo studies indicating a potency equivalent to that of LSD.[4][5] While direct in vitro binding and functional data are not extensively available, the provided experimental protocols offer a robust framework for the detailed characterization of this compound and other novel lysergamides. Further research is warranted to fully elucidate the in vitro pharmacological profile of this compound, including its binding affinity, functional efficacy, and potential for biased agonism at the 5-HT2A receptor. Such data will be critical for a comprehensive understanding of its mechanism of action and for guiding future drug development efforts targeting the serotonergic system.

References

Neurobiological Effects of PRO-LAD Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

This technical guide provides a comprehensive overview of the neurobiological effects of 6-propyl-6-nor-lysergic acid diethylamide (PRO-LAD), a potent lysergamide (B1675752) psychedelic. Synthesizing available preclinical data, this document details its mechanism of action, receptor binding profile, and downstream signaling pathways. While quantitative in vitro binding data for this compound remains limited in publicly accessible literature, its in vivo functional similarity to lysergic acid diethylamide (LSD) provides a strong basis for understanding its neurobiological effects. This guide includes detailed experimental protocols for key assays relevant to the study of this compound and visualizes the primary signaling cascade through the serotonin (B10506) 2A receptor.

Introduction

This compound (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic psychedelic compound belonging to the lysergamide family, structurally related to LSD.[1][2] First synthesized and studied for its LSD-like discriminative stimulus properties in the 1980s, this compound has been shown to be equipotent to LSD in preclinical models, suggesting a shared mechanism of action.[3][4] This guide aims to consolidate the current understanding of the neurobiological effects of this compound for researchers and drug development professionals.

Mechanism of Action

The primary mechanism of action for this compound, like other classic psychedelics, is agonism at the serotonin 2A (5-HT2A) receptor.[1][5] It is considered a partial agonist at this receptor.[1] this compound also exhibits affinity for other serotonin receptors, including 5-HT1A and 5-HT2C.[1] The activation of the 5-HT2A receptor is the principal pharmacological event initiating the cascade of neurobiological effects that lead to the characteristic psychedelic experience.

Receptor Binding and Functional Data

Table 1: In Vivo Potency of this compound in Drug Discrimination Studies [3][4]

CompoundAnimal ModelTraining DrugED₅₀ (nmol/kg)Relative Potency (vs. LSD)
LSDRatLSD185.51.0
This compoundRatLSDEquipotent to LSD~1.0

ED₅₀ (Median Effective Dose) is the dose at which the drug produces 50% of its maximal effect in the drug discrimination paradigm.

Note on Data Gaps: The absence of comprehensive in vitro binding data for this compound in publicly accessible databases and literature is a notable limitation. Further research is required to fully characterize its receptor interaction profile.

Signaling Pathways

Upon binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), this compound is believed to initiate two primary intracellular signaling cascades: the Gq-coupled pathway and the β-arrestin pathway.

Gq-Coupled Signaling Pathway

The canonical signaling pathway for 5-HT2A receptor activation involves the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade is believed to be central to the acute psychedelic effects.

Gq_Signaling_Pathway PRO_LAD This compound HT2A 5-HT2A Receptor PRO_LAD->HT2A binds Gq Gq Protein HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (e.g., neuronal excitation) Ca_release->Downstream PKC->Downstream

Figure 1: this compound-induced 5-HT2A Gq signaling cascade.

β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization and internalization, but can also initiate distinct downstream signaling events. The relative contribution of the Gq and β-arrestin pathways to the overall effects of different psychedelics is an active area of research.

Beta_Arrestin_Pathway PRO_LAD This compound HT2A 5-HT2A Receptor PRO_LAD->HT2A binds GRK GRK HT2A->GRK activates P_HT2A Phosphorylated 5-HT2A Receptor GRK->HT2A phosphorylates Beta_Arrestin β-Arrestin P_HT2A->Beta_Arrestin recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling β-Arrestin-Mediated Signaling Beta_Arrestin->Signaling

Figure 2: β-Arrestin recruitment pathway following 5-HT2A activation.

Experimental Protocols

Radioligand Binding Assay (for determination of Kᵢ)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of an unlabeled compound like this compound for the 5-HT2A receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]ketanserin or another suitable 5-HT2A antagonist radioligand.

    • Unlabeled this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold).

    • 96-well filter plates (e.g., GF/B filters).

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Plate Setup: In a 96-well filter plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

    • Incubation:

      • Total Binding: Add assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin), radioligand, and cell membranes.

      • Competition: Add varying concentrations of this compound, radioligand, and cell membranes.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

    • Counting: Dry the filter mat, add scintillation cocktail to each filter circle, and count the radioactivity in a microplate scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes 5-HT2A Membranes Incubation Incubate @ RT Membranes->Incubation Radioligand [³H]ketanserin Radioligand->Incubation PRO_LAD This compound (serial dilutions) PRO_LAD->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ IC50->Ki

Figure 3: Workflow for a radioligand binding assay.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[6]

  • Animals: Male C57BL/6J mice are commonly used.

  • Apparatus: A standard mouse cage or a dedicated observation chamber. An automated system using a head-mounted magnet and a magnetometer can be used for precise quantification.

  • Procedure:

    • Acclimation: Acclimate mice to the testing room and observation chambers for at least 30 minutes before drug administration.

    • Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve.

    • Observation: Immediately after injection, place the mouse in the observation chamber and record the number of head twitches for a set period (e.g., 30-60 minutes).

    • Data Analysis: Plot the mean number of head twitches against the dose of this compound. Fit the data to a non-linear regression model to determine the ED₅₀ value.

Drug Discrimination Assay in Rats

This assay assesses the subjective effects of a drug by training animals to discriminate between the effects of a known drug and a vehicle.

  • Animals: Male Sprague-Dawley or Wistar rats are often used.

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Procedure:

    • Training: Train rats to press one lever for a food reward after administration of the training drug (e.g., LSD) and a second lever for the same reward after administration of a vehicle (e.g., saline). Training continues until the rats reliably press the correct lever.

    • Substitution Test: Administer various doses of the test drug (this compound) and record which lever the rat predominantly presses. Full substitution occurs when the rat predominantly presses the drug-appropriate lever.

    • Data Analysis: Generate a dose-response curve by plotting the percentage of drug-lever responses against the dose of this compound. The ED₅₀ is the dose at which the rat makes 50% of its responses on the drug-appropriate lever.[3]

Conclusion

This compound is a potent lysergamide psychedelic that is equipotent to LSD in preclinical models of subjective effects.[3][4] Its primary neurobiological mechanism is agonism at the 5-HT2A receptor, which initiates downstream signaling through the Gq and β-arrestin pathways. While a comprehensive in vitro receptor binding profile is not currently available in the public domain, its functional similarity to LSD provides a strong framework for understanding its effects. The experimental protocols provided in this guide offer a basis for further investigation into the detailed neuropharmacology of this compound and other novel lysergamides. Further research is warranted to fully elucidate its receptor binding affinities and the specific contributions of different signaling pathways to its overall neurobiological and behavioral effects.

References

Foundational Research on PRO-LAD and Lysergamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on the lysergamide (B1675752) analog 6-propyl-6-nor-lysergic acid diethylamide (PRO-LAD). It covers its synthesis, pharmacological properties, and the experimental methodologies used for its characterization, alongside a comparative analysis with related lysergamide analogs. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Introduction to this compound and Lysergamide Analogs

This compound is a synthetic lysergamide and a structural analog of lysergic acid diethylamide (LSD). It is distinguished by the substitution of a propyl group at the N6 position of the ergoline (B1233604) ring.[1][2] This modification influences its pharmacological profile, including its binding affinity and potency at various serotonin (B10506) receptors.[1][3] Like other classical psychedelics, the primary mechanism of action for this compound is agonism at the serotonin 5-HT2A receptor, which is believed to mediate its psychoactive effects.[1][4] The study of this compound and its analogs is crucial for understanding the structure-activity relationships (SAR) within the lysergamide class of compounds and for the development of novel therapeutic agents targeting the serotonergic system.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related lysergamide analogs. This information is essential for comparing the potency and efficacy of these compounds.

Table 1: LSD-like Discriminative Stimulus Properties in Rats

CompoundED50 (nmol/kg)Potency Ratio (LSD = 1.0)
LSD185.51.0
This compound 185.5 1.0
ETH-LAD~62 - 93~2-3x more potent
AL-LAD~62 - 93~2-3x more potent
IPR-LAD~3710.5x less potent
BU-LAD>1855>10x less potent
nor-LSD>7420>40x less potent

Data sourced from Hoffman and Nichols (1985) drug discrimination assays in rats trained to discriminate d-LSD tartrate from saline.[3][5]

Table 2: Receptor Binding Affinities (Ki, nM) of nor-LSD

ReceptorKi (nM)
5-HT230-158

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of lysergamide analogs.

Synthesis of N(6)-Alkyl Norlysergic Acid N,N-Diethylamide Derivatives (including this compound)

This protocol is adapted from the work of Hoffman and Nichols (1985).[3][5]

Experimental Workflow for this compound Synthesis

LSD LSD CNBr Cyanogen (B1215507) Bromide (CNBr) in refluxing CCl4 LSD->CNBr N_cyano N(6)-Cyano Intermediate CNBr->N_cyano Zn_AcOH Zinc (Zn) / Acetic Acid (AcOH) N_cyano->Zn_AcOH norLSD nor-LSD Zn_AcOH->norLSD Propyl_halide Propyl Halide (e.g., Propyl Bromide) in DMF with K2CO3 norLSD->Propyl_halide PRO_LAD This compound Propyl_halide->PRO_LAD

Caption: Synthesis of this compound from LSD via a nor-LSD intermediate.

Procedure:

  • Von Braun Degradation of LSD: LSD is treated with cyanogen bromide (CNBr) in a refluxing solvent such as carbon tetrachloride to yield the N(6)-cyano derivative.[5]

  • Reduction to nor-LSD: The N(6)-cyano intermediate is then reduced to nor-LSD using zinc and acetic acid.[5]

  • N(6)-Alkylation: The resulting secondary amine, nor-LSD, is alkylated with a suitable propyl halide (e.g., propyl bromide) in a solvent like dimethylformamide (DMF) with potassium carbonate (K2CO3) to yield this compound.[3][5]

  • Purification: The final product is purified using techniques such as centrifugal preparative layer chromatography.[5]

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This generalized protocol is based on standard methodologies for competitive radioligand binding assays.[7][8][9]

Workflow for Radioligand Binding Assay

Receptor_Prep Receptor Preparation (e.g., brain tissue homogenate) Incubation Incubation: - Receptor Preparation - Radioligand (e.g., [3H]ketanserin) - Test Compound (e.g., this compound) Receptor_Prep->Incubation Filtration Rapid Filtration (separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (quantifies radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: A tissue source rich in the receptor of interest (e.g., rat frontal cortex for 5-HT2A receptors) is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in fresh buffer.[8]

  • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (e.g., this compound).[7]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[7][8]

  • Quantification of Radioactivity: The radioactivity on the filters is measured using a scintillation counter.[8]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

Mouse Head-Twitch Response (HTR) Assay

The HTR is a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans. This protocol is based on established methods.[11][12][13]

Workflow for Head-Twitch Response (HTR) Assay

Animal_Prep Animal Preparation (e.g., C57BL/6J mice) Drug_Admin Drug Administration (e.g., intraperitoneal injection of this compound) Animal_Prep->Drug_Admin Observation Observation Period (e.g., 30-60 minutes in an observation chamber) Drug_Admin->Observation HTR_Quant Quantification of Head Twitches (manual or automated) Observation->HTR_Quant Dose_Response Dose-Response Analysis (ED50 determination) HTR_Quant->Dose_Response

Caption: Workflow for the mouse head-twitch response (HTR) assay.

Procedure:

  • Animals: Male C57BL/6J mice are commonly used for this assay.[12]

  • Drug Administration: The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (IP) injection. A range of doses is used to determine a dose-response curve.[11][12]

  • Observation: Immediately after injection, mice are placed individually into observation chambers. The number of head twitches is counted for a defined period, often 30 to 60 minutes.[12] A head twitch is characterized as a rapid, side-to-side rotational movement of the head.[11]

  • Quantification: Head twitches can be counted manually by a trained observer or automatically using a magnetometer system with a head-mounted magnet or video tracking software.[13]

  • Data Analysis: The total number of head twitches is recorded for each dose. A dose-response curve is generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated using non-linear regression.[12]

Signaling Pathways

The primary psychoactive effects of lysergamides like this compound are mediated through the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). This activation triggers downstream intracellular signaling cascades.

5-HT2A Receptor Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G proteins.

5-HT2A Receptor Gq/11 Signaling

cluster_membrane Cell Membrane cluster_cytosol Cytosol Lysergamide Lysergamide (e.g., this compound) Receptor 5-HT2A Receptor Lysergamide->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response phosphorylates targets

Caption: The Gq/11-mediated signaling cascade of the 5-HT2A receptor.

Upon binding of an agonist like this compound, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Both DAG and increased intracellular Ca2+ levels activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses.[14]

5-HT2A Receptor β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal through β-arrestin pathways.

5-HT2A Receptor β-Arrestin Signaling

cluster_membrane Cell Membrane cluster_cytosol Cytosol Lysergamide Lysergamide (e.g., this compound) Receptor 5-HT2A Receptor Lysergamide->Receptor GRK GRK Receptor->GRK recruits beta_Arrestin β-Arrestin Receptor->beta_Arrestin recruits GRK->Receptor phosphorylates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) beta_Arrestin->MAPK_Cascade activates Internalization Receptor Internalization beta_Arrestin->Internalization mediates Signaling_Scaffold Signaling Scaffold beta_Arrestin->Signaling_Scaffold acts as

Caption: The β-arrestin-mediated signaling and regulation of the 5-HT2A receptor.

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) are recruited to the receptor, which they then phosphorylate. This phosphorylated receptor serves as a binding site for β-arrestins. The binding of β-arrestin can lead to several outcomes, including the desensitization of G protein signaling, the initiation of receptor internalization via clathrin-coated pits, and the scaffolding of other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[15] The balance between G protein-dependent and β-arrestin-dependent signaling can be influenced by the specific ligand, a concept known as biased agonism, which is an active area of research in the field of psychedelic pharmacology.[16]

Conclusion

This compound is a potent lysergamide analog that has provided valuable insights into the structure-activity relationships of serotonergic psychedelics. While foundational research has established its LSD-like potency in behavioral models and outlined methods for its synthesis and characterization, a comprehensive quantitative profile of its receptor binding affinities and functional potencies remains an area for further investigation. The detailed experimental protocols and an understanding of the complex signaling pathways activated by these compounds are essential for the continued exploration of their therapeutic potential and for the rational design of novel psychoactive substances with improved pharmacological profiles. This guide serves as a foundational resource to support these ongoing research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Administration of Pro-lad in Animal Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a psychedelic compound belonging to the lysergamide (B1675752) family, structurally related to lysergic acid diethylamide (LSD).[1] Its primary mechanism of action involves partial agonism of the serotonin (B10506) 5-HT2A receptor, a key target for many hallucinogenic substances.[1] In preclinical animal models, this compound has demonstrated the ability to fully substitute for LSD in drug discrimination paradigms, indicating a similar subjective effect profile.[1][2] These characteristics make this compound a compound of interest for behavioral neuroscience research.

These application notes provide detailed protocols for administering this compound to rodents in the context of two standard behavioral assays: the head-twitch response (HTR) and drug discrimination studies. These assays are widely used to assess the in vivo activity of 5-HT2A receptor agonists and to characterize the psychedelic-like effects of novel compounds.[3][4]

Compound Preparation and Administration

Materials
  • This compound tartrate salt

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Analytical balance

  • Appropriate glassware (e.g., volumetric flasks, beakers)

  • Syringes and needles for the desired route of administration (e.g., intraperitoneal, subcutaneous)

Protocol for this compound Solution Preparation
  • Calculate the required amount of this compound: Determine the desired concentration of the dosing solution based on the target dose and the average weight of the experimental animals. For example, to prepare a 1 mg/mL solution, weigh out 1 mg of this compound tartrate salt.

  • Dissolution: Dissolve the weighed this compound in a precise volume of sterile 0.9% saline. For a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of saline.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution.

  • Storage: Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, protect the solution from light and store it at 2-8°C. The stability of this compound in solution over extended periods should be empirically determined.

Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. Subcutaneous (s.c.) injection is also a viable alternative.

  • Volume: The injection volume should be appropriate for the size of the animal. For mice, a typical volume is 5-10 mL/kg. For rats, a typical volume is 1-2 mL/kg.

  • Dosing: Doses should be determined based on the specific experimental question and the known potency of this compound. As this compound is reported to be equipotent or slightly more potent than LSD in drug discrimination studies, initial dose-finding studies may start in the range of 0.01 to 0.2 mg/kg.[2]

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, side-to-side head movement in rodents that is reliably induced by 5-HT2A receptor agonists and is considered a behavioral proxy for hallucinogenic effects.[3][5][6][7]

Experimental Protocol
  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place individual mice in observation chambers (e.g., standard shoebox cages without bedding) for a 10-30 minute habituation period.

  • Administration: Administer this compound or vehicle (saline) via i.p. injection.

  • Observation Period: Immediately after injection, begin recording the number of head twitches for a predefined period, typically 30-60 minutes. Observations can be done manually by a trained observer or using automated systems with video recording and analysis software.[7][8]

  • Data Analysis: The total number of head twitches per observation period is the primary dependent variable. Data are typically analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in the Mouse Head-Twitch Response Assay

Treatment GroupDose (mg/kg, i.p.)NMean Head Twitches (± SEM)
Vehicle0102.5 ± 0.8
This compound0.011015.2 ± 3.1
This compound0.051045.8 ± 6.7
This compound0.11078.3 ± 9.2
This compound0.21065.1 ± 8.5

Note: This table presents hypothetical data for illustrative purposes.

Drug Discrimination Assay

Drug discrimination is a behavioral paradigm used to assess the interoceptive (subjective) effects of drugs. Animals are trained to discriminate between the effects of a specific drug and a vehicle.

Experimental Protocol
  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food reward dispenser.

  • Animal Training:

    • Train male Sprague-Dawley rats on a fixed-ratio (e.g., FR 10) schedule of food reinforcement.

    • Once responding is stable, begin discrimination training. On training days, administer either the training drug (e.g., LSD, 0.08 mg/kg, i.p.) or vehicle (saline).[9]

    • Reinforce responses on one lever (the "drug" lever) following drug administration and on the other lever (the "vehicle" lever) following vehicle administration.

    • Training continues until a criterion of >80% correct responses is met for at least 8 out of 10 consecutive sessions.

  • Substitution Testing:

    • Once the animals have acquired the discrimination, substitution tests with this compound can be conducted.

    • Administer various doses of this compound (i.p.) and allow the animal to respond on either lever. No reinforcement is provided during test sessions.

    • The percentage of responses on the drug-appropriate lever is recorded. Full substitution is typically defined as >80% of responses on the drug lever.

  • Data Analysis: The primary measures are the percentage of drug-lever responses and the response rate. Dose-response curves are generated to determine the ED50 value (the dose at which 50% of the maximum effect is observed).

Data Presentation

Table 2: Hypothetical Drug Discrimination Data for this compound in Rats Trained to Discriminate LSD from Saline

Test CompoundDose (mg/kg, i.p.)N% Drug Lever Responding (± SEM)Response Rate (responses/min ± SEM)
Saline0812.5 ± 3.125.4 ± 2.8
LSD (Training Dose)0.08892.1 ± 4.522.1 ± 2.5
This compound0.01825.3 ± 5.224.8 ± 3.1
This compound0.03855.8 ± 7.923.5 ± 2.9
This compound0.06888.6 ± 6.321.9 ± 2.7
This compound0.12895.2 ± 3.820.7 ± 2.4

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_admin Administration cluster_assays Behavioral Assays cluster_htr Head-Twitch Response cluster_dd Drug Discrimination prep1 Weigh this compound prep2 Dissolve in Saline prep1->prep2 prep3 Vortex to Mix prep2->prep3 admin Administer to Rodent (i.p.) prep3->admin htr1 Habituation admin->htr1 dd1 Training admin->dd1 htr2 Observation & Recording htr1->htr2 htr3 Data Analysis htr2->htr3 dd2 Substitution Test dd1->dd2 dd3 Data Analysis dd2->dd3

Caption: Experimental workflow for this compound administration and behavioral testing.

signaling_pathway prolad This compound receptor 5-HT2A Receptor prolad->receptor Agonist g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Signaling (e.g., Head-Twitch Response) ca_release->downstream pkc->downstream

Caption: Postulated signaling pathway for this compound via the 5-HT2A receptor.

logical_relationship cluster_groups Experimental Groups cluster_outcomes Behavioral Outcomes cluster_interpretation Interpretation control Vehicle Control htr Head-Twitch Response control->htr Baseline drug_discrim Drug Discrimination control->drug_discrim Vehicle-appropriate responding prolad_low This compound (Low Dose) prolad_low->htr Dose-dependent increase prolad_low->drug_discrim Dose-dependent substitution prolad_mid This compound (Mid Dose) prolad_mid->htr Dose-dependent increase prolad_mid->drug_discrim Dose-dependent substitution prolad_high This compound (High Dose) prolad_high->htr Dose-dependent increase prolad_high->drug_discrim Dose-dependent substitution interpretation 5-HT2A Receptor-Mediated Psychedelic-like Effects htr->interpretation drug_discrim->interpretation

Caption: Logical relationship between experimental groups and outcomes.

References

Application Notes and Protocols for Utilizing PRO-LAD in 5-HT2A Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 6-propyl-6-nor-lysergic acid diethylamide (PRO-LAD) as a research chemical in the study of the serotonin (B10506) 2A (5-HT2A) receptor. This compound, a potent lysergamide (B1675752) analog of LSD, serves as a valuable tool for investigating 5-HT2A receptor pharmacology, signaling, and function.[1][2][3] This document outlines detailed protocols for essential in vitro and in vivo assays, including calcium flux mobilization and the rodent head-twitch response (HTR), to characterize the binding and functional activity of this compound and other 5-HT2A receptor ligands. Furthermore, it presents a summary of key signaling pathways and illustrative data for comparative analysis.

Introduction to this compound and the 5-HT2A Receptor

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for psychedelic compounds and is implicated in a wide range of physiological and pathological processes, including learning, memory, and various psychiatric disorders.[4][5][6] Activation of the 5-HT2A receptor primarily initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][7][8] This leads to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[5][7] The receptor can also engage other signaling pathways, such as those involving β-arrestin, a phenomenon known as functional selectivity or biased agonism.[4][6]

This compound is a semi-synthetic lysergamide and a structural analog of LSD.[2][3] It is reported to be of similar potency to LSD, with an active oral dose in humans ranging from 100 to 200 micrograms.[1][2][3] Pharmacologically, this compound acts as a partial agonist at the 5-HT2A receptor and fully substitutes for LSD in rodent drug discrimination studies, indicating a shared mechanism of action.[3] Its properties make it a suitable research tool for probing the structure-activity relationships of lysergamides and for characterizing the downstream effects of 5-HT2A receptor activation.

Quantitative Data Summary

The following tables provide illustrative quantitative data for this compound in comparison to the well-characterized 5-HT2A agonist, (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI), and the reference antagonist, Ketanserin. This data is intended to serve as a reference for expected values in the described assays.

Table 1: In Vitro 5-HT2A Receptor Binding Affinity and Functional Potency

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM) (Calcium Flux)
This compound2.85.2
DOI1.510.8
Ketanserin1.2 (IC₅₀)3.5 (IC₅₀)

Kᵢ and EC₅₀/IC₅₀ values are representative and may vary depending on the specific cell line and assay conditions.

Table 2: In Vivo Behavioral Response in Rodents

CompoundAssayAnimal ModelEffective Dose (ED₅₀, mg/kg, i.p.)
This compoundHead-Twitch ResponseMouse (C57BL/6J)0.35
DOIHead-Twitch ResponseMouse (C57BL/6J)0.50

ED₅₀ values are illustrative and can be influenced by factors such as animal strain, age, and experimental conditions.

In Vitro Experimental Protocols

Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol describes a method to measure the mobilization of intracellular calcium following the activation of Gq-coupled 5-HT2A receptors in a cell-based assay.

Principle: Agonist binding to the 5-HT2A receptor activates the Gq protein, leading to a PLC-mediated release of calcium from intracellular stores.[9][10] This transient increase in cytosolic calcium is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The change in fluorescence intensity is proportional to the degree of receptor activation.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Reagents:

    • Calcium-sensitive dye kit (e.g., Fluo-4 AM).

    • Probenecid (optional, to prevent dye leakage).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • This compound and other test compounds.

    • Reference Agonist (e.g., Serotonin or DOI).

    • Reference Antagonist (e.g., Ketanserin).

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FlexStation 3).[11]

Protocol:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions, typically in Assay Buffer. Probenecid can be included to improve dye retention.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[11]

  • Compound Preparation:

    • Prepare serial dilutions of this compound and reference compounds in Assay Buffer at concentrations 4-5 times the final desired concentration.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence kinetics (e.g., Ex/Em = ~490/525 nm for Fluo-4).[9]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injectors, add the compound solutions to the wells.

    • Continue to record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.[9]

  • Data Analysis:

    • Determine the peak fluorescence response for each well after compound addition.

    • Normalize the data, with vehicle control wells representing 0% activity and a maximal concentration of a reference agonist representing 100% activity.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value. For antagonists, pre-incubate with the antagonist before adding an EC₈₀ concentration of a reference agonist to determine the IC₅₀ value.

In Vivo Experimental Protocols

Head-Twitch Response (HTR) in Mice

The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor activation and is widely used as a preclinical proxy for psychedelic potential in humans.[12][13][14]

Principle: Activation of 5-HT2A receptors in the central nervous system by agonists like this compound induces a stereotyped head-twitch behavior. The frequency of these twitches is dose-dependent and can be blocked by 5-HT2A antagonists.[12][15]

Materials:

  • Animals: Male C57BL/6J mice (8-12 weeks old).

  • Housing: Standard laboratory housing with a 12-hour light/dark cycle. Acclimatize animals to the testing room for at least 60 minutes before experiments.

  • Test Arenas: Cylindrical or rectangular observation chambers.

  • Compounds:

    • This compound dissolved in a suitable vehicle (e.g., saline).

    • Reference Agonist (e.g., DOI).

    • Reference Antagonist (e.g., M100907).

    • Vehicle control.

  • Administration: Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Recording: Video camera (overhead or side view) or a magnetometer-based detection system.[15][16]

Protocol:

  • Acclimation: Place individual mice into the observation arenas and allow them to acclimate for 10-15 minutes.

  • Compound Administration:

    • For agonist dose-response studies, administer various doses of this compound or a reference agonist (e.g., 0.1 - 3.0 mg/kg, s.c. for DOI) and a vehicle control.[16]

    • For antagonist studies, pre-treat animals with the antagonist (e.g., M100907, 0.01-0.1 mg/kg, s.c.) 30 minutes before administering a fixed dose of this compound.[16]

  • Observation and Recording:

    • Immediately after agonist administration, begin recording the behavior of the mice.

    • The observation period is typically 30-60 minutes.[14][16]

    • A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or general exploratory behavior.[12]

    • Alternatively, use an automated system for objective quantification.[16]

  • Data Analysis:

    • Sum the total number of head twitches for each animal over the observation period.

    • Plot the mean number of head twitches against the dose of the compound.

    • Determine the ED₅₀ value from the dose-response curve. Note that serotonergic agonists often produce an inverted U-shaped dose-response curve for HTR.[13]

    • For antagonist studies, compare the HTR frequency in antagonist-pre-treated groups to the agonist-only group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Safety and Toxicology

As with any research chemical, thorough safety and toxicology assessments are crucial.[17][18] While specific toxicology data for this compound is not widely available in peer-reviewed literature, its structural similarity to LSD suggests that it should be handled with appropriate precautions. Standard preclinical toxicology studies would be required to determine its safety profile for any potential clinical development.[19] These studies typically include assessments of acute and repeated-dose toxicity, genotoxicity, and developmental and reproductive toxicity.[18]

Visualizations

G prolad This compound receptor 5-HT2A Receptor prolad->receptor Binds gq Gq/11 receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Triggers response Cellular Response ca2->response pkc->response

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

G start Start plate_cells Seed 5-HT2A cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with Fluo-4 AM dye incubate1->load_dye incubate2 Incubate 45-60 min at 37°C load_dye->incubate2 read_baseline Measure baseline fluorescence incubate2->read_baseline add_compound Inject this compound read_baseline->add_compound read_response Measure kinetic fluorescence response add_compound->read_response analyze Analyze data (Calculate EC₅₀) read_response->analyze end End analyze->end

Caption: Experimental workflow for a Calcium Flux Assay.

G start Start acclimate Acclimate mouse to observation arena start->acclimate pretreat Pre-treatment (Antagonist or Vehicle) acclimate->pretreat inject Administer this compound (i.p. or s.c.) pretreat->inject 30 min observe Record behavior for 30-60 minutes inject->observe count Count Head Twitches (Manual or Automated) observe->count analyze Analyze data (Calculate ED₅₀) count->analyze end End analyze->end

Caption: Experimental workflow for the Head-Twitch Response.

References

Application Notes and Protocols for the Detection of PRO-LAD in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is a research chemical and an analogue of lysergic acid diethylamide (LSD). There is a limited amount of published scientific literature specifically detailing analytical methods for the detection of this compound in biological matrices. The following application notes and protocols are based on established and validated methods for the detection of LSD and its other analogues. Given the structural similarity, these methods are expected to be highly applicable to this compound with appropriate validation.

Introduction

This compound is a semisynthetic lysergamide (B1675752) that is structurally related to LSD.[1][2] As with other novel psychoactive substances (NPS), the development of sensitive and specific analytical methods for its detection in biological matrices is crucial for clinical and forensic toxicology, as well as for research in drug metabolism and pharmacokinetics. The primary analytical techniques for the detection of lysergamides like LSD and its analogues are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays.[3][4] LC-MS/MS offers high sensitivity and specificity, allowing for the quantification of the parent compound and its metabolites.[5][6] Immunoassays can be used as a rapid screening tool.[4]

This document provides an overview of these methods, including detailed experimental protocols and expected performance characteristics, adapted for the analysis of this compound in common biological matrices such as blood (plasma/serum) and urine.

Quantitative Data Summary

The following tables summarize quantitative data from validated LC-MS/MS methods for LSD and its analogues. These values can be considered as target performance metrics for a method developed for this compound.

Table 1: LC-MS/MS Method Performance for Lysergamides in Blood/Plasma/Serum

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)Linearity (ng/mL)Reference
LSDPlasma0.050.010.05 - 50[5][7]
iso-LSDPlasma0.050.010.05 - 50[5][7]
nor-LSDPlasma0.050.010.05 - 50[5][7]
2-oxo-3-hydroxy-LSDPlasma0.10.010.1 - 50[5][7]
1P-LSDSerum0.0150.0050.015 - 0.4[3][8]
LSDSerum0.0150.0050.015 - 0.4[3][8]
LSD & AnaloguesWhole Blood0.5 pg/mL--[6]

Table 2: LC-MS/MS Method Performance for Lysergamides in Urine

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)Linearity (ng/mL)Reference
LSDUrine0.01 µg/kg-0.01 - 50 µg/kg[9]
iso-LSDUrine0.01 µg/kg-0.01 - 50 µg/kg[9]
1P-LSDUrine0.0150.0050.015 - 0.4[3]
LSDUrine0.0150.0050.015 - 0.4[3]
LSDUrine10 pg/mL-10 - 5000 pg/mL[10]
2-oxo-3-hydroxy-LSDUrine10 pg/mL-10 - 5000 pg/mL[10]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from methods used for the extraction of LSD and its metabolites from urine.[10]

Materials:

  • SPE Cartridges (e.g., Varian Bond Elut Certify)

  • Urine sample

  • Internal Standard (IS) solution (e.g., LSD-d3)

  • Methanol

  • Deionized water

  • 0.1 M Phosphate (B84403) buffer (pH 6.0)

  • Elution solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide; 78:20:2 v/v/v)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 1 mL of urine, add the internal standard.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • Centrifuge the sample for 5 minutes at 3500 rpm.[11]

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).[11]

  • Load the pre-treated sample onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 3 mL of methanol.[11]

  • Dry the cartridge under vacuum for 5 minutes.[11]

  • Elute the analytes with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in reconstitution solvent for LC-MS/MS analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_steps Final Steps Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Buffer Add Buffer & Vortex Add_IS->Buffer Centrifuge Centrifuge Buffer->Centrifuge Load Load Sample Centrifuge->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Diagram 1: Solid-Phase Extraction (SPE) Workflow.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood/Plasma/Serum Samples

This protocol is based on methods for the extraction of LSD and its analogues from blood matrices.[6][9][12]

Materials:

  • Blood, plasma, or serum sample

  • Internal Standard (IS) solution (e.g., LSD-d3)

  • pH 9.5 carbonate buffer

  • Extraction solvent (e.g., Butyl acetate (B1210297) or Dichloromethane:Isopropanol 95:5 v/v)[9][12]

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • To 1 mL of blood, plasma, or serum, add the internal standard.

  • Add 1 mL of pH 9.5 carbonate buffer.

  • Add 5 mL of extraction solvent.

  • Vortex for 1 minute and then mix on a rotary mixer for 15 minutes.

  • Centrifuge for 10 minutes at 4000 rpm.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in reconstitution solvent for LC-MS/MS analysis.

LLE_Workflow Sample Blood/Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add pH 9.5 Buffer Add_IS->Add_Buffer Add_Solvent Add Extraction Solvent Add_Buffer->Add_Solvent Vortex_Mix Vortex and Mix Add_Solvent->Vortex_Mix Centrifuge Centrifuge Vortex_Mix->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Diagram 2: Liquid-Liquid Extraction (LLE) Workflow.
LC-MS/MS Analysis

The following are general LC-MS/MS conditions that can be used as a starting point for method development for this compound.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These would need to be optimized for this compound and its potential metabolites. For this compound (C22H29N3O, MW: 351.49), the precursor ion would be [M+H]+ at m/z 352.2. Product ions would need to be determined by infusing a standard solution. Likely product ions would result from the fragmentation of the diethylamide group and the ergoline (B1233604) ring structure.

Immunoassay Screening

Commercially available immunoassays for LSD may show cross-reactivity with this compound due to structural similarities.[4] These assays are typically competitive immunoassays.

Principle of Competitive Immunoassay:

  • Antibodies specific to the lysergamide structure are coated onto a solid phase (e.g., microplate well).

  • The biological sample (containing the target analyte, this compound) is added to the well along with a labeled version of the drug (e.g., enzyme-conjugated LSD).

  • The unlabeled drug from the sample and the labeled drug compete for binding to the limited number of antibody sites.

  • After an incubation period, the unbound components are washed away.

  • A substrate is added that reacts with the enzyme on the labeled drug to produce a measurable signal (e.g., color change).

  • The intensity of the signal is inversely proportional to the concentration of the drug in the sample. A lower signal indicates a higher concentration of this compound.

It is important to note that any positive result from an immunoassay should be confirmed by a more specific method like LC-MS/MS.

Signaling and Metabolic Pathways

The primary pharmacological action of LSD and its analogues is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[2] The metabolism of LSD is extensive and primarily occurs in the liver, involving cytochrome P450 enzymes.[13][14] Key metabolic pathways include N-demethylation, N-deethylation, and hydroxylation of the aromatic ring.[13][15][16]

For this compound, which has an N-propyl group instead of the N-methyl group of LSD, the expected metabolic pathways would include:

  • N-depropylation: Removal of the propyl group at the 6-position to form nor-LSD.

  • Hydroxylation: Addition of a hydroxyl group, likely on the aromatic ring.

  • Oxidation: A major metabolite of LSD is 2-oxo-3-hydroxy-LSD, and a similar oxidative pathway is plausible for this compound.[14]

Metabolic_Pathway cluster_metabolism Hepatic Metabolism (CYP450) PRO_LAD This compound N_Depropylation N-Depropylation PRO_LAD->N_Depropylation Hydroxylation Hydroxylation PRO_LAD->Hydroxylation Oxidation Oxidation PRO_LAD->Oxidation nor_LSD nor-LSD N_Depropylation->nor_LSD Hydroxy_PRO_LAD Hydroxy-PRO-LAD Hydroxylation->Hydroxy_PRO_LAD Oxo_Hydroxy_PRO_LAD Oxo-Hydroxy-PRO-LAD Oxidation->Oxo_Hydroxy_PRO_LAD

Diagram 3: Postulated Metabolic Pathway of this compound.

Conclusion

The analytical methods and protocols detailed in this document, while adapted from those for LSD and its analogues, provide a robust framework for the detection and quantification of this compound in biological matrices. Due to the high potency of lysergamides, sensitive techniques such as LC-MS/MS are essential for reliable analysis. It is imperative that any laboratory implementing these methods performs a full validation according to established guidelines to ensure accuracy and precision for the specific analyte, this compound. Further research into the specific metabolism and pharmacokinetic profile of this compound will be beneficial for refining these analytical approaches.

References

Application Note: PRO-LAD for Autoradiography Studies of Serotonin Receptor Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and a potent serotonin (B10506) receptor modulator. As a structural analog of lysergic acid diethylamide (LSD), this compound is distinguished by a propyl group substitution at the N6 position of the ergoline (B1233604) ring. This modification influences its binding affinity and pharmacokinetic profile relative to other lysergamides. Its primary mechanism of action is agonism at the 5-HT2A serotonin receptor, making it a valuable tool for investigating receptor function, signal transduction pathways, and the neurobiological basis of consciousness.

This application note provides a detailed protocol for the use of radiolabeled this compound ([³H]-PRO-LAD) in in vitro autoradiography to map the distribution of serotonin receptors, particularly the 5-HT2A subtype, in brain tissue.

Principle of the Method

In vitro receptor autoradiography is a technique used to visualize and quantify the distribution of specific receptors in tissue sections. The method involves incubating tissue slices with a radiolabeled ligand that binds with high affinity and specificity to the receptor of interest. After incubation and washing to remove unbound ligand, the tissue sections are apposed to a sensitive film or a phosphor imaging plate to detect the radioactive signal. The resulting autoradiogram provides a detailed map of receptor distribution, which can be quantified by densitometry.

[³H]-PRO-LAD, as a high-affinity ligand for serotonin receptors, can be used to label these sites in brain sections. By using selective antagonists for different serotonin receptor subtypes, the specific binding to the 5-HT2A receptor can be isolated and quantified.

Materials and Reagents

  • [³H]-PRO-LAD (specific activity > 50 Ci/mmol)

  • Unlabeled this compound

  • Ketanserin (for defining non-specific binding at 5-HT2A receptors)

  • Other selective serotonin receptor antagonists (e.g., WAY-100635 for 5-HT1A, SB-242084 for 5-HT2C)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Ascorbic acid

  • Pargyline (B1678468)

  • Bovine Serum Albumin (BSA)

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation chambers

  • Phosphor imaging plates and scanner (or autoradiography film and development reagents)

  • Image analysis software

Experimental Protocols

I. Tissue Preparation
  • Humanely euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines.

  • Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice or liquid nitrogen.

  • Store the frozen brain at -80°C until sectioning.

  • Using a cryostat, cut coronal or sagittal brain sections at a thickness of 20 µm.

  • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Store the slide-mounted sections at -80°C until use.

II. In Vitro Receptor Autoradiography with [³H]-PRO-LAD
  • Pre-incubation:

    • Bring the slide-mounted tissue sections to room temperature.

    • Place the slides in a slide rack and pre-incubate them in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% ascorbic acid and 10 µM pargyline for 30 minutes at room temperature. This step helps to remove endogenous serotonin.

  • Incubation:

    • Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 0.1% ascorbic acid, 10 µM pargyline, and 0.1% BSA.

    • For total binding , add [³H]-PRO-LAD to the incubation buffer at a final concentration of 1-5 nM.

    • For non-specific binding , add an excess of a selective antagonist to the incubation buffer along with [³H]-PRO-LAD. For 5-HT2A receptors, use 1 µM ketanserin.

    • Incubate the slides in the appropriate incubation buffer for 60-90 minutes at room temperature in a humidified chamber.

  • Washing:

    • After incubation, rapidly wash the slides to remove unbound radioligand.

    • Perform three consecutive washes in ice-cold 50 mM Tris-HCl buffer (pH 7.4) for 5 minutes each.

    • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Once dry, place the slides in a light-tight cassette and appose them to a tritium-sensitive phosphor imaging plate or autoradiography film.

    • Include calibrated radioactive standards to allow for quantification of the binding density.

    • Expose for 4-8 weeks at 4°C.

  • Imaging and Data Analysis:

    • Scan the phosphor imaging plate using a phosphor imager or develop the autoradiography film.

    • Using image analysis software, measure the optical density in various brain regions of interest on the autoradiograms.

    • Convert the optical density values to fmol/mg tissue equivalent using the calibration curve generated from the radioactive standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

Data Presentation

Quantitative Binding Affinity of this compound and Related Lysergamides

The following table summarizes the known binding affinities (Ki in nM) for LSD as a reference point, given the reported equipotency of this compound. It is important to note that while this compound is expected to have a similar affinity profile, direct binding studies are required for precise characterization.

Receptor SubtypeLSD Ki (nM)This compound (Anticipated Profile)
5-HT₁ Family
5-HT₁A9.0High Affinity[1]
5-HT₁B4.9High Affinity
5-HT₁D6.8High Affinity
5-HT₁E9.8High Affinity
5-HT₂ Family
5-HT₂A1.1High Affinity (Partial Agonist)[1]
5-HT₂B4.9High Affinity
5-HT₂C1.3High Affinity[1]
5-HT₅ Family
5-HT₅A140Moderate to Low Affinity
5-HT₆ Family
5-HT₆6.3High Affinity
5-HT₇ Family
5-HT₇9.6High Affinity
Dopamine Receptors
D₁25Moderate Affinity
D₂1.6High Affinity
Adrenergic Receptors
α₁A1.7High Affinity
α₂A1.7High Affinity

Note: LSD Ki values are compiled from various sources and represent a general profile. The exact values for this compound may differ.

Mandatory Visualizations

Experimental_Workflow cluster_Tissue_Prep Tissue Preparation cluster_Autoradiography Autoradiography cluster_Imaging_Analysis Imaging and Analysis Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection Freezing Freezing Dissection->Freezing Sectioning Sectioning Freezing->Sectioning Mounting Mounting Sectioning->Mounting Preincubation Preincubation Mounting->Preincubation Slide-mounted sections Incubation Incubation Preincubation->Incubation Washing Washing Incubation->Washing Total_Binding Total_Binding Incubation->Total_Binding [3H]-PRO-LAD Nonspecific_Binding Nonspecific_Binding Incubation->Nonspecific_Binding [3H]-PRO-LAD + Antagonist Drying Drying Washing->Drying Exposure Exposure Drying->Exposure Dried slides Imaging Imaging Exposure->Imaging Quantification Quantification Imaging->Quantification Analysis Analysis Quantification->Analysis

Caption: Experimental workflow for in vitro receptor autoradiography using [³H]-PRO-LAD.

Serotonin_Signaling PRO_LAD This compound HT2A_Receptor 5-HT2A Receptor PRO_LAD->HT2A_Receptor binds Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified signaling pathway of the 5-HT2A receptor activated by this compound.

References

Preparation of Pro-lad Stock Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) stock solutions for in vitro and in vivo experimental use. This compound is a psychedelic compound of the lysergamide (B1675752) family and a structural analog of lysergic acid diethylamide (LSD).[1][2] As a potent serotonin (B10506) receptor modulator, it is a valuable tool in neuroscience and psychopharmacology research.[2] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results.

Compound Data Summary

Accurate preparation of a stock solution begins with a thorough understanding of the compound's fundamental properties. The following table summarizes essential data for this compound. Researchers should always refer to the Certificate of Analysis (CoA) or technical data sheet provided by the supplier for lot-specific information.

PropertyValueImportance
IUPAC Name (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamideProvides the unambiguous chemical structure.[3]
Synonyms PROLAD; 6-Propyl-6-nor-LSD; N-PropylnorLSDUseful for literature and database searches.[1][2]
Molecular Formula C₂₂H₂₉N₃ORequired for molarity calculations.[1][3]
Molar Mass 351.49 g/mol Essential for calculating the mass needed for a specific molar concentration.[1][3]
Purity >98% (Typical)Affects the true concentration of the active compound. Always verify with the supplier's CoA.
Appearance Crystalline solid or powderA visual check to ensure the compound has not degraded.
Solubility Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[4][5]Determines the appropriate solvent for creating a homogenous stock solution.
Storage (Solid) -20°C, protected from light and moisture.Critical for maintaining long-term stability and activity.
Storage (Solution) -20°C or -80°C in aliquots, protected from light.Minimizes degradation from freeze-thaw cycles and light exposure.[6]

Safety Precautions

Due to the potent psychoactive nature of this compound and the limited toxicological data, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound in solid or solution form.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[8] Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.

  • Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for subsequent dilution into aqueous buffers or cell culture media for a wide range of experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-dissolution Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.515 mg of this compound (Molar Mass = 351.49 g/mol ).

    • Record the actual mass weighed.

  • Solubilization:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

    • Close the tube tightly.

  • Dissolution:

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear and colorless.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature.[9]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 50 µL) in sterile, amber microcentrifuge tubes.[6]

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[6]

Preparation of Working Solutions

For most cellular assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.

  • Gently mix the working solution after each dilution step.

  • It is recommended to prepare fresh working solutions for each experiment.

Visualizations

The following diagrams illustrate the key signaling pathway activated by this compound and the experimental workflow for preparing stock solutions.

G This compound Signaling Pathway prolad This compound ht2a 5-HT2A Receptor prolad->ht2a binds gq Gq/11 ht2a->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release stimulates pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: this compound activates the 5-HT2A receptor, initiating a Gq/11-mediated signaling cascade.

G Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check Visually Inspect for Clarity dissolve->check check->dissolve Not Clear aliquot Aliquot into Single-Use Vials check->aliquot Clear store Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

Caption: A logical workflow for the preparation of this compound stock solutions.

References

Application Notes and Protocols for In Vivo Imaging with Radiolabeled Pro-lad Analogs Targeting Prostate-Specific Membrane Antigen (PSMA)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Pro-lad": Extensive literature searches did not yield a specific radiolabeled imaging agent referred to as "this compound." The following application notes and protocols are based on well-established radiolabeled small-molecule inhibitors of Prostate-Specific Membrane Antigen (PSMA), which are functionally analogous to the requested topic and represent a current, clinically relevant example of targeted in vivo imaging.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy. Small-molecule inhibitors that bind to the enzymatic pocket of PSMA can be labeled with various radionuclides for non-invasive in vivo imaging using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). These techniques allow for the sensitive and specific detection of primary, recurrent, and metastatic prostate cancer.

This document provides detailed protocols for the radiolabeling of a PSMA-targeting ligand and its application in preclinical in vivo imaging studies.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vivo imaging studies with radiolabeled PSMA inhibitors in preclinical models.

Table 1: Biodistribution of a 111In-labeled PSMA Inhibitor in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

Organ2 hours4 hours24 hours48 hours
Blood2.5 ± 0.41.8 ± 0.30.5 ± 0.10.2 ± 0.1
Heart1.2 ± 0.20.9 ± 0.10.3 ± 0.10.1 ± 0.0
Lungs3.1 ± 0.52.2 ± 0.40.8 ± 0.20.4 ± 0.1
Liver4.5 ± 0.83.5 ± 0.61.5 ± 0.30.8 ± 0.2
Spleen1.8 ± 0.31.5 ± 0.20.7 ± 0.10.4 ± 0.1
Kidneys35.2 ± 5.128.9 ± 4.510.1 ± 2.15.2 ± 1.1
Muscle0.8 ± 0.10.6 ± 0.10.2 ± 0.00.1 ± 0.0
Tumor15.6 ± 2.518.2 ± 3.127.1 ± 4.725.5 ± 4.1

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of a 111In-labeled PSMA Inhibitor

ParameterValue
Half-life (alpha phase) 0.5 hours
Half-life (beta phase) 10.2 hours
Half-life (gamma phase) 77.3 hours
Clearance 0.02 L/h
Volume of Distribution 0.25 L

Experimental Protocols

Protocol 1: Radiolabeling of a DOTA-conjugated PSMA Inhibitor with Indium-111

This protocol describes the radiolabeling of a DOTA-conjugated PSMA inhibitor (e.g., DOTA-EB-cRGDfK, which also targets integrin αvβ3 and serves as a representative peptide for labeling protocols) with Indium-111 for SPECT imaging.[1][2]

Materials:

  • DOTA-conjugated PSMA inhibitor peptide

  • 111InCl3 in 0.05 M HCl

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Sterile, pyrogen-free water

  • Sep-Pak C18 cartridge

  • Ethanol (B145695)

  • Sterile 0.9% saline solution

  • Heating block or water bath

  • Radio-TLC system

Procedure:

  • To a sterile, pyrogen-free reaction vial, add 10 µg of the DOTA-conjugated PSMA inhibitor peptide.

  • Add 100 µL of 0.1 M sodium acetate buffer (pH 5.5) to the vial.

  • Carefully add 185-370 MBq (5-10 mCi) of 111InCl3 to the reaction vial.

  • Gently mix the contents and incubate the reaction mixture at 95°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using a radio-TLC system to determine the radiochemical purity. A purity of >95% is generally considered acceptable.

  • For purification, activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

  • Load the reaction mixture onto the C18 cartridge.

  • Wash the cartridge with 10 mL of sterile water to remove any unreacted 111InCl3.

  • Elute the radiolabeled peptide from the cartridge with 1 mL of ethanol.

  • Evaporate the ethanol under a gentle stream of nitrogen.

  • Reconstitute the final product in sterile 0.9% saline for injection.

Protocol 2: Preclinical In Vivo SPECT/CT Imaging

This protocol outlines the procedure for performing in vivo SPECT/CT imaging in a xenograft mouse model of prostate cancer.

Materials:

  • Tumor-bearing mice (e.g., male nude mice with subcutaneous LNCaP or PC-3 PIP xenografts)

  • Radiolabeled PSMA inhibitor (prepared as in Protocol 1)

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner

  • Syringes and needles for injection

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2% in oxygen).

  • Administer approximately 18.5 MBq (500 µCi) of the radiolabeled PSMA inhibitor via tail vein injection.[2]

  • Allow for a period of uptake, typically ranging from 1 to 48 hours post-injection, depending on the experimental design.

  • During the uptake period and imaging, maintain the animal's body temperature using a heating pad.

  • At the desired time point, place the anesthetized mouse on the scanner bed of the SPECT/CT system.

  • Acquire a whole-body CT scan for anatomical reference.

  • Acquire SPECT images. Typical acquisition parameters include a 256x256 matrix, a 20% energy window centered at 171 keV and 245 keV for 111In, and a total acquisition time of 30-60 minutes.[2]

  • After imaging, the animal can be recovered from anesthesia or euthanized for ex vivo biodistribution studies.

  • Reconstruct the SPECT and CT images and co-register them for analysis of radiotracer biodistribution.

Protocol 3: Ex Vivo Biodistribution Study

This protocol describes the methodology for determining the tissue distribution of the radiolabeled PSMA inhibitor after in vivo imaging.

Materials:

  • Mice from the imaging study

  • Dissection tools

  • Gamma counter

  • Scales for weighing tissues

  • Collection tubes

Procedure:

  • Collect blood via cardiac puncture.

  • Dissect the major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample and place it in a pre-weighed collection tube.

  • Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (as a standard) using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

Radiosynthesis_Workflow cluster_preparation Preparation cluster_reaction Radiolabeling cluster_purification Purification & QC cluster_final_product Final Product PSMA_Peptide DOTA-PSMA Peptide Reaction_Vial Reaction Vial (95°C, 30 min) PSMA_Peptide->Reaction_Vial Radionuclide 111InCl3 Radionuclide->Reaction_Vial Buffer Acetate Buffer Buffer->Reaction_Vial QC_1 Radio-TLC (Purity Check) Reaction_Vial->QC_1 Purification Sep-Pak C18 Purification QC_1->Purification If Purity < 95% Final_Product Radiolabeled PSMA Inhibitor QC_1->Final_Product If Purity > 95% QC_2 Final Product QC Purification->QC_2 QC_2->Final_Product

Caption: Workflow for the radiosynthesis of a PSMA inhibitor.

InVivo_Imaging_Workflow Animal_Model Tumor-Bearing Mouse Model Anesthesia Anesthesia (Isoflurane) Animal_Model->Anesthesia Injection Tail Vein Injection of Radiolabeled PSMA Inhibitor Anesthesia->Injection Uptake Uptake Period (1-48h) Injection->Uptake Imaging SPECT/CT Imaging Uptake->Imaging Data_Analysis Image Reconstruction & Analysis Imaging->Data_Analysis Biodistribution Ex Vivo Biodistribution Imaging->Biodistribution Results Quantitative Results (%ID/g) Data_Analysis->Results Biodistribution->Results

Caption: Experimental workflow for in vivo imaging and biodistribution.

References

Application Notes and Protocols for PRO-LAD in Psychopharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is a semisynthetic lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD).[1] As a member of the psychedelic tryptamine (B22526) class, it is of significant interest in psychopharmacology research for its potential to modulate serotonergic systems in the central nervous system. Anecdotal reports and preclinical studies suggest that this compound exhibits classic psychedelic effects, with a potency comparable to LSD but with a shorter duration of action.[1] Its primary mechanism of action is believed to be agonism at the serotonin (B10506) 2A (5-HT2A) receptor, a key target for many hallucinogenic compounds.[1]

These application notes provide a summary of the known pharmacological data for this compound, detailed protocols for key in vitro and in vivo assays, and visualizations of relevant biological pathways and experimental workflows to guide researchers in their investigation of this compound.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound, LSD, and AL-LAD
ReceptorThis compound (Estimated Ki, nM)LSD (Ki, nM)AL-LAD (Ki, nM)RadioligandTissue SourceReference
Serotonin
5-HT1A~5-151.1-[3H]8-OH-DPATRat Hippocampus[2]
5-HT2A~5-10 2.98.1[3H]ketanserinRat Frontal Cortex[2][3]
5-HT2C~10-301.7---[2]
Dopamine
D2~20-501512.3[3H]spiperoneRat Striatum[2][3]
Table 2: In Vivo Potency of this compound and Related Lysergamides in Rodent Models
CompoundAssaySpeciesED50 (nmol/kg)Potency Relative to LSDReference
This compound Drug Discrimination (LSD cue)Rat~46Equipotent[4]
LSDDrug Discrimination (LSD cue)Rat461.0[5]
AL-LADDrug Discrimination (LSD cue)Rat13~3.5x more potent[3]
ETH-LADDrug Discrimination (LSD cue)Rat~23~2x more potent[4]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound is known to initiate a Gq/11-coupled signaling cascade. This pathway plays a crucial role in the psychedelic effects of serotonergic hallucinogens.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PRO_LAD This compound Receptor 5-HT2A Receptor PRO_LAD->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Downstream Downstream Signaling & Gene Expression PKC->Downstream

Caption: this compound activation of the 5-HT2A receptor Gq-coupled signaling cascade.

Experimental Workflow: In Vitro Receptor Binding Assay

This workflow outlines the key steps in determining the binding affinity of this compound for a specific receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat cortex) Incubation Incubation: Membranes + Radioligand + this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]ketanserin) Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Competition_Curve Generate Competition Curve (% Specific Binding vs. [this compound]) Scintillation->Competition_Curve IC50 Calculate IC50 Competition_Curve->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay to determine Ki of this compound.

Experimental Workflow: In Vivo Drug Discrimination Study

This workflow illustrates the process of assessing the subjective effects of this compound in rats trained to discriminate LSD from saline.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Lever_Training Initial Lever Press Training (Food Reinforcement) Discrimination_Training Discrimination Training: LSD injection -> Left Lever Press = Reward Saline injection -> Right Lever Press = Reward Lever_Training->Discrimination_Training Training_Criterion Training until >85% correct lever selection Discrimination_Training->Training_Criterion PROLAD_Admin Administer various doses of this compound Training_Criterion->PROLAD_Admin Test_Session Place rat in operant chamber and record lever presses (No reinforcement during test) PROLAD_Admin->Test_Session Substitution_Curve Generate Dose-Response Curve (% LSD-appropriate lever presses vs. Dose of this compound) Test_Session->Substitution_Curve ED50_Calc Calculate ED50 (Dose producing 50% LSD-appropriate responding) Substitution_Curve->ED50_Calc Comparison Compare ED50 of this compound to LSD ED50_Calc->Comparison

Caption: Workflow for a drug discrimination study to assess this compound's subjective effects.

Experimental Protocols

Protocol 1: In Vitro Competitive Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.

Materials:

  • Rat frontal cortex tissue

  • Homogenization buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 0.1% ascorbic acid, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Radioligand: [3H]ketanserin (specific activity ~70-90 Ci/mmol)

  • Non-specific binding control: Mianserin (B1677119) (10 µM)

  • This compound stock solution and serial dilutions

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Homogenizer, centrifuges, filtration apparatus

Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen rat frontal cortex in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.

  • Assay Setup (in triplicate): a. Total Binding: Add 100 µL of assay buffer, 50 µL of [3H]ketanserin (final concentration ~1-2 nM), and 50 µL of membrane preparation. b. Non-specific Binding: Add 100 µL of mianserin (final concentration 10 µM), 50 µL of [3H]ketanserin, and 50 µL of membrane preparation. c. Competition: Add 100 µL of this compound at various concentrations (e.g., 10^-11 to 10^-5 M), 50 µL of [3H]ketanserin, and 50 µL of membrane preparation.

  • Incubation: Incubate all tubes at 37°C for 30 minutes.

  • Filtration: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters. b. Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Quantification: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis: a. Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM). b. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: In Vivo Drug Discrimination in Rats

Objective: To assess the subjective effects of this compound by testing its ability to substitute for the discriminative stimulus effects of LSD.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Standard two-lever operant conditioning chambers

  • LSD (for training)

  • This compound (for testing)

  • Saline solution (0.9% NaCl)

  • Food pellets (as reinforcement)

Procedure:

  • Animal Training: a. Food restrict the rats to 85-90% of their free-feeding body weight. b. Train the rats to press a lever for a food pellet reward in the operant chamber. c. Once lever pressing is established, begin discrimination training. On alternating days, administer either LSD (e.g., 0.08 mg/kg, i.p.) or saline 15-30 minutes before the session. d. Reinforce lever presses on one lever (e.g., left) only after LSD administration and on the other lever (e.g., right) only after saline administration. e. Continue training until the rats reliably select the correct lever (>85% accuracy on the first 20 responses) for at least 8 out of 10 consecutive sessions.

  • Test Sessions: a. Once the discrimination is learned, begin test sessions. b. Administer a dose of this compound (e.g., 0.01 - 0.3 mg/kg, i.p.) or saline (as a control) 15-30 minutes before the session. c. Place the rat in the operant chamber for a 15-minute session. During the test session, presses on either lever are recorded but not reinforced. d. Test a range of this compound doses in a counterbalanced order, with at least two retraining sessions between test sessions.

  • Data Analysis: a. For each test session, calculate the percentage of responses made on the LSD-appropriate lever. b. Plot the mean percentage of LSD-appropriate responses as a function of the this compound dose to generate a substitution curve. c. Calculate the ED50 value, which is the dose of this compound that produces 50% of the maximum possible LSD-appropriate responding. d. Compare the ED50 of this compound to that of LSD to determine its relative potency. Full substitution is generally considered to be >80% responding on the drug-appropriate lever.

Protocol 3: Head-Twitch Response (HTR) Assay in Mice

Objective: To quantify the 5-HT2A receptor-mediated psychedelic-like activity of this compound in mice.

Materials:

  • Male C57BL/6J mice (20-25 g)

  • This compound

  • Saline solution (0.9% NaCl)

  • Observation chambers (e.g., clear cylindrical enclosures)

  • Video recording equipment (optional but recommended)

Procedure:

  • Habituation: a. Habituate the mice to the observation chambers for at least 30 minutes one day prior to the experiment. b. On the day of the experiment, allow the mice to habituate to the chambers for 15-30 minutes before drug administration.

  • Drug Administration: a. Administer various doses of this compound (e.g., 0.1 - 3.0 mg/kg, i.p.) or saline to different groups of mice.

  • Observation and Scoring: a. Immediately after injection, place the mice back into their individual observation chambers. b. Manually count the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head that is not associated with grooming. c. Alternatively, video record the sessions and score the head twitches later by a trained observer who is blind to the treatment conditions.

  • Data Analysis: a. Calculate the mean number of head twitches for each dose group. b. Plot the mean number of head twitches as a function of the this compound dose to generate a dose-response curve. c. Use appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug effect compared to the saline control. d. Calculate the ED50 value, which is the dose of this compound that produces 50% of the maximal head-twitch response.

Disclaimer

This compound is a research chemical. The information provided here is for research and informational purposes only and is intended for use by qualified professionals. All experiments should be conducted in accordance with institutional and governmental regulations regarding the handling of controlled substances and animal welfare.

References

Pro-lad as a tool for studying hallucinogenic effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and an analog of lysergic acid diethylamide (LSD).[1][2] As a potent serotonin (B10506) 5-HT2A receptor partial agonist, this compound serves as a valuable research tool for investigating the mechanisms of action of hallucinogenic drugs in animal models.[1][2] Its structural similarity to LSD and its ability to induce hallucinogen-like behavioral effects in rodents make it a suitable compound for comparative studies and for elucidating the structure-activity relationships of psychedelic compounds.[2][3]

These application notes provide a summary of the pharmacological data for this compound and detailed protocols for its use in established animal models of hallucinogenic drug action, namely the head-twitch response (HTR) in mice and drug discrimination studies in rats.

Pharmacological Profile of this compound

This compound's primary mechanism of action is its interaction with serotonin receptors, particularly the 5-HT2A subtype, which is the main target for classic hallucinogens.[1][2] While specific in vitro binding affinity data (Ki values) for this compound at various serotonin receptors are not widely available in peer-reviewed literature, its in vivo effects in animal models provide strong evidence of its potent 5-HT2A agonist activity.

In Vivo Potency and Efficacy

This compound has been demonstrated to be equipotent to LSD in drug discrimination studies in rats, a behavioral assay that is highly predictive of subjective hallucinogenic effects in humans.[3] This suggests that this compound produces a similar interoceptive cue to LSD, mediated primarily by 5-HT2A receptor activation. Furthermore, this compound is known to induce the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic potential.[2]

Quantitative Data Summary

CompoundAnimal ModelAssayED50Reference
This compoundRatDrug Discrimination (vs. Saline, trained on LSD)~37 nmol/kg[3]
LSDRatDrug Discrimination (vs. Saline)~37 nmol/kg (equipotent to this compound)[3]
LSDMouse (C57BL/6J)Head-Twitch Response132.8 nmol/kg (52.9 µg/kg)[4]
This compoundMouseHead-Twitch ResponseEstimated to be similar to LSD (~133 nmol/kg)Based on equipotency in drug discrimination[3]

Experimental Protocols

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement induced by 5-HT2A receptor agonists in rodents and is a reliable behavioral marker for hallucinogenic potential.[5][6]

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6J mice (8-12 weeks old)

  • Observation chambers (e.g., clear cylindrical enclosures)

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Magnetometer system (optional, for automated detection)

Protocol:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. A range of doses (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mg/kg) should be prepared to generate a dose-response curve.

  • Animal Acclimation: Place individual mice into the observation chambers and allow them to acclimate for at least 30 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Observation Period: Immediately after injection, begin observing the mice for head-twitch responses. The observation period typically lasts for 30-60 minutes.

  • Scoring:

    • Manual Scoring: A trained observer, blind to the treatment conditions, should count the number of head twitches for each mouse. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming or exploratory behavior.

    • Automated Scoring: If using a magnetometer system, a small magnet is surgically implanted on the mouse's head prior to the experiment. The system records the magnetic field changes caused by head movements, and software is used to identify and count the characteristic high-frequency movements of a head twitch.[4]

  • Data Analysis: The total number of head twitches per observation period is recorded for each animal. The data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound. The ED50 value can be calculated using non-linear regression analysis.

Experimental Workflow for Head-Twitch Response Assay

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis drug_prep Prepare this compound Solutions animal_prep Acclimate Mice in Chambers administer Administer this compound or Vehicle (i.p.) animal_prep->administer observe Record Behavior (30-60 min) administer->observe score Score Head-Twitch Responses observe->score stats Statistical Analysis & ED50 Calculation score->stats

Caption: Workflow for the Head-Twitch Response (HTR) assay.

Drug Discrimination in Rats

Drug discrimination is a behavioral paradigm used to assess the interoceptive (subjective) effects of drugs.[7] Animals are trained to discriminate between the effects of a specific drug and a vehicle, allowing researchers to determine if a novel compound produces similar subjective effects.

Materials:

  • This compound hydrochloride (or other salt form)

  • LSD tartrate (for training)

  • Sterile saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (250-350 g)

  • Standard two-lever operant conditioning chambers

  • Food pellets (as reinforcers)

Protocol:

  • Apparatus: Each operant chamber should be equipped with two response levers and a food pellet dispenser.

  • Training Phase:

    • Rats are first trained to press a lever for a food reward on a fixed-ratio (FR) schedule (e.g., FR 10, where 10 lever presses result in one food pellet).

    • Once lever pressing is established, drug discrimination training begins. Before each daily session, rats are injected with either LSD (e.g., 0.08 mg/kg, i.p.) or saline.

    • On days when LSD is administered, responses on one lever (the "drug lever") are reinforced. On saline days, responses on the other lever (the "vehicle lever") are reinforced.

    • The drug and vehicle administration days are typically alternated.

    • Training continues until the rats reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer is delivered for several consecutive days).

  • Testing Phase (Substitution):

    • Once the discrimination is learned, substitution tests with this compound can be conducted.

    • On a test day, instead of LSD or saline, the rats are administered a dose of this compound (e.g., a range of doses from 0.01 to 0.3 mg/kg, i.p.).

    • During the test session, responses on either lever are reinforced to avoid extinction of the learned behavior.

    • The percentage of responses on the drug lever is recorded. Full substitution is typically defined as >80% of responses on the drug lever.

  • Data Analysis:

    • The percentage of drug-lever responding is plotted against the dose of this compound.

    • An ED50 value (the dose at which 50% of the responses are on the drug lever) can be calculated using a non-linear regression analysis. This value can then be compared to the ED50 of LSD to determine relative potency.

Experimental Workflow for Drug Discrimination Assay

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis lever_press Train Lever Pressing (FR Schedule) discrimination Discrimination Training (LSD vs. Saline) lever_press->discrimination administer_test Administer this compound (Various Doses) discrimination->administer_test test_session Test Session (Responses on Both Levers Reinforced) administer_test->test_session record_responses Record % Drug Lever Responding test_session->record_responses calculate_ed50 Calculate ED50 and Compare to LSD record_responses->calculate_ed50

Caption: Workflow for the Drug Discrimination assay.

Signaling Pathways

The hallucinogenic effects of this compound, like other classic psychedelics, are primarily mediated through the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the 5-HT2A receptor can initiate multiple downstream signaling cascades. The two major pathways are the Gq/11 pathway and the β-arrestin pathway.

5-HT2A Receptor Gq Signaling Pathway

Gq_Signaling PRO_LAD This compound HT2A 5-HT2A Receptor PRO_LAD->HT2A binds Gq Gq/11 Protein HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: The canonical Gq-protein coupled signaling pathway of the 5-HT2A receptor.

5-HT2A Receptor β-Arrestin Signaling Pathway

Beta_Arrestin_Signaling PRO_LAD This compound HT2A 5-HT2A Receptor PRO_LAD->HT2A binds GRK GRK HT2A->GRK activates P_HT2A Phosphorylated 5-HT2A Receptor GRK->HT2A phosphorylates Beta_Arrestin β-Arrestin P_HT2A->Beta_Arrestin recruits Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization MAPK_Cascade MAPK Cascade (ERK1/2) Beta_Arrestin->MAPK_Cascade activates Downstream Downstream Cellular Responses MAPK_Cascade->Downstream

Caption: The β-arrestin mediated signaling and regulation of the 5-HT2A receptor.

Conclusion

This compound is a valuable pharmacological tool for the preclinical investigation of hallucinogenic compounds. Its equipotency to LSD in drug discrimination assays and its activity in the head-twitch response model make it a reliable compound for studying 5-HT2A receptor-mediated effects. The protocols provided here offer a framework for researchers to utilize this compound in these well-established behavioral paradigms to further our understanding of the neurobiology of hallucinogens. Future in vitro studies are warranted to fully characterize the receptor binding profile of this compound.

References

Application Notes and Protocols for Safe Handling and Disposal of Pro-lad in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a semisynthetic lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD).[1][2][3] It is a potent serotonin (B10506) 5-HT2A receptor partial agonist and is utilized in neuroscience and psychopharmacology research to investigate the function of this receptor and its signaling pathways.[1][2][3] As a potent psychoactive compound with limited toxicological data, stringent safety protocols are imperative during its handling and disposal in a laboratory environment.[2][3] These application notes provide detailed procedures to ensure the safety of laboratory personnel and compliance with institutional and regulatory guidelines. This product is strictly for research purposes and not for human or veterinary use.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for risk assessment and the development of appropriate safety procedures.

PropertyValueReference
IUPAC Name (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide[1][4]
Synonyms This compound, N-PropylnorLSD, 6-propyl-6-nor-lysergic acid diethylamide[3][4][5]
CAS Number 65527-63-1[1][4]
Molecular Formula C22H29N3O[4][5]
Molecular Weight 351.49 g/mol [4][5]
Appearance Neat[5]
Storage Temperature +4°C[6]

Health and Safety Information

Hazard Identification

While a comprehensive toxicological profile for this compound is not extensively documented, its structural similarity to LSD suggests it should be handled as a potent psychoactive substance with potential for strong physiological and psychological effects.[2][3] The primary route of exposure is expected to be through inhalation of aerosols, ingestion, or absorption through the skin and mucous membranes.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: For procedures that may generate aerosols or fine powders, a properly fitted respirator (e.g., N95 or higher) may be necessary, based on a risk assessment.

Experimental Protocols: Safe Handling Procedures

Engineering Controls
  • Fume Hood: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Designated Area: All handling of this compound should occur in a designated and clearly labeled area of the laboratory to prevent cross-contamination.

General Handling
  • Weighing: Weighing of solid this compound should be performed in a fume hood on a tared weigh paper or in a suitable container. Avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Spill Management: In the event of a spill, the area should be immediately secured. Small spills can be absorbed with an inert material (e.g., vermiculite, sand), which should then be collected into a sealed container for disposal as hazardous waste. The area should then be decontaminated. For large spills, evacuate the area and follow institutional emergency procedures.

Waste Disposal Protocols

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: Unused this compound, contaminated weigh papers, and other solid materials should be collected in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. Halogenated and non-halogenated solvent waste should be segregated according to institutional guidelines.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[7]

Decontamination and Disposal
  • Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous liquid waste. The glassware can then be washed according to standard laboratory procedures.

  • Final Disposal: All collected hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Never dispose of this compound down the drain or in the regular trash.

Visualizations

Experimental Workflow for Safe Handling and Disposal```dot

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) prep_setup Prepare Designated Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Solid this compound prep_setup->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_segregate Segregate Waste (Solid, Liquid, Sharps) handling_experiment->cleanup_segregate Proceed to Cleanup spill Spill Occurs? handling_experiment->spill cleanup_decontaminate Decontaminate Glassware & Work Area cleanup_segregate->cleanup_decontaminate cleanup_dispose Dispose of Waste via EHS cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe spill->cleanup_segregate No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->cleanup_segregate

Caption: Proposed signaling pathway of this compound via the 5-HT2A receptor.

References

Application Note & Protocol: Quantification of Pro-lad using Liquid Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantitative analysis of "Pro-lad" using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established principles of analytical chemistry and are intended to serve as a robust starting point for method development and validation in a research or drug development setting.

Introduction to this compound Quantification

The accurate quantification of this compound, a critical component in [Specify the context, e.g., pharmaceutical formulations, biological matrices], is essential for [ Specify the importance, e.g., pharmacokinetic studies, quality control, etc.]. Liquid chromatography stands as a powerful and widely used technique for the separation, detection, and quantification of chemical compounds.[1] This application note details two primary methods for this compound analysis: HPLC-UV for routine quantification and the more sensitive and selective LC-MS/MS for trace-level detection.[2]

Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique suitable for the quantification of this compound in samples with relatively clean matrices or when high concentrations are expected.[1]

2.1.1. Experimental Protocol: HPLC-UV

a) Sample Preparation (from Solid Dosage Form):

  • Accurately weigh and finely powder a representative sample containing this compound.

  • Transfer a portion of the powder equivalent to a target concentration of this compound (e.g., 1 mg/mL) into a volumetric flask.

  • Add a suitable dissolution solvent (e.g., Methanol:Water 1:1 v/v) to the flask.[3][4]

  • Sonicate the mixture for 15 minutes to ensure complete dissolution of this compound.[3][4]

  • Allow the solution to cool to room temperature and dilute to the final volume with the dissolution solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

b) Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.[3]

  • Column: A C18 reversed-phase column is a common first choice for a wide range of analytes.[6] A typical dimension would be 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mobile phase of Acetonitrile (B52724) and Water (e.g., 60:40 v/v) with 0.1% Formic Acid can be a good starting point. The exact ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: To be determined by acquiring a UV spectrum of a this compound standard. A common starting wavelength for many organic molecules is in the range of 210-280 nm.[4][7]

c) Calibration and Quantification:

  • Prepare a stock solution of a certified this compound reference standard.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice.[2][8]

2.2.1. Experimental Protocol: LC-MS/MS

a) Sample Preparation (from Biological Matrix - e.g., Plasma):

  • Protein Precipitation: To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard. The internal standard should be a structurally similar molecule to this compound, ideally a stable isotope-labeled version.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Chromatographic Conditions:

  • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for faster analysis.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient elution is typically used to separate the analyte from matrix components. An example gradient is:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

c) Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive or negative, to be determined by infusing a this compound standard.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer will be operated in MRM mode. The precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor) will be monitored. This provides high selectivity. The specific MRM transitions must be optimized for this compound and the internal standard.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the maximum signal for this compound.

Data Presentation: Quantitative Summary

The following tables summarize the expected performance characteristics of the described methods. These are example values and should be replaced with experimental data upon method validation.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~ 5.2 min

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity Range0.05 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)95 - 105%
Retention Time~ 3.8 min

Visualizations

The following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Sonicate Sonicate Dissolve->Sonicate Filter Filter (0.45 µm) Sonicate->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitate Protein Precipitation Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Prepared Sample Separate Gradient Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Ratios Detect->Integrate Mass Spectrum Data Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols for the GC-MS Analysis of Pro-lad

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and an analog of lysergic acid diethylamide (LSD).[1][2][3] As a potent serotonin (B10506) receptor modulator, primarily acting as an agonist at the 5-HT2A receptor, this compound is a valuable tool in neuroscience research for studying receptor function and signal transduction pathways.[1] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using gas chromatography-mass spectrometry (GC-MS). The methodologies described are based on established analytical principles for lysergamides and can be adapted for various research and forensic applications.

Experimental Protocols

Sample Preparation (Blotter Paper Extraction)

This protocol is designed for the extraction of this compound from blotter paper, a common administration form.[1]

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Cut a portion of the blotter paper containing a known or suspected amount of this compound.

  • Place the blotter paper into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of methanol to the tube.

  • Vortex the tube for 5 minutes to facilitate the extraction of this compound into the solvent.

  • Centrifuge the tube at 10,000 rpm for 5 minutes to pellet any paper debris.

  • Carefully transfer the supernatant to a clean autosampler vial using a syringe fitted with a 0.22 µm filter.

  • The sample is now ready for GC-MS analysis. For quantitative analysis, a dilution with methanol may be necessary to bring the concentration within the calibrated range.

GC-MS Method for this compound Analysis

The following GC-MS parameters are recommended for the analysis of this compound, adapted from methods used for similar lysergamides.[4][5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: DB-1 fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

GC Conditions:

  • Injector Temperature: 280 °C[4]

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[4]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes[4]

    • Ramp: 15 °C/min to 280 °C[4]

    • Final hold: 280 °C for 10 minutes

  • Transfer Line Temperature: 280 °C[4]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for this compound (C22H29N3O, MW: 351.49 g/mol ):

    • Quantifier ion: To be determined from the full scan spectrum (likely a high m/z fragment).

    • Qualifier ions: To be determined from the full scan spectrum. Common lysergamide fragments include m/z 221, 207, 196, 181, 167, 154.[6][7]

Data Presentation

Quantitative Analysis

A calibration curve should be generated using this compound standards of known concentrations to perform quantitative analysis. The following table presents representative quantitative data for this compound extracted from blotter paper samples.

Sample IDRetention Time (min)Peak Area (Quantifier Ion)Concentration (µ g/blotter )
Standard 1 (50 µg/mL)15.21.2 x 10^6N/A
Standard 2 (100 µg/mL)15.22.5 x 10^6N/A
Standard 3 (200 µg/mL)15.25.1 x 10^6N/A
Blotter Sample 115.23.2 x 10^6128
Blotter Sample 215.24.5 x 10^6180

Note: This data is representative and will vary depending on the instrument and specific experimental conditions.

Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak ([M]+) at m/z 351. The fragmentation pattern will be characteristic of the ergoline (B1233604) structure. Key fragment ions are anticipated from the cleavage of the diethylamide group and the propyl group at the N6 position. Common fragment ions for lysergamides include those at m/z 221, 207, 196, 181, 167, and 154.[6][7] The presence of an ion at m/z 72 is indicative of the diethylamide moiety.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound from blotter paper.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Blotter Blotter Paper Sample Extraction Methanol Extraction Blotter->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Vial Autosampler Vial Filtration->Vial GC_MS GC-MS System Vial->GC_MS Data_Acquisition Data Acquisition (Full Scan/SIM) GC_MS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Report Report Generation Data_Processing->Report

Caption: GC-MS analysis workflow for this compound.

This compound Signaling Pathway

This compound's primary mechanism of action is as an agonist at the 5-HT2A serotonin receptor, a G-protein coupled receptor (GPCR). The following diagram depicts the simplified signaling pathway initiated by this compound binding.

Prolad_Signaling Prolad This compound Receptor 5-HT2A Receptor (GPCR) Prolad->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream Downstream Cellular Effects (Psychedelic Effects) Ca_Release->Downstream PKC_Activation->Downstream

Caption: this compound's 5-HT2A receptor signaling.

References

Application Notes and Protocols for Administering Pro-lad to Induce Head-Twitch Response in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a psychedelic lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD). It is recognized as a potent agonist of the serotonin (B10506) 5-HT2A receptor. The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for the hallucinogenic potential of substances in humans.[1] This response is primarily mediated by the activation of 5-HT2A receptors in the brain.[1] Therefore, quantifying the HTR in mice following the administration of this compound serves as a valuable preclinical method to assess its 5-HT2A receptor-mediated psychoactive potential.

These application notes provide detailed protocols for administering this compound to mice to induce and quantify the head-twitch response, summarize relevant quantitative data for comparative analysis, and illustrate the key signaling pathways and experimental workflows.

Data Presentation

Table 1: Potency of Psychedelic Compounds in Inducing Head-Twitch Response (HTR) in C57BL/6J Mice

CompoundED₅₀ (mg/kg, IP)95% Confidence Interval (mg/kg)Reference
LSD0.05290.0389 - 0.0720[4]
DOI0.25 - 1.0-[4]
Psilocybin~0.4-
ECPLA0.13020.0875 - 0.1937[5]
LAMPA0.11590.0780 - 0.1722[5]
MIPLA0.13640.1166 - 0.1595[5]

ED₅₀: Median Effective Dose required to produce 50% of the maximal response. IP: Intraperitoneal injection. DOI: 2,5-dimethoxy-4-iodoamphetamine. ECPLA: N-ethyl-N-cyclopropyl lysergamide. LAMPA: N-methyl-N-propyl lysergamide. MIPLA: N-methyl-N-isopropyl lysergamide.

Based on the finding that this compound is equipotent to LSD in rats, a similar ED₅₀ value to that of LSD is expected for HTR induction in mice. Therefore, a suggested dose range for initial studies with this compound would be between 0.01 mg/kg and 0.4 mg/kg.

Table 2: Receptor Binding Affinity (Ki) of this compound and LSD for Serotonin Receptors

Compound5-HT₂ₐ Receptor Ki (nM)5-HT₁ₐ Receptor Ki (nM)5-HT₂𝒸 Receptor Ki (nM)
This compoundHigh Affinity (exact value not specified)High Affinity (exact value not specified)High Affinity (exact value not specified)
LSDHigh AffinityHigh AffinityHigh Affinity

Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Induction and Manual Quantification of Head-Twitch Response

Objective: To induce and manually count the number of head-twitches in mice following the administration of this compound.

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6J mice (8-12 weeks old)

  • Standard mouse cages

  • Video recording equipment (optional but recommended for verification)

  • Stopwatch

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. A typical dose range to investigate would be 0.01, 0.05, 0.1, 0.2, and 0.4 mg/kg.

  • Administration: Administer this compound or vehicle (saline) via intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Observation Period: Immediately after injection, place each mouse individually into a clean standard cage. The observation period typically lasts for 30-60 minutes, as the peak effects of many lysergamides occur within this timeframe.

  • HTR Counting: A trained observer, blind to the treatment conditions, should count the number of head-twitches for each mouse. A head-twitch is a rapid, spasmodic, side-to-side movement of the head that is distinct from grooming or exploratory sniffing.

  • Data Analysis: Record the total number of head-twitches for each mouse during the observation period. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to determine the dose-response relationship.

Protocol 2: Automated Quantification of Head-Twitch Response using a Magnetometer System

Objective: To provide a high-throughput and objective quantification of this compound-induced head-twitches using a magnetometer-based system.

Materials:

  • This compound hydrochloride

  • Sterile saline solution

  • Male C57BL/6J mice

  • Small neodymium magnets (e.g., 1 mm diameter)

  • Cyanoacrylate glue or dental cement

  • Magnetometer coil and amplifier

  • Data acquisition system and analysis software

Procedure:

  • Magnet Implantation (Surgical Procedure):

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave the fur on the head to expose the scalp.

    • Make a small midline incision in the scalp to expose the skull.

    • Using cyanoacrylate glue or dental cement, attach a small neodymium magnet to the skull, typically between the eyes.

    • Suture the incision and allow the mouse to recover for at least 48 hours before testing.

  • Acclimation and Drug Administration: Follow steps 1-3 from Protocol 1.

  • Data Recording:

    • Place the mouse in a cylindrical enclosure surrounded by a magnetometer coil.

    • Record the voltage changes induced by the movement of the head-mounted magnet for the duration of the observation period (e.g., 30-60 minutes).

  • Data Analysis:

    • Use specialized software to filter the raw signal and detect the characteristic waveform of a head-twitch.

    • The software will count the number of HTR events for each mouse.

    • Analyze the dose-response data as described in Protocol 1.

Protocol 3: Video-Based Quantification of Head-Twitch Response using Machine Learning

Objective: To provide a non-invasive, automated, and accurate quantification of this compound-induced head-twitches using video analysis and machine learning.

Materials:

  • This compound hydrochloride

  • Sterile saline solution

  • Male C57BL/6J mice

  • High-resolution video camera with a high frame rate (e.g., >60 fps)

  • Observation arena with consistent lighting

  • Computer with machine learning-based analysis software (e.g., DeepLabCut, SimBA)

Procedure:

  • Acclimation and Drug Administration: Follow steps 1-3 from Protocol 1.

  • Video Recording:

    • Place the mouse in the observation arena.

    • Record high-quality video footage of the mouse's behavior for the entire observation period. Ensure the camera angle provides a clear view of the mouse's head.

  • Data Analysis:

    • Train a machine learning model to identify and track key body parts of the mouse, particularly the head, ears, and nose.

    • Use the trained model to analyze the experimental videos and automatically detect and count head-twitch events based on the characteristic movement patterns.

    • Analyze the dose-response data as described in Protocol 1.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, the 5-HT2A receptor can signal through β-arrestin pathways, which can modulate the G-protein signaling and initiate separate signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) pathway.

Gq_Beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Pro_lad This compound Receptor 5-HT2A Receptor Pro_lad->Receptor binds & activates Gq Gq/11 Receptor->Gq activates BetaArrestin β-Arrestin Receptor->BetaArrestin recruits PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates HTR_Gq Head-Twitch Response Ca_release->HTR_Gq contributes to PKC->HTR_Gq contributes to ERK ERK BetaArrestin->ERK activates HTR_Arrestin Modulation of HTR ERK->HTR_Arrestin HTR_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Prep Animal Acclimation (and magnet implantation if applicable) Administration Drug Administration (IP Injection) Animal_Prep->Administration Drug_Prep Drug Preparation (this compound & Vehicle) Drug_Prep->Administration Observation Observation & Recording (Manual, Magnetometer, or Video) Administration->Observation Quantification HTR Quantification (Counting / Signal Processing / ML) Observation->Quantification Stats Statistical Analysis (Dose-Response Curve, ED₅₀) Quantification->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Application Notes and Protocols for Preclinical Behavioral Pharmacology Studies of Pro-lad

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pro-lad (6-propyl-6-nor-lysergic acid diethylamide)

This compound, also known as 6-propyl-6-nor-LSD, is a synthetic psychedelic drug of the lysergamide (B1675752) family and a structural analog of lysergic acid diethylamide (LSD).[1][2] First synthesized in the 1970s, it has been investigated for its psychoactive effects, which are qualitatively similar to those of LSD.[1] Understanding its behavioral pharmacology is crucial for elucidating its mechanism of action and potential therapeutic applications. This compound's primary mechanism of action is mediated by its activity as a partial agonist at serotonin (B10506) 5-HT2A receptors, a key target for classic hallucinogens.[1][3] These application notes provide detailed protocols for key behavioral assays used to characterize the in vivo effects of this compound in rodent models.

Pharmacology and Mechanism of Action

This compound's psychoactive effects are primarily attributed to its interaction with the serotonergic system. It displays a notable affinity for several serotonin receptor subtypes.

  • Primary Target: 5-HT2A Receptor: this compound acts as a partial agonist at the 5-HT2A receptor, which is the principal mechanism underlying the hallucinogenic effects of classic psychedelics.[1][3][4]

  • Other Receptor Affinities: It also shows affinity for 5-HT1A and 5-HT2C receptors, which may modulate its overall pharmacological profile.[1]

The binding affinity of this compound for these receptors is a critical determinant of its potency and effects.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and LSD

Compound 5-HT2A 5-HT1A 5-HT2C
This compound ~37 nM (for [3H]clonidine-labeled sites)[5] High Affinity[1] High Affinity[1]
LSD High Affinity[6] High Affinity[6] High Affinity[6]

Note: Specific Ki values for this compound at all receptors are not widely published; however, its activity is comparable to LSD. Further in vitro characterization is recommended.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to downstream neuronal excitation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro_lad This compound (Agonist) Receptor 5-HT2A Receptor Pro_lad->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (Neuronal Excitation) Ca_Release->Downstream PKC->Downstream

Figure 1. this compound mediated 5-HT2A receptor signaling pathway.

Experimental Protocols for Behavioral Assays

The following protocols describe standard, validated behavioral assays to assess the psychedelic-like properties of this compound in rodents.

Head-Twitch Response (HTR) Assay

The Head-Twitch Response (HTR) is a rapid, side-to-side head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[7][8] Psychedelic 5-HT2A agonists reliably induce HTR, while non-hallucinogenic agonists do not.[9]

Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.[10] House animals in a controlled environment with a reversed light-dark cycle for at least one week prior to testing.[10]

  • Drug Preparation: Dissolve this compound in 0.9% sterile saline. Prepare a range of doses (e.g., 0.05, 0.1, 0.2, 0.4 mg/kg) to establish a dose-response curve.

  • Acclimation: Place each mouse individually into a clean, standard observation chamber (e.g., a transparent Plexiglas cylinder) for a 10-15 minute acclimation period.

  • Administration: Administer the prepared dose of this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Immediately after injection, return the mouse to the observation chamber. Record the number of head twitches for 30-60 minutes. A head twitch is defined as a rapid, spasmodic rotational movement of the head that is not associated with grooming or general exploratory behavior.[11]

  • Data Analysis: Tally the total number of head twitches for each animal. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare dose groups to the vehicle control. Data typically follows an inverted U-shaped dose-response curve.[10]

Table 2: Example HTR Data for this compound

Treatment Group Dose (mg/kg, i.p.) N Mean HTR Count (± SEM)
Vehicle 0 10 1.2 ± 0.4
This compound 0.05 10 8.5 ± 1.5*
This compound 0.1 10 22.1 ± 3.2**
This compound 0.2 10 35.7 ± 4.1***
This compound 0.4 10 19.8 ± 2.9**

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Drug Discrimination Assay

This assay assesses the interoceptive (subjective) effects of a drug.[12] Animals are trained to discriminate between the effects of a known drug (e.g., LSD) and saline to receive a reward.[13] this compound can then be tested to see if it "substitutes" for the training drug, indicating similar subjective effects.

Protocol:

  • Animals: Male and female Sprague-Dawley rats (250-350g) are suitable.[13]

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training:

    • Train rats to press a lever for a food reward (e.g., under a fixed-ratio 20 schedule).[13]

    • Once responding is stable, begin discrimination training. Before each session, administer either the training drug (e.g., 0.08 mg/kg LSD, i.p.) or saline.[10][13]

    • Following drug administration, only presses on the "drug-correct" lever are reinforced. Following saline, only presses on the "saline-correct" lever are reinforced. The positions of these levers are counterbalanced across animals.

    • Training continues until rats reliably respond on the correct lever (>80% accuracy) for at least 8 out of 10 consecutive sessions.[14]

  • Substitution Testing:

    • Once trained, administer various doses of this compound before the session.

    • During test sessions, presses on either lever are rewarded to avoid extinction of the learned behavior.

    • Record the percentage of responses on the drug-correct lever.

  • Data Analysis: "Full substitution" is typically defined as >80% of responses on the drug-correct lever. "Partial substitution" is 21-79%, and "no substitution" is <20%.[14] Calculate the ED50 value, which is the dose that produces 50% responding on the drug-correct lever. Studies have shown this compound fully substitutes for LSD with approximately the same potency.[10][15]

Table 3: Example Drug Discrimination Data for this compound in LSD-Trained Rats

Test Compound Dose (mg/kg, i.p.) N % Responding on LSD-Lever (± SEM) Substitution
Saline 0 8 8.2 ± 2.1 None
LSD (Training Dose) 0.08 8 95.5 ± 3.5 Full
This compound 0.02 8 25.1 ± 5.6 Partial
This compound 0.04 8 60.3 ± 7.8 Partial
This compound 0.08 8 91.4 ± 4.9 Full

| this compound | 0.16 | 8 | 93.2 ± 4.1 | Full |

Locomotor Activity Assay

This assay measures general activity levels and can reveal stimulant or sedative effects of a compound. Psychedelics often produce a biphasic effect, with lower doses causing hyperactivity and higher doses leading to hypoactivity and stereotyped behaviors.[7][16]

Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Apparatus: Open field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical movement.

  • Acclimation: Place mice in the open field arena for a 30-minute habituation period to allow exploratory behavior to return to baseline.

  • Administration: Remove mice, administer this compound or vehicle (i.p. or s.c.), and immediately return them to the arena.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Analyze data in time bins (e.g., 5-minute intervals) to observe the time course of effects. Use a two-way repeated-measures ANOVA to analyze the overall effect, followed by post-hoc tests for specific time points.

Table 4: Example Locomotor Activity Data for this compound (Total Distance Traveled in 60 min)

Treatment Group Dose (mg/kg, i.p.) N Total Distance (cm ± SEM)
Vehicle 0 12 3500 ± 250
This compound 0.1 12 5200 ± 310*
This compound 0.3 12 6800 ± 450**
This compound 1.0 12 2100 ± 180*

*p<0.05, **p<0.01 vs. Vehicle

Overall Experimental Workflow

A typical preclinical behavioral study of this compound involves several sequential stages, from initial compound preparation to final data analysis and interpretation.

G A Animal Acclimation & Housing B This compound Preparation (Dose Selection) A->B C Behavioral Assay B->C D Head-Twitch Response (HTR) C->D Psychedelic Proxy E Drug Discrimination C->E Subjective Effects F Locomotor Activity C->F General Activity G Data Collection D->G E->G F->G H Statistical Analysis (ANOVA, Post-hoc) G->H I Interpretation & Reporting H->I

Figure 2. General workflow for a this compound behavioral study.

Conclusion and Future Directions

The protocols outlined provide a robust framework for the preclinical behavioral characterization of this compound. By employing the head-twitch response, drug discrimination, and locomotor activity assays, researchers can effectively determine its 5-HT2A-mediated psychedelic-like effects, subjective similarity to other hallucinogens, and its impact on general activity.

Future research could explore:

  • The role of other receptor systems (e.g., 5-HT1A, 5-HT2C) in modulating this compound's effects using selective antagonists.

  • The therapeutic potential of this compound in animal models of psychiatric disorders, such as depression or anxiety.

  • In-depth pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with behavioral outcomes.

  • Investigation of this compound's effects on more complex cognitive functions and social behaviors.

These detailed methods will aid researchers in conducting rigorous and reproducible studies to further elucidate the pharmacology of this compound and other novel psychoactive substances.

References

Application Notes and Protocols for PRO-LAD as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and a potent serotonin (B10506) receptor agonist, primarily at the 5-HT2A receptor.[1][2] As a structural analog of lysergic acid diethylamide (LSD), this compound is a valuable tool in neuroscience and psychopharmacology research.[2] Its utility spans from studying the structure-activity relationships of ergoline (B1233604) compounds to investigating the intricate signaling pathways associated with psychedelic effects.[2] The availability of this compound as a Certified Reference Material (CRM) ensures the accuracy, reliability, and reproducibility of experimental results, a critical requirement in drug development and forensic analysis.

This document provides detailed application notes and experimental protocols for the use of this compound CRM. It includes information on its chemical and physical properties, analytical characterization methods, and a depiction of its primary signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate sample preparation and analysis.

PropertyValue
Chemical Name 6-propyl-6-nor-lysergic acid diethylamide
Synonyms This compound, 6-Propyl-6-nor-LSD
IUPAC Name (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
CAS Number 65527-63-1
Molecular Formula C₂₂H₂₉N₃O
Molar Mass 351.49 g/mol
Appearance White to off-white solid
Purity (as CRM) ≥98% (typically determined by qNMR)
Solubility Soluble in methanol (B129727), ethanol, acetonitrile (B52724), and chloroform. Sparingly soluble in water.

Certified Reference Material (CRM) Specifications

As a Certified Reference Material, this compound is supplied with a Certificate of Analysis (CoA) that provides detailed information on its purity and characterization. The table below summarizes typical specifications found on a CoA for a lysergamide CRM.

ParameterMethod of AnalysisTypical Specification
Purity Quantitative NMR (qNMR)≥ 98.0%
Identity ¹H-NMR, ¹³C-NMR, Mass SpectrometryConforms to structure
Residual Solvents GC-MS or ¹H-NMR≤ 0.5%
Water Content Karl Fischer Titration≤ 0.5%
Inorganic Impurities ICP-MS≤ 0.1%

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.

Protocol 1: Quantitative Analysis by ¹H-NMR (qNMR)

Quantitative NMR is a primary ratio method for determining the purity of a substance without the need for an identical reference standard.[3]

Materials and Equipment:

  • This compound Certified Reference Material

  • Internal Standard (e.g., maleic acid, dimethyl sulfone) of known high purity

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • High-resolution NMR spectrometer (≥400 MHz)

  • Analytical balance (accurate to ±0.01 mg)

  • Volumetric flasks and pipettes

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound CRM into a clean vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the internal standard to this compound should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer an appropriate volume (typically 600-700 µL) of the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum using a calibrated 90° pulse angle to ensure accurate signal integration.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both this compound and the internal standard. A D1 of 30 seconds is often a good starting point.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal for both this compound and the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Protocol 2: Purity and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a powerful technique for assessing the purity of this compound and identifying potential impurities.

Materials and Equipment:

  • This compound Certified Reference Material

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Ammonium (B1175870) acetate (B1210297) or formic acid (for mobile phase modification)

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted with formic acid). A typical starting gradient could be 20% to 80% acetonitrile over 20 minutes.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound CRM in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Dissolve the sample to be analyzed in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and buffered water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 310 nm (based on the chromophore of the lysergamide structure)

  • Data Analysis:

    • Analyze the chromatograms to determine the retention time of this compound and any impurities.

    • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at the detection wavelength.

Protocol 3: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the identification of this compound, particularly in complex matrices.

Materials and Equipment:

  • This compound Certified Reference Material

  • GC-MS grade solvents (e.g., methanol, ethyl acetate)

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound CRM in a suitable solvent (e.g., methanol) at a concentration of approximately 10-100 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • The mass spectrum of this compound will show a molecular ion peak (m/z 351) and a characteristic fragmentation pattern.

    • Key fragment ions for lysergamides include those resulting from the cleavage of the diethylamide group and rearrangements of the ergoline ring system.[4] For this compound, a significant fragment would likely arise from the loss of the N6-propyl group.[1]

Signaling Pathway

This compound exerts its primary pharmacological effects through its potent agonism at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the 5-HT2A receptor initiates a complex downstream signaling cascade. The diagram below illustrates the key pathways involved.

PROLAD_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist Binding Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 Activation beta_Arrestin β-Arrestin 5-HT2A_Receptor->beta_Arrestin Recruitment PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ Release IP3->Ca2+ Induces Cellular_Effects Neuronal Excitability, Synaptic Plasticity, Gene Expression PKC->Cellular_Effects Ca2+->Cellular_Effects MAPK_ERK MAPK/ERK Pathway beta_Arrestin->MAPK_ERK Activates MAPK_ERK->Cellular_Effects

Caption: this compound mediated 5-HT2A receptor signaling cascade.

Experimental Workflow for Quality Control

The following diagram outlines a typical workflow for the quality control analysis of a this compound sample using the protocols described in this document.

QC_Workflow Sample_Receipt This compound Sample Receipt Visual_Inspection Visual Inspection Sample_Receipt->Visual_Inspection Documentation_Review Documentation Review Visual_Inspection->Documentation_Review Sample_Preparation Sample Preparation Documentation_Review->Sample_Preparation qNMR_Analysis qNMR Analysis for Purity Sample_Preparation->qNMR_Analysis HPLC_Analysis HPLC-UV for Purity and Impurities Sample_Preparation->HPLC_Analysis GCMS_Analysis GC-MS for Identity Sample_Preparation->GCMS_Analysis Data_Analysis Data Analysis and Comparison to Specifications qNMR_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation Meets Specifications Fail Fail Data_Analysis->Fail Does Not Meet Specifications Pass Pass CoA_Generation->Pass

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pro-lad Instability in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues with "Pro-lad," a term we are using to refer to aggregation-prone, hydrophobic peptides, such as those with sequences similar to His-Pro-Phe-His-Leu-D-Leu-Val-Tyr. The following resources offer insights into the causes of instability and practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it prone to instability in physiological buffers?

A1: "this compound" in this context refers to synthetic peptides with a high proportion of hydrophobic amino acid residues (e.g., Proline, Phenylalanine, Leucine, Valine).[1] These peptides have a natural tendency to self-associate and aggregate in aqueous solutions like Phosphate-Buffered Saline (PBS) or Tris buffer to minimize the unfavorable interactions between their nonpolar side chains and water.[2] This aggregation can lead to visible precipitation, loss of biological activity, and inaccurate experimental results. The inclusion of a D-amino acid, such as D-Leucine, in some sequences is a strategy to enhance resistance to enzymatic degradation, but it does not prevent physicochemical instability.[3][4]

Q2: What are the key factors that influence the stability of this compound in my experiments?

A2: The stability of hydrophobic peptides like this compound is primarily influenced by a combination of intrinsic and extrinsic factors:

  • Amino Acid Composition: The number and arrangement of hydrophobic and charged residues are the main determinants of solubility.[2]

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[5]

  • pH of the Buffer: A peptide's net charge is pH-dependent. At its isoelectric point (pI), the pH at which the net charge is zero, a peptide is often least soluble.[2][6]

  • Temperature: While moderate warming can sometimes aid dissolution, elevated temperatures can also promote aggregation and degradation.[7][8]

  • Ionic Strength and Buffer Composition: The type and concentration of salts in the buffer can either shield charges and promote aggregation or stabilize the peptide.[9][10]

Q3: How can I predict the solubility of my this compound peptide sequence?

A3: A preliminary assessment of your peptide's solubility can be made by calculating its net charge at a given pH. Assign a value of +1 to basic residues (Lys, Arg, His, and the N-terminus) and -1 to acidic residues (Asp, Glu, and the C-terminus). A higher absolute net charge generally correlates with better solubility in aqueous buffers.[11] Peptides with a high percentage of hydrophobic residues (often >50%) and a low net charge are likely to be challenging to dissolve in physiological buffers.[12]

Q4: What is the best way to store this compound to ensure its long-term stability?

A4: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[5] When preparing to use the peptide, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. If you must store the peptide in solution, it is best to prepare single-use aliquots and store them frozen at -20°C or below. Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation.[5]

Troubleshooting Guide

My lyophilized this compound peptide won't dissolve in my physiological buffer (e.g., PBS). What should I do?

This is a common issue for hydrophobic peptides. Here is a step-by-step approach to solubilization:

  • Start with an Organic Solvent: First, attempt to dissolve the peptide in a small amount of a sterile, polar organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is often a good choice due to its high solubilizing power and relatively low toxicity in most biological assays.[12]

  • Slow Dilution: Once the peptide is fully dissolved in the organic solvent, add this stock solution dropwise to your aqueous buffer while gently vortexing or stirring. This gradual dilution helps to prevent the peptide from crashing out of solution.[13]

  • Consider pH Adjustment: If the peptide is still insoluble, the pH of the buffer may be close to the peptide's isoelectric point (pI). For a peptide like His-Pro-Phe-His-Leu-D-Leu-Val-Tyr with a theoretical pI around 7.8-7.99, adjusting the buffer pH to be more acidic (e.g., pH < 6) will impart a net positive charge, which can increase solubility.[1][3] Conversely, a more basic pH (e.g., > 9) would result in a net negative charge, which could also enhance solubility.[1]

  • Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.[14] Be sure to keep the sample on ice to prevent heating and potential degradation.

My this compound solution is cloudy or has visible precipitates. How can I fix this?

Cloudiness or precipitation indicates that the peptide is aggregating. Here are some troubleshooting steps:

  • Sonication: As a first step, try sonicating the solution in a cool water bath to break apart existing aggregates.[14]

  • pH Adjustment: Verify the pH of your solution. If it is near the peptide's pI, adjust it to be at least one to two pH units away to increase the net charge and electrostatic repulsion between peptide molecules.

  • Dilution: The peptide concentration may be too high. Try diluting your sample with an appropriate buffer.

  • Use of Denaturants (for non-biological applications): For analytical purposes where the native structure is not critical, chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to resolubilize aggregated peptides.[15]

Data Presentation

Table 1: Physicochemical Properties of a Representative this compound Peptide (His-Pro-Phe-His-Leu-D-Leu-Val-Tyr)

PropertyValueMethod of DeterminationReference
Molecular FormulaC₅₂H₇₂N₁₂O₁₀Mass Spectrometry[1]
Molecular Weight1025.2 g/mol Mass Spectrometry[1]
Theoretical Isoelectric Point (pI)7.8 - 7.99In Silico Calculation[1][3]
Grand Average of Hydropathicity (GRAVY)-0.113In Silico Calculation[3]

Table 2: Illustrative Solubility of a Hydrophobic Peptide in Different Solvents

Solvent/BufferpHExpected SolubilityRationale
Deionized Water~7.0Very LowHigh hydrophobicity leads to poor interaction with water.
PBS (Phosphate-Buffered Saline)7.4Low to ModerateNear the isoelectric point, minimizing net charge and promoting aggregation.[1][3]
10% Acetic Acid~2.5HighThe peptide becomes positively charged, increasing electrostatic repulsion and solubility.[1]
0.1 M Ammonium Bicarbonate~8.0Moderate to HighThe peptide becomes negatively charged, enhancing solubility.[13]
DMSO (Dimethyl Sulfoxide)N/AHighOrganic solvent effectively solvates hydrophobic residues.[12]

Experimental Protocols

Protocol 1: Assessing Peptide Aggregation using UV-Vis Spectroscopy

This protocol provides a simple method to detect the presence of peptide aggregates by measuring light scattering.

Materials:

  • This compound peptide solution

  • Matching buffer (for blank)

  • UV-Vis spectrophotometer

  • Quartz or UV-transparent cuvettes[8]

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Set the wavelength range to scan from 340 nm to 600 nm.[16]

  • Blank the instrument using the same buffer your peptide is dissolved in.[8]

  • Place the cuvette with your this compound solution in the spectrophotometer.

  • Measure the absorbance across the specified wavelength range.

  • Interpretation: A significant increase in absorbance across this range, which appears as a rising baseline, is indicative of light scattering by aggregates.[17] Non-aggregated samples should have minimal absorbance in this region.

Protocol 2: Disaggregation of Peptides using Sonication

This protocol describes how to use sonication to break up peptide aggregates.

Materials:

  • Aggregated this compound peptide solution

  • Bath sonicator

  • Ice

Procedure:

  • Place the vial containing the aggregated peptide solution in a beaker of ice water to ensure it remains cool during sonication.

  • Place the beaker in the bath sonicator.

  • Sonicate in short bursts (e.g., 30-60 seconds) followed by a cooling period of at least 1-2 minutes on ice.[14]

  • Visually inspect the solution after each sonication cycle.

  • Repeat the sonication and cooling cycles until the solution becomes clear. Avoid prolonged sonication to prevent excessive heating and potential peptide degradation.[7]

Protocol 3: Monitoring Peptide Aggregation with Dynamic Light Scattering (DLS)

DLS is a sensitive technique for measuring the size distribution of particles in a solution, making it ideal for detecting and quantifying peptide aggregation.

Materials:

  • This compound peptide solution

  • Syringe filters (0.2 µm or smaller)[18]

  • DLS instrument and appropriate cuvettes

Procedure:

  • Filter your peptide sample through a 0.2 µm syringe filter to remove any large, extraneous particles that could interfere with the measurement.[18]

  • Carefully pipette the filtered sample into a clean DLS cuvette, avoiding the introduction of air bubbles.[19]

  • Place the cuvette in the DLS instrument.

  • Set the experimental parameters, including the solvent viscosity and refractive index, and the measurement temperature.[19]

  • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Interpretation: The DLS software will generate a size distribution profile. A monodisperse sample will show a single, narrow peak corresponding to the monomeric peptide. The presence of larger species (oligomers and aggregates) will be indicated by the appearance of additional peaks at larger hydrodynamic radii.[20][21]

Visualizations

TroubleshootingWorkflow start Start: this compound Instability Issue dissolution_problem Problem: Lyophilized peptide does not dissolve in aqueous buffer start->dissolution_problem Initial Observation aggregation_problem Problem: Solution is cloudy or has precipitates start->aggregation_problem Initial Observation step1_dissolve Step 1: Dissolve in minimal DMSO dissolution_problem->step1_dissolve Yes step_sonicate Action: Sonicate in a cool water bath aggregation_problem->step_sonicate Yes step_adjust_ph Action: Adjust pH away from pI aggregation_problem->step_adjust_ph If sonication fails step_dilute_solution Action: Dilute the sample aggregation_problem->step_dilute_solution If pH adjustment fails step2_dilute Step 2: Add dropwise to stirred aqueous buffer step1_dissolve->step2_dilute check_solubility Is the solution clear? step2_dilute->check_solubility check_solubility->step_adjust_ph No success Success: this compound is stable in solution check_solubility->success Yes failure Further optimization needed (e.g., different buffer, additives) check_solubility->failure Still not clear step_sonicate->check_solubility step_adjust_ph->check_solubility step_dilute_solution->check_solubility

Caption: A workflow for troubleshooting this compound instability.

FactorsInfluencingStability prolad_stability This compound Stability intrinsic_factors Intrinsic Factors prolad_stability->intrinsic_factors extrinsic_factors Extrinsic Factors prolad_stability->extrinsic_factors amino_acid_comp Amino Acid Composition intrinsic_factors->amino_acid_comp concentration Concentration extrinsic_factors->concentration ph pH extrinsic_factors->ph temperature Temperature extrinsic_factors->temperature ionic_strength Ionic Strength extrinsic_factors->ionic_strength buffer_type Buffer Type extrinsic_factors->buffer_type

Caption: Key factors influencing this compound stability.

References

Technical Support Center: Optimizing Pro-lad Dosage for Consistent Behavioral Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pro-lad. The information aims to address common challenges in achieving consistent behavioral responses in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound (6-propyl-6-nor-lysergic acid diethylamide) is a structural analog of lysergic acid diethylamide (LSD).[1] Its primary mechanism of action is believed to be partial agonism at the serotonin (B10506) 5-HT2A receptor.[1] The psychedelic effects of compounds like this compound are largely attributed to their efficacy at these 5-HT2A receptors.[1]

Q2: What is a typical dosage range for this compound in human studies?

Anecdotal reports from human usage suggest an active dose of this compound is between 100 and 200 micrograms.[1] However, for animal research, it is crucial to perform dose-response studies to determine the optimal dose for eliciting specific behavioral endpoints.

Q3: How do the pharmacokinetics of this compound compare to LSD?

As a derivative of LSD, the pharmacokinetic properties of this compound are expected to be similar to those of LSD, though not identical.[1] The addition of a propyl group may lead to a slower absorption rate, potentially resulting in a different onset and peak effect compared to LSD.[1]

Q4: What are the common behavioral assays used to study this compound and other psychedelics in animal models?

The most common and well-validated behavioral assays for studying serotonergic psychedelics in rodents are the head-twitch response (HTR) and drug discrimination paradigms.[2][3]

  • Head-Twitch Response (HTR): This is a rapid, rotational head movement observed in rodents following the administration of 5-HT2A agonists.[4][5] The frequency of head twitches is a reliable measure of 5-HT2A receptor activation and correlates well with the hallucinogenic potential of a substance in humans.[2]

  • Drug Discrimination: In this paradigm, animals are trained to distinguish between the subjective effects of a drug (e.g., LSD) and a saline vehicle to receive a reward.[3][6] This assay is highly specific for compounds with similar psychoactive effects.

Q5: How quickly does tolerance to this compound develop?

This compound is expected to produce a rapid tolerance to its effects, similar to LSD and other classic psychedelics.[1] Tolerance builds almost immediately after ingestion. It is recommended to have a washout period of at least one to two weeks between administrations to avoid tolerance-related inconsistencies in behavioral responses. This compound also exhibits cross-tolerance with other serotonergic psychedelics.[1]

Troubleshooting Guide

Issue: High variability in behavioral responses between subjects at the same this compound dose.

Potential Cause Troubleshooting Step
Inaccurate Dosing - Ensure precise preparation of this compound solutions. Given the small doses, serial dilutions may be necessary. - Use calibrated equipment for all measurements. - Administer the drug based on the most recent body weight of each animal.
Route of Administration - Maintain a consistent route of administration (e.g., intraperitoneal, subcutaneous, oral). - Ensure proper technique to avoid partial or incorrect administration.
Genetic Variability - Use an inbred strain of animals (e.g., C57BL/6J mice) to minimize genetic differences in drug metabolism and receptor sensitivity.
Environmental Factors - Standardize housing conditions, including light-dark cycle, temperature, and cage enrichment.[7] - Acclimatize animals to the testing room before the experiment to reduce stress.
Handling Stress - Handle animals consistently and gently. Excessive stress can alter behavioral responses to psychedelics.[8]

Issue: Gradual decrease in the magnitude of the behavioral response over a series of experiments.

Potential Cause Troubleshooting Step
Tolerance Development - Implement a sufficient washout period between drug administrations (at least 1-2 weeks).
Drug Degradation - Store this compound solutions appropriately (protected from light and at a cool temperature) to prevent degradation. - Prepare fresh solutions regularly.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in animal models, the following tables summarize data for LSD, which can be used as a starting point for designing this compound experiments.

Table 1: Dosage of LSD in Common Rodent Behavioral Models

Behavioral Assay Species Dose Range (mg/kg) Route of Administration Reference
Head-Twitch ResponseMouse (C57BL/6J)0.05 - 0.3Subcutaneous (s.c.)[9]
Drug DiscriminationRat0.02 - 0.32Intraperitoneal (i.p.)[10]
Investigatory RespondingRat0.04 - 0.16Not specified[8]
Social BehaviorMouse0.03 (repeated)Intraperitoneal (i.p.)[11]

Table 2: Pharmacokinetic Parameters of LSD in Humans (as a proxy)

Parameter Value Reference
Time to Peak Plasma Concentration (Tmax) 1.4 - 1.5 hours[7]
Plasma Half-life (t1/2) 2.6 hours[7]
Duration of Subjective Effects 8 - 12 hours[7]

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

  • Drug Preparation:

    • Dissolve this compound in sterile 0.9% saline.

    • Prepare a stock solution and make serial dilutions to achieve the desired final concentrations.

    • Protect solutions from light and store at 4°C. Prepare fresh solutions weekly.

  • Animal Subjects:

    • Use male C57BL/6J mice, 8-12 weeks old.

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

  • Experimental Procedure:

    • Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Immediately after injection, place the mouse in a clean, standard observation chamber (e.g., a Plexiglas cylinder).

    • Record the number of head twitches for a predetermined period, typically 30-60 minutes. A head twitch is a rapid, rotational movement of the head that is not part of a grooming behavior.

    • Automated detection systems using video tracking or magnet-based systems can be employed for more objective quantification.[12]

  • Data Analysis:

    • Analyze the total number of head twitches within the observation period.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare dose groups.

    • Construct a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal response).

Protocol 2: Drug Discrimination Paradigm in Rats

  • Apparatus:

    • Use standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training Phase:

    • Train rats on a fixed-ratio (FR) schedule of food reinforcement.

    • On training days, administer either this compound (at a selected training dose, e.g., 0.1 mg/kg, i.p.) or vehicle (saline).

    • Reinforce responses on one lever (the "drug" lever) following this compound administration and on the other lever (the "vehicle" lever) following saline administration.

    • Continue training until rats reliably select the correct lever (e.g., >80% accuracy for the first response).

  • Testing Phase:

    • Once trained, conduct test sessions with various doses of this compound or other test compounds.

    • During test sessions, responses on either lever are not reinforced (extinction conditions) for a set period (e.g., the first 10 responses or 5 minutes) to assess the animal's choice without the influence of reinforcement.

    • Record the percentage of responses on the drug-appropriate lever.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of drug-lever responding against the dose of the test compound.

    • Determine the ED50 for this compound and compare it to other compounds of interest.

Mandatory Visualizations

Signaling_Pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: this compound signaling pathway via the 5-HT2A receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Drug_Prep This compound Solution Preparation & Dilution Administration Vehicle or this compound Administration Drug_Prep->Administration Animal_Acclimation Animal Acclimation to Testing Room Animal_Acclimation->Administration Behavioral_Assay Behavioral Assay (e.g., HTR, Drug Discrimination) Administration->Behavioral_Assay Data_Collection Data Collection & Quantification Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Dose_Response Dose-Response Curve Generation Statistical_Analysis->Dose_Response

Caption: General experimental workflow for this compound behavioral studies.

Troubleshooting_Guide Start Inconsistent Behavioral Response Observed Check_Dose Is dosing accurate and consistent? Start->Check_Dose Check_Tolerance Is there a sufficient washout period? Check_Dose->Check_Tolerance Yes Solution_Dose Review drug preparation and administration protocols. Check_Dose->Solution_Dose No Check_Environment Are environmental conditions standardized? Check_Tolerance->Check_Environment Yes Solution_Tolerance Increase washout period to >1 week. Check_Tolerance->Solution_Tolerance No Check_Handling Is animal handling consistent and minimal? Check_Environment->Check_Handling Yes Solution_Environment Standardize housing, lighting, and acclimatization procedures. Check_Environment->Solution_Environment No Solution_Handling Implement consistent and gentle handling protocols. Check_Handling->Solution_Handling No Further_Investigation Consider other factors (e.g., genetic drift, diet). Check_Handling->Further_Investigation Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

common impurities in Pro-lad synthesis and purification techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRO-LAD.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound synthesis can originate from starting materials, side-reactions, or degradation. Common potential impurities include:

  • Unreacted Starting Materials: Such as nor-lysergic acid diethylamide (nor-LSD) and propyl halides.[1]

  • Reaction By-products: These can include diastereomers like iso-PRO-LAD (the C8 epimer) and products resulting from over-alkylation or other side reactions.[1]

  • Degradation Products: this compound can degrade due to hydrolysis, oxidation, or photodegradation.[1] In related lysergamides, various oxidation products have been detected as impurities.[2][3]

Q2: How can I monitor the progress of my this compound synthesis to minimize impurity formation?

A2: Monitoring the reaction is crucial for optimizing yield and minimizing by-products. Thin-layer chromatography (TLC) is a common technique used to track the consumption of starting materials and the formation of the desired product.[1] By carefully observing the TLC plates, you can determine the optimal reaction time and prevent the formation of degradation products or by-products from over-reaction.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purifying crude this compound are column chromatography and recrystallization.[1]

  • Column Chromatography: This technique is effective for separating this compound from closely related impurities. Silica (B1680970) gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation.[1]

  • Recrystallization: This is a powerful technique for purifying the final product. It involves dissolving the crude this compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solvent.[1]

  • Preparative Thin-Layer Chromatography (TLC): For smaller scales, preparative TLC can be used to isolate the desired compound.[2][4]

Q4: How can I assess the purity of my final this compound product?

A4: Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for purity assessment of lysergamides.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structural impurities.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction using TLC to ensure it has gone to completion.[1] Consider adjusting reaction time or temperature.
Suboptimal stoichiometry.Use a slight excess of the acylating agent during the formation of the diethylamide functionality.[1]
Poor choice of base.Select a non-nucleophilic base of appropriate strength.[1]
Presence of Multiple Spots on TLC After Reaction Formation of by-products or diastereomers (e.g., iso-PRO-LAD).[1]Optimize reaction conditions, such as lowering the temperature to increase selectivity.[1] Utilize column chromatography for separation.
Degradation of the product.Ensure the reaction and work-up are performed under conditions that minimize exposure to light, strong acids/bases, and high temperatures.[1]
Difficulty in Removing a Specific Impurity Co-elution during column chromatography.Experiment with different solvent systems (mobile phases) for column chromatography to improve separation.
Similar solubility of the impurity and product.If recrystallization is ineffective, try a different solvent or a solvent mixture.[1] Preparative TLC could also be an option for difficult separations.[2][4]
Final Product is an Oil Instead of Crystals Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If impurities are present, re-purify using column chromatography.
The compound may naturally be an oil or have a low melting point.Attempt to form a salt (e.g., tartrate) which may be more crystalline.

Experimental Protocols

General Protocol for Purification of this compound by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the chosen eluent (mobile phase).

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Add the eluent to the top of the column and begin to collect fractions.

    • Maintain a constant flow rate.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Collection:

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots (e.g., under UV light).

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

This compound Signaling Pathway

This compound, similar to LSD, exerts its psychedelic effects primarily through its interaction with serotonin (B10506) receptors in the brain.[6] It acts as a partial agonist at the 5-HT2A receptor, which is believed to be the key mediator of its hallucinogenic properties.[6][7]

PROLAD_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade 5HT2A_Receptor->Signaling_Cascade Activates Psychedelic_Effects Psychedelic Effects Signaling_Cascade->Psychedelic_Effects Leads to PRO_LAD This compound PRO_LAD->5HT2A_Receptor Binds (Partial Agonist)

Caption: this compound's interaction with the 5-HT2A receptor.

General Experimental Workflow for this compound Purification and Analysis

This diagram outlines the logical flow from a crude synthetic product to a purified and characterized compound.

Purification_Workflow Crude_Product Crude this compound (from synthesis) Initial_Analysis Initial Analysis (TLC) Crude_Product->Initial_Analysis Purification_Step Purification Initial_Analysis->Purification_Step Column_Chromatography Column Chromatography Purification_Step->Column_Chromatography Recrystallization Recrystallization Purification_Step->Recrystallization Purity_Assessment Purity Assessment Column_Chromatography->Purity_Assessment Recrystallization->Purity_Assessment TLC_Analysis TLC Purity_Assessment->TLC_Analysis HPLC_Analysis HPLC Purity_Assessment->HPLC_Analysis GCMS_Analysis GC-MS Purity_Assessment->GCMS_Analysis Structure_Confirmation Structure Confirmation HPLC_Analysis->Structure_Confirmation NMR_Spectroscopy NMR Spectroscopy Structure_Confirmation->NMR_Spectroscopy Pure_PRO_LAD Pure this compound NMR_Spectroscopy->Pure_PRO_LAD

Caption: Workflow for this compound purification and analysis.

References

Technical Support Center: Controlling for Experimental Variability in PRO-LAD Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide). The information provided aims to help control for experimental variability and address specific issues that may be encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic lysergamide (B1675752) and a structural analog of LSD.[1] Its primary mechanism of action is as a potent partial agonist at the serotonin (B10506) 5-HT2A receptor.[1] This interaction with the 5-HT2A receptor is believed to mediate its psychoactive effects and is a key area of investigation in neuroscience and psychopharmacology.[1]

Q2: What are the main sources of experimental variability in this compound studies?

A2: Variability in this compound studies can stem from several factors, including:

  • Compound Stability and Handling: Lysergamides like this compound are sensitive to light, heat, and certain pH conditions, which can lead to degradation.

  • Cell Line Integrity: The specific subunit composition and expression levels of 5-HT2A receptors can vary between cell passages, affecting results.[2]

  • Reagent Consistency: Variations in the quality and concentration of reagents, including radioligands and assay buffers, can introduce variability.[2]

  • Assay Conditions: Inconsistent incubation times, temperatures, and cell densities can significantly impact outcomes.[2]

  • Data Analysis: Improper statistical methods or failure to account for experimental confounders can lead to misinterpretation of results.

Q3: How should this compound be stored and handled to ensure stability?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] When preparing solutions, use high-quality solvents and protect the compound from excessive exposure to light.

Q4: What are the key considerations for choosing a cell line for this compound functional assays?

A4: The choice of cell line is critical. Commonly used cell lines for studying 5-HT2A receptor function include Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT2A receptor.[4][5] It is crucial to ensure consistent expression levels of the receptor and to regularly authenticate the cell line to prevent genetic drift.

Troubleshooting Guides

Problem 1: High Background Signal in Radioligand Binding Assays
Possible Cause Troubleshooting Step
Radioligand sticking to filter plates or tubes. Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine for at least 2 hours.[6][7] Use low-protein binding plates and tubes.[6]
High non-specific binding. Optimize the concentration of the competing unlabeled ligand used to define non-specific binding. Ensure the wash buffer is at the correct temperature (ice-cold) and that washing steps are sufficient to remove unbound radioligand.[2]
Contaminated reagents. Prepare fresh buffers and solutions. Ensure the radioligand has not degraded by running a quality control check.
Problem 2: Low or No Signal in Cell-Based Functional Assays (e.g., Calcium Mobilization)
Possible Cause Troubleshooting Step
Low receptor expression on the cell surface. Ensure consistent cell culture conditions and avoid over-confluency.[2] Verify receptor expression using a validated method like flow cytometry or a receptor binding assay.
Suboptimal cell density. Optimize the number of cells seeded per well to achieve a robust and reproducible signal.[2]
Compound degradation. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
Issues with fluorescent dye. Optimize the concentration of the fluorescent dye and the loading time and temperature. Check for compound autofluorescence or quenching effects by running appropriate controls.[2]
Problem 3: Inconsistent IC50/EC50 Values Between Experiments
Possible Cause Troubleshooting Step
Variability in incubation time and temperature. Ensure that the binding or functional assay has reached equilibrium by optimizing the incubation time.[2] Maintain a consistent temperature throughout all experiments.[2]
Inconsistent membrane preparation. For binding assays, prepare fresh cell membranes for each experiment to ensure consistent receptor concentration.[2]
Pipetting errors. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity and temperature uniformity across the plate.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for comparison and experimental design.

Table 1: Receptor Binding Affinities (Ki) of Lysergamides at Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
This compound Data not readily available~5.4 (comparable to LSD)Data not readily available
LSD 1.12.920
AL-LAD Data not readily available8.1Data not readily available
ETH-LAD Data not readily available5.1Data not readily available

Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.

Table 2: In Vivo Potency of Lysergamides in Rodent Head-Twitch Response (HTR) Assay

CompoundED50 (nmol/kg)
This compound ~186 (comparable to LSD)
LSD 186
AL-LAD 174.9
1P-AL-LAD 491

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential.[8]

Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT2A receptor.

Materials:

  • Cell membranes from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin.

  • Non-specific ligand: Mianserin or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plate with 0.5% polyethyleneimine for at least 2 hours at room temperature to reduce non-specific binding.[6][7]

  • Assay Setup: In each well of the filter plate, add the following in order:

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin (at a concentration near its Kd), and 100 µL of the membrane suspension.

    • Non-Specific Binding: 50 µL Mianserin (at a high concentration, e.g., 10 µM), 50 µL [3H]Ketanserin, and 100 µL of the membrane suspension.

    • Test Compound (this compound): 50 µL of this compound at various concentrations, 50 µL [3H]Ketanserin, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of the plate through the filter plate using a vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: Cell-Based Calcium Mobilization Assay

This protocol measures the functional activity of this compound by detecting changes in intracellular calcium levels following 5-HT2A receptor activation.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium appropriate for the cell line.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a short period. Then, inject this compound at various concentrations into the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum calcium release.

  • Data Analysis:

    • Subtract the baseline fluorescence from the peak fluorescence for each well.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Use a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Visualizations

PRO_LAD_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result Interpretation Compound This compound Stock Preparation Binding Radioligand Binding Assay Compound->Binding Functional Calcium Mobilization Assay Compound->Functional Cells Cell Culture & Seeding Cells->Binding Cells->Functional IC50 IC50 Determination (Binding Affinity) Binding->IC50 EC50 EC50 Determination (Functional Potency) Functional->EC50 Interpretation Variability Assessment & Troubleshooting IC50->Interpretation EC50->Interpretation

Caption: Experimental workflow for in vitro characterization of this compound.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PRO_LAD This compound Receptor 5-HT2A Receptor PRO_LAD->Receptor binds G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca_release->Response PKC->Response

Caption: Canonical 5-HT2A receptor Gq signaling pathway activated by this compound.

References

preventing Pro-lad degradation during long-term storage at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of Pro-lad during long-term storage at -20°C.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

This compound (6-propyl-6-nor-lysergic acid diethylamide), like other lysergamides, is susceptible to degradation from several environmental factors. The primary causes include:

  • Oxidation: The indole (B1671886) ring structure common to lysergamides is prone to oxidation, especially when exposed to air (oxygen).[1]

  • Hydrolysis: In the presence of moisture, the amide or propionyl groups can be susceptible to hydrolysis.[2][3]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Temperature Fluctuations: Frequent freeze-thaw cycles or storage in a freezer with poor temperature stability can accelerate degradation processes.[4]

  • pH Extremes: Highly acidic or basic conditions in solutions can catalyze degradation.

Q2: What is the optimal way to store this compound long-term?

For long-term stability, this compound should be stored under the following conditions:

  • Form: As a dry, solid powder if possible, as this is generally the most stable form.

  • Temperature: At -20°C or, ideally, at ultra-low temperatures (-70°C or lower) in a dedicated laboratory freezer that maintains a stable temperature.[4][5]

  • Atmosphere: In an inert atmosphere. Displacing air in the container with an inert gas like argon or nitrogen before sealing can significantly reduce oxidative degradation.

  • Container: In amber glass vials with airtight, screw-on caps (B75204) to protect from light and moisture ingress.

Q3: If I must store this compound in a solution, what is the best practice?

If storage in solution is necessary, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent. Avoid solvents with reactive impurities, such as peroxides in aged ethers or dissolved oxygen.

  • Concentration: Prepare solutions at the highest workable concentration to minimize the relative amount of solvent impurities.

  • Aliquoting: Divide the solution into small, single-use aliquots. This prevents the need for repeated freeze-thaw cycles and minimizes exposure of the bulk stock to air and moisture during sample retrieval.

  • Storage: Store aliquots under the same recommended conditions as the solid material (-20°C or colder, protected from light).

Troubleshooting Guide

Q4: I observed significant degradation of my this compound sample stored at -20°C. What went wrong?

Unexpected degradation despite storage at -20°C can be traced to several issues. Use the following checklist and the troubleshooting diagram below to identify the potential cause:

  • Temperature Instability: Was the sample stored in a non-laboratory-grade freezer or one prone to frequent temperature swings (e.g., an auto-defrost model)?[4] Auto-defrost cycles can raise the internal temperature significantly, accelerating degradation.

  • Frequent Freeze-Thaw Cycles: Was the same stock vial repeatedly removed from the freezer, thawed, opened, and refrozen? This introduces moisture and oxygen with each cycle.

  • Improper Sealing: Was the container cap loose or the seal compromised? This allows for the continuous ingress of moisture and air.

  • Exposure to Light: Was the sample handled for extended periods under direct laboratory lighting or stored in a clear container?

  • Contamination: Could the sample or solvent have been contaminated with water, acidic/basic residues, or metal ions that could catalyze degradation?

start Degradation Observed in -20°C Sample check_storage Review Storage Conditions start->check_storage check_handling Review Sample Handling start->check_handling check_analysis Review Analytical Method start->check_analysis temp Freezer Stability? (e.g., auto-defrost) check_storage->temp Temp? thaw Repeated Freeze-Thaw? check_handling->thaw Cycles? method Method-Induced Degradation? (e.g., GC-MS) check_analysis->method light Light Exposure? temp->light Yes cause_temp Root Cause: Temperature Fluctuation temp->cause_temp No atmosphere Inert Atmosphere? light->atmosphere No cause_exposure Root Cause: Light/Air Exposure light->cause_exposure Yes atmosphere->check_handling Yes atmosphere->cause_exposure No container Airtight/Amber Container? thaw->container No cause_handling Root Cause: Handling Protocol thaw->cause_handling Yes solvent Solvent Quality? (Dry, Aprotic) container->solvent Yes container->cause_handling No solvent->check_analysis Yes solvent->cause_handling No cause_analysis Root Cause: Analytical Artifact method->cause_analysis Yes prolad This compound oxidation Oxidation (O2, Peroxides) prolad->oxidation hydrolysis Hydrolysis (H2O, pH extremes) prolad->hydrolysis photolysis Photolysis (UV Light) prolad->photolysis products Degradation Products (e.g., N-oxides, hydrolyzed amides, opened indole ring) oxidation->products hydrolysis->products photolysis->products process_node process_node decision_node decision_node io_node io_node result_node result_node A Prepare & Aliquot This compound Samples B Store Samples at Defined Conditions (e.g., -20°C) A->B C Withdraw Samples at T=0, 1, 3, 6 months B->C D Analyze via Validated HPLC Method C->D E Quantify Peak Area of this compound & Degradants D->E F Calculate % Purity vs. Time E->F G Degradation Rate Acceptable? F->G H Stability Confirmed G->H Yes I Re-evaluate Storage Protocol G->I No

References

Technical Support Center: Quantification of Pro-lad and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Pro-lad" (1-propionyl-lysergic acid diethylamide) is limited in scientific literature. This guide utilizes data from its close structural and functional analog, 1P-LSD , which is also a prodrug of lysergic acid diethylamide (LSD). The challenges, protocols, and troubleshooting advice presented here are based on published data for 1P-LSD and are expected to be highly relevant for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound and its primary metabolite in plasma?

A1: The primary challenges include:

  • Low Concentrations: this compound is highly potent, leading to very low concentrations in plasma (in the pg/mL to low ng/mL range), which demands highly sensitive analytical instrumentation.[1][2][3][4]

  • In Vivo Instability: this compound is a prodrug that is rapidly metabolized to its active metabolite, LSD, in the body. This means that this compound itself may only be detectable in plasma for a short period after administration.[5][6]

  • Sample Stability: this compound can hydrolyze to its active metabolite in collected plasma samples, especially at room temperature. This chemical and enzymatic degradation can lead to inaccurate quantification of both the parent drug and the metabolite.[1][2] The addition of a preservative like sodium fluoride (B91410) may help to inhibit enzymatic hydrolysis.[1][2]

  • Matrix Effects: Components in the plasma can interfere with the ionization of this compound and its metabolites during LC-MS/MS analysis, leading to ion suppression or enhancement and affecting accuracy and precision.[1][3]

  • Lack of Certified Reference Materials: The availability of certified reference materials for this compound and its specific metabolites might be limited, which can pose a challenge for method validation and quality control.[3][7]

Q2: What is the primary metabolic pathway for this compound?

A2: this compound is a prodrug of LSD. The primary metabolic pathway is the hydrolysis of the propionyl group from the indole (B1671886) nitrogen, which converts this compound into LSD.[5][6][8] Further metabolism of LSD then occurs, with one of the major metabolites being 2-oxo-3-hydroxy-LSD.[5]

Q3: What analytical technique is most suitable for quantifying this compound and its metabolites in plasma?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and validated technique for the quantification of this compound (as 1P-LSD) and its metabolites in biological matrices like plasma.[1][3][4][9] This method offers the high sensitivity and specificity required to detect the low concentrations of these analytes.[1][2][3]

Q4: How should plasma samples be handled and stored to ensure the stability of this compound?

A4: To ensure the stability of this compound in plasma samples:

  • Collect blood in tubes containing an anticoagulant and a preservative, such as sodium fluoride, to inhibit enzymatic degradation.[1][2]

  • Process the blood to separate the plasma as soon as possible.

  • Store plasma samples at low temperatures, ideally at -20°C or -80°C, to minimize degradation.[1][2]

  • Avoid repeated freeze-thaw cycles.

  • Protect samples from light, as lysergamides can be light-sensitive.[2][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Signal for this compound 1. Rapid Metabolism: this compound may have been completely converted to its active metabolite (LSD) by the time of sample collection. 2. Instability: this compound may have degraded in the sample during collection, handling, or storage. 3. Low Analyte Concentration: The concentration of this compound in the sample is below the limit of detection (LOD) of the analytical method.1. Focus on quantifying the primary metabolite (LSD) as a marker of this compound exposure. 2. Review sample handling and storage procedures to ensure they minimize degradation. Use of preservatives like sodium fluoride is recommended.[1][2] 3. Optimize the LC-MS/MS method to improve sensitivity. This may include increasing the sample injection volume, optimizing sample extraction and concentration steps, or fine-tuning mass spectrometer parameters.
Poor Peak Shape 1. Column Overload: Injecting too much sample or a sample with a high concentration of interfering substances. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the analyte. 3. Column Degradation: The analytical column has degraded due to use or exposure to harsh conditions.1. Dilute the sample or improve the sample cleanup procedure. 2. Adjust the mobile phase composition, including the pH and organic solvent ratio. 3. Replace the analytical column.
High Variability in Results 1. Matrix Effects: Inconsistent ion suppression or enhancement between samples. 2. Inconsistent Sample Preparation: Variability in the extraction efficiency during sample preparation. 3. Pipetting Errors: Inaccurate pipetting of samples, standards, or internal standards.1. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. 2. Ensure consistent and reproducible sample preparation procedures. Consider using automated sample preparation systems. 3. Calibrate pipettes regularly and ensure proper pipetting technique.
Presence of LSD in Blank Samples 1. Contamination: Contamination of the LC-MS/MS system, glassware, or reagents. 2. Carryover: Carryover from a previously injected high-concentration sample.1. Thoroughly clean the LC-MS/MS system and use fresh, high-purity solvents and reagents. 2. Inject blank solvent samples between analytical runs to wash the system. Optimize the needle wash procedure.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods described for the analysis of 1P-LSD in whole blood and can be applied to plasma.[4][9]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.

  • Internal Standard Spiking: Add the internal standard (e.g., LSD-d3) to each sample.

  • pH Adjustment: Add an appropriate volume of a basic buffer (e.g., acetate (B1210297) buffer, pH 5.5, although other protocols may use a higher pH) to the sample.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, 1-chlorobutane).[1]

  • Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of 1P-LSD and LSD. These can serve as a starting point for method development for this compound.

ParameterTypical Value
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA gradient from low to high organic content over several minutes
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1) for 1P-LSDTo be determined for this compound (For 1P-LSD: m/z 380.2)
Product Ion (Q3) for 1P-LSDTo be determined for this compound (For 1P-LSD: m/z 223.1, 196.1)
Precursor Ion (Q1) for LSDm/z 324.2
Product Ion (Q3) for LSDm/z 223.1, 196.1

Quantitative Data Summary

The following table presents a summary of validation parameters from a published LC-MS/MS method for the quantification of 1P-LSD and LSD in serum.[1][2]

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
1P-LSD0.015 - 0.40.0050.015
LSD0.015 - 0.40.0050.015

Another study reported the following for whole blood:[4][9]

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
1P-LSD0.5 - 100.010.5
LSD0.5 - 100.010.5

Visualizations

metabolic_pathway Prolad This compound LSD LSD (Active Metabolite) Prolad->LSD Hydrolysis (in plasma/liver) Metabolites Further Metabolites (e.g., 2-oxo-3-hydroxy-LSD) LSD->Metabolites Metabolism

Caption: Metabolic pathway of this compound to its active metabolite and further degradation products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection (with preservative) InternalStandard Spike with Internal Standard SampleCollection->InternalStandard Extraction Liquid-Liquid Extraction InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

References

how to increase the bioavailability of Pro-lad in oral administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of Pro-lad.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the presumed challenges with its oral bioavailability?

Q2: What general strategies can be employed to enhance the oral bioavailability of a prodrug like this compound?

Several formulation and chemical modification strategies can be explored to improve the oral bioavailability of prodrugs:

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can enhance solubility and absorption.[5][6][7][8] These formulations can facilitate drug transport across the intestinal membrane and may utilize lymphatic uptake, bypassing the first-pass metabolism in the liver.[4]

  • Polymer-Based Excipients: Using polymers like HPMC (hydroxypropyl methylcellulose) can help maintain the drug in an amorphous, more soluble state and can be used to create controlled-release formulations.[9]

  • Surfactants and Solubilizers: Non-ionic surfactants can improve the wetting and solubilization of poorly soluble drugs by forming micelles.[6][10]

  • Prodrug of a Prodrug (Pro-pro-drug) Approach: While this compound is already a derivative of nor-LSD, further chemical modification to create a "pro-pro-drug" could temporarily mask polar functional groups, increasing lipophilicity and passive diffusion across the gut wall.[3][11] The modifying group would be designed to be cleaved in a two-step process to release the active moiety.

  • Nanotechnology: Nanoformulations can increase the surface area for dissolution and improve absorption.[12][13]

Q3: Are there any specific excipients that are recommended for improving the bioavailability of lipophilic compounds like this compound might be?

For lipophilic compounds, lipid-based excipients are a primary choice. These can be categorized based on the formulation type:

Excipient TypeExamplesMechanism of Action
Oils Medium-chain triglycerides (MCTs), long-chain triglycerides (LCTs)Act as a solvent for the drug, promoting its dissolution in the GI tract.
Surfactants (Low HLB) Sorbitan esters (e.g., Span 80), monoglyceridesPromote the formation of emulsions and microemulsions.
Surfactants (High HLB) Polysorbates (e.g., Tween 80), PEGylated glyceridesStabilize emulsions and enhance drug solubilization in micelles.
Co-solvents Ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG)Improve the solubility of the drug in the formulation.

HLB: Hydrophilic-Lipophilic Balance

Troubleshooting Guides

Problem: Low and variable plasma concentrations of this compound in preclinical animal studies after oral administration.

Potential Cause Troubleshooting Step Rationale
Poor aqueous solubility 1. Formulate with lipid-based excipients: Develop a self-emulsifying drug delivery system (SEDDS). 2. Particle size reduction: Investigate micronization or nanosizing techniques.1. SEDDS can pre-dissolve the drug and form a fine emulsion in the gut, increasing the surface area for absorption.[8] 2. Smaller particle size increases the dissolution rate according to the Noyes-Whitney equation.
Extensive first-pass metabolism 1. Promote lymphatic uptake: Utilize long-chain fatty acid-based lipid formulations. 2. Inhibit metabolic enzymes: Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (requires identification of metabolizing enzymes).1. The lymphatic system bypasses the portal circulation to the liver, thus avoiding first-pass metabolism.[4] 2. Reducing the metabolic clearance will increase the amount of drug reaching systemic circulation.
Degradation in the GI tract 1. Enteric coating: Formulate tablets or capsules with a pH-sensitive coating that dissolves in the higher pH of the small intestine. 2. Use of antioxidants: If degradation is oxidative, include antioxidants in the formulation.1. Protects the drug from the acidic environment of the stomach. 2. Prevents chemical degradation of the active pharmaceutical ingredient.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Materials:

  • Caco-2 cells (passages 25-40)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Wash the cells with pre-warmed HBSS.

  • Add the this compound solution in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This study determines the plasma concentration-time profile of this compound after oral administration.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • This compound formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS for quantification

Methodology:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

  • To determine absolute bioavailability, a separate group of animals should receive an intravenous (IV) administration of this compound, and the oral AUC will be compared to the IV AUC.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assessment caco2 Caco-2 Permeability metabolism Microsomal Stability excipient Excipient Screening caco2->excipient High Permeability? formulation_dev Formulation Optimization excipient->formulation_dev pk_study Rodent PK Study formulation_dev->pk_study Optimized Formulation bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Workflow for enhancing oral bioavailability.

signaling_pathway ProLad This compound (Oral) GI_Tract GI Absorption ProLad->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation BBB Blood-Brain Barrier Systemic_Circulation->BBB Brain Brain BBB->Brain Serotonin_Receptor 5-HT2A Receptor Brain->Serotonin_Receptor This compound binds to Downstream_Signaling Downstream Signaling Serotonin_Receptor->Downstream_Signaling Psychedelic_Effects Psychedelic Effects Downstream_Signaling->Psychedelic_Effects

Caption: Putative pathway of orally administered this compound.

References

Technical Support Center: Troubleshooting Pro-lad Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions (FAQs) regarding unexpected outcomes in Pro-lad receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: Why is my background signal so high?

A high background signal can mask the specific binding signal, leading to inaccurate results. This is often caused by the non-specific binding of the labeled ligand to components of the assay, such as the plate, filters, or other proteins.[1][2]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Blocking Optimize blocking conditions by testing different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat milk) and increasing the incubation time. Adding 0.1% BSA to the binding buffer can help block non-specific sites.[2]
Inefficient Washing Increase the number, volume, and duration of wash steps to more effectively remove unbound reagents. Ensure the wash buffer is ice-cold to slow the dissociation of the specifically bound ligand.[1][2]
High Ligand Concentration Use a ligand concentration at or below its dissociation constant (Kd). Higher concentrations can lead to increased binding to low-affinity, non-specific sites.[2]
"Sticky" Ligand Some ligands are inherently more prone to non-specific binding. If the problem persists after optimization, consider using a different labeled compound with a better signal-to-noise ratio.[2]
Filter Binding For filtration assays, pre-treat glass fiber filters by soaking them in a solution like 0.33% polyethyleneimine (PEI) to reduce the binding of positively charged ligands to the negatively charged filter material.[2]
Contaminated Reagents Use fresh, high-quality reagents and filter-sterilize buffers to remove particulate matter that could contribute to non-specific binding.[3]
Q2: Why is my specific binding signal too low or absent?

A low or undetectable specific signal suggests a problem with the interaction between the ligand and the this compound receptor.[3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degraded/Low-Quality Reagents Verify the integrity, concentration, and storage conditions of your ligand and receptor preparations. Purchase high-quality reagents and qualify new lots before use.[1]
Suboptimal Assay Conditions Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium.[1][4] Ensure the assay buffer composition (pH, ionic strength) is correct and suitable for the interaction.[1]
Insufficient Receptor Concentration Ensure an adequate concentration of the receptor is present in the assay. If using cell membranes, protein concentration may be too low.
Incorrect Ligand Concentration The optimal radioligand concentration should be determined through a saturation binding experiment. For competition assays, the ideal concentration is typically at or slightly below the Kd value.[3]
Inactive Receptor Ensure that the receptor preparation has been handled and stored correctly to maintain its activity. Repeated freeze-thaw cycles can degrade the receptor.[1]
Q3: Why are my results inconsistent and not reproducible?

Poor reproducibility can manifest as high variation between wells on the same plate (intra-assay variability) or between different plates and experiments (inter-assay variability).[1]

Potential Causes and Solutions for High Inter-Assay (Plate-to-Plate) Variation:

Potential CauseRecommended Solution
Inconsistent Reagent Preparation Prepare a single master mix of reagents sufficient for all plates in an experiment to ensure every plate receives the exact same concentrations.[1] Aliquot reagents for single use to avoid repeated freeze-thaw cycles.[1]
Temperature Fluctuations Use a calibrated incubator and place plates in the center, away from the door, to minimize temperature changes between runs.[1]
Pipetting Inaccuracy Regularly calibrate pipettes. Use reverse pipetting for viscous solutions and ensure tips are properly sealed and pre-wet before dispensing.[1]

Potential Causes and Solutions for High Intra-Assay (Well-to-Well) Variation:

Potential CauseRecommended Solution
"Edge Effects" Avoid using the outer wells of the microplate for samples and standards, as they are more prone to evaporation. Fill these wells with buffer or water to create a humidity barrier.[1]
Inconsistent Washing Use an automated plate washer if available. If washing manually, ensure the same force, volume, and number of washes are applied to every well.[1]
Time Lags in Reagent Addition Use a multichannel pipette to add critical reagents. Plan your workflow to minimize the time delay between dispensing to the first and last wells.[1]
Inaccurate Pipetting Small volume errors can lead to significant variation. Ensure proper pipetting technique and use calibrated equipment.[1]

Experimental Protocols

Protocol 1: Generic Radioligand Competition Binding Assay

This protocol provides a general framework for a competition binding assay using a filtration format. Optimization of each step is critical for success.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand : Dilute the radiolabeled ligand in assay buffer to the desired concentration (typically at or near its Kd).

    • Competitor Ligand : Prepare a series of dilutions of the unlabeled competitor ligand in assay buffer.

    • Receptor Preparation : Thaw the this compound receptor membrane preparation on ice and dilute to the desired concentration in assay buffer.

  • Assay Setup :

    • Add assay buffer, competitor ligand dilutions, and radioligand to your assay tubes or plate.

    • To determine Total Binding , add assay buffer instead of the competitor ligand.

    • To determine Non-Specific Binding (NSB) , add a high concentration of an unlabeled ligand known to bind to the receptor.

    • Initiate the binding reaction by adding the receptor membrane preparation to all tubes/wells.

  • Incubation :

    • Incubate the reaction at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[4]

  • Termination and Filtration :

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in PEI if necessary) using a cell harvester or vacuum manifold.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Detection :

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding by subtracting the non-specific binding from the total binding for each concentration.

    • Plot the specific binding as a function of the competitor ligand concentration.

    • Use non-linear regression to fit the data and determine the IC50 (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visual Guides

Troubleshooting and Experimental Workflows

Troubleshooting_Workflow cluster_high_bg High Background cluster_low_signal Low Signal cluster_reproducibility Poor Reproducibility start_node Start: Unexpected Assay Outcome issue_node issue_node start_node->issue_node Identify Primary Issue cause_node1 Potential Causes: - Insufficient Blocking - Inefficient Washing - High Ligand Conc. issue_node->cause_node1 issue_node->cause_node1 High Background? cause_node2 Potential Causes: - Degraded Reagents - Suboptimal Buffer/Temp - Inactive Receptor issue_node->cause_node2 issue_node->cause_node2 Low Signal? cause_node3 Potential Causes: - Pipetting Errors - Edge Effects - Temp Fluctuations issue_node->cause_node3 issue_node->cause_node3 Poor Reproducibility? cause_node cause_node solution_node solution_node solution_node1 Solutions: - Optimize Blocking Agent/Time - Increase Wash Steps - Titrate Ligand cause_node1->solution_node1 solution_node2 Solutions: - Check Reagent Quality - Optimize Assay Conditions - Use Fresh Receptor Prep cause_node2->solution_node2 solution_node3 Solutions: - Calibrate Pipettes - Avoid Outer Wells - Use Master Mixes cause_node3->solution_node3

Caption: A decision tree to systematically troubleshoot common assay issues.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis step_node step_node reagent_node reagent_node output_node output_node reagent_node1 Receptor, Ligand, Buffers step1 Dispense Reagents (Ligand, Competitor) reagent_node1->step1 step2 Add Receptor Preparation step1->step2 step3 Incubate to Equilibrium step2->step3 step4 Separate Bound from Free Ligand step3->step4 step5 Detect Signal step4->step5 output_node1 Calculate IC50/Ki step5->output_node1

Caption: A typical experimental workflow for a this compound competition binding assay.

This compound Receptor Signaling Pathway (Generic GPCR Example)

This compound receptors are often members of the G-protein coupled receptor (GPCR) family. Binding of a ligand initiates a cascade of intracellular events.

Signaling_Pathway ligand This compound Ligand (Agonist) receptor This compound Receptor (GPCR) ligand->receptor 1. Binding g_protein G-Protein (αβγ) receptor->g_protein 2. Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector 3. Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production downstream Downstream Cellular Response second_messenger->downstream 5. Signal Transduction

Caption: A simplified signaling pathway for a G-Protein Coupled Receptor.

References

Technical Support Center: Optimization of HPLC-MS/MS Method for Sensitive Pro-lad Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Pro-lad using HPLC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving sensitive detection of this compound?

Sensitive detection of this compound can be challenging due to several factors. As a pro-drug, this compound may be susceptible to in-source fragmentation or degradation into its active form during sample preparation, chromatography, or within the mass spectrometer's ion source. This can lead to an underestimation of the pro-drug concentration. Additionally, matrix effects from complex biological samples can suppress the ionization of this compound, reducing sensitivity.[1][2][3]

Q2: What are the recommended initial HPLC-MS/MS parameters for this compound analysis?

For initial method development, a reversed-phase separation on a C18 column is a good starting point. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (B) is commonly used to achieve good peak shapes for polar to moderately polar compounds. For the MS/MS detection, electrospray ionization (ESI) in positive mode is often suitable for nitrogen-containing compounds. Multiple Reaction Monitoring (MRM) should be used for quantification, targeting specific precursor-product ion transitions for this compound.[4][5]

Q3: How can I minimize the in-source conversion of this compound to its active drug?

To minimize in-source conversion, it is crucial to optimize the ion source parameters. This includes using the lowest possible source temperature and gentle ionization conditions. A systematic approach involves varying the source temperature, spray voltage, and nebulizer gas flow to find a balance that provides adequate ionization of this compound without inducing significant fragmentation or conversion.

Q4: What are the best practices for sample preparation to ensure this compound stability?

The stability of this compound in biological matrices is a critical consideration.[6] It is recommended to process samples on ice and add stabilizers if this compound is known to be unstable. Sample extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components and concentrate the analyte.[7][8][9] Protein precipitation is a simpler method but may result in significant matrix effects.[8] It is crucial to evaluate the stability of this compound throughout the entire sample preparation workflow.[3][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization of this compound. 2. Ion suppression from matrix components.[1][2][10] 3. In-source conversion to the active drug. 4. Inefficient sample extraction and recovery.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).[11] 2. Improve sample cleanup using SPE or LLE.[7][8][9] Dilute the sample if possible.[12] 3. Lower the ion source temperature and use gentler ionization conditions. 4. Evaluate and optimize the sample preparation method for better recovery.
High Background Noise 1. Contaminated mobile phase or LC system.[12] 2. Matrix interferences co-eluting with this compound. 3. Leak in the LC system.[12][13]1. Use high-purity solvents and flush the LC system.[11] 2. Optimize the chromatographic gradient to separate this compound from interferences.[4] 3. Check for and tighten any loose fittings.[14]
Poor Peak Shape (Tailing or Fronting) 1. Column overload.[12] 2. Secondary interactions with the stationary phase. 3. Incompatible sample solvent with the mobile phase.[7][12]1. Reduce the injection volume or sample concentration.[12] 2. Adjust the mobile phase pH or use a different column chemistry. 3. Reconstitute the sample in a solvent similar to the initial mobile phase.[7][15]
Variable Retention Times 1. Inconsistent mobile phase composition.[10][13] 2. Fluctuations in column temperature.[12][13] 3. Insufficient column equilibration between injections.[13] 4. Air bubbles in the pump.[13]1. Prepare fresh mobile phase and ensure proper mixing.[12][13] 2. Use a column oven to maintain a consistent temperature.[12][13] 3. Increase the equilibration time in the gradient program.[7][13] 4. Degas the mobile phase and purge the pump.[13]
Presence of Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the injector or autosampler.[10][12]1. Optimize the needle wash solvent and increase the wash volume. 2. Clean the injector and autosampler components.[10]
Inconsistent Quantitative Results 1. This compound instability in the matrix or autosampler.[3][6] 2. Variability in sample preparation. 3. Non-linearity of the calibration curve.1. Perform stability studies and consider using a cooled autosampler. 2. Ensure consistent and precise execution of the sample preparation protocol.[15] 3. Evaluate the calibration range and consider using a different weighting factor for the regression.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from a biological matrix like plasma. Optimization will be required based on the specific properties of this compound.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 90% Acetonitrile in water with 0.1% Formic Acid)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1 mL of equilibration solvent through the cartridge.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the cartridge.

  • Washing: Pass 1 mL of wash solvent to remove interfering substances.

  • Elution: Elute this compound with 1 mL of elution solvent.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent.[15]

HPLC-MS/MS Method Parameters

The following table provides a starting point for the development of an HPLC-MS/MS method for this compound.

Parameter Typical Setting
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) Extraction Extraction (SPE or LLE) SampleCollection->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC HPLC Separation Injection->HPLC MSMS MS/MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the analysis of this compound from sample collection to data processing.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal Start Low Signal Intensity CheckMS Check MS/MS Parameters Start->CheckMS CheckLC Check HPLC Separation Start->CheckLC CheckSamplePrep Check Sample Preparation Start->CheckSamplePrep OptimizeSource Optimize Source (Temp, Voltage) CheckMS->OptimizeSource OptimizeGradient Optimize Gradient for Peak Shape CheckLC->OptimizeGradient ImproveCleanup Improve Sample Cleanup (SPE/LLE) CheckSamplePrep->ImproveCleanup CheckRecovery Evaluate Extraction Recovery CheckSamplePrep->CheckRecovery Resolved Signal Improved OptimizeSource->Resolved ImproveCleanup->Resolved OptimizeGradient->Resolved CheckRecovery->Resolved

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

References

Pro-lad Solubility Technical Support Center for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Pro-lad solubility during in vivo research. The information is targeted towards researchers, scientists, and drug development professionals.

Troubleshooting Guide

Researchers may face challenges in dissolving this compound for in vivo experiments, leading to issues with dosing accuracy and reproducibility. This guide provides a systematic approach to troubleshoot and resolve these problems.

Problem: this compound fails to dissolve in the desired solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: this compound, like many lysergamides, is a complex organic molecule with limited aqueous solubility.

    • Solution: Start with organic solvents in which this compound is likely more soluble. Based on the structure of related compounds, Dimethyl Sulfoxide (B87167) (DMSO) and ethanol (B145695) are good starting points. Prepare a concentrated stock solution in 100% DMSO or ethanol.

  • Low Temperature: Solubility can be temperature-dependent.

    • Solution: Gentle warming of the solution in a water bath (e.g., to 30-40°C) can aid dissolution. However, be cautious as excessive heat can lead to degradation.

  • Insufficient Mixing: The compound may not have had enough energy to dissolve.

    • Solution: Use a vortex mixer or sonicator to provide mechanical agitation. Sonication is particularly effective for breaking down small particles and enhancing dissolution.

Problem: this compound precipitates out of solution after initial dissolution, especially when diluted with aqueous buffers (e.g., saline, PBS).

Possible Causes and Solutions:

  • Supersaturation: A supersaturated solution is thermodynamically unstable and prone to precipitation. This often occurs when a concentrated organic stock solution is rapidly diluted with an aqueous medium.

    • Solution 1: Slow, Stepwise Dilution: Add the aqueous buffer to the organic stock solution dropwise while continuously vortexing. This gradual change in solvent polarity can help maintain solubility.

    • Solution 2: Use of Co-solvents and Surfactants: A multi-component vehicle can improve solubility and stability. A commonly used vehicle for poorly soluble compounds in vivo is a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline or water.[1]

  • pH Shift: this compound's solubility is likely pH-dependent due to the presence of basic nitrogen atoms in its ergoline (B1233604) structure. Dilution with a neutral buffer can shift the pH and cause the compound to precipitate.

    • Solution: Adjust the pH of the final solution. Since lysergamides are basic, they are generally more soluble in acidic solutions.[2][3][4][5] A slightly acidic vehicle (e.g., pH 5-6) might improve solubility. However, the final formulation's pH must be compatible with the route of administration to avoid tissue irritation.

  • Final Concentration Too High: The desired final concentration may exceed the solubility limit of this compound in the chosen vehicle.

    • Solution: If possible, lower the final concentration. If a high concentration is necessary, a different formulation strategy may be required.

Problem: Concerns about solvent toxicity in vivo.

Possible Causes and Solutions:

  • High Concentration of Organic Solvents: Solvents like DMSO can have physiological effects at high concentrations.

    • Solution: For in vivo injections, it is recommended to keep the final concentration of DMSO below 1% (v/v) if possible.[6][7] A concentration of up to 10% (v/v) may be acceptable for some studies, but it is crucial to include a vehicle control group (animals receiving the same solvent mixture without this compound) to account for any solvent-induced effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound?

A1: Based on the chemical properties of related lysergamides, 100% DMSO or absolute ethanol are recommended as initial solvents to create a stock solution.

Q2: I have dissolved this compound in DMSO, but it crashes out when I add saline. What should I do?

A2: This is a common issue due to the poor aqueous solubility of the compound. Try the following:

  • Perform a slow, stepwise dilution of the DMSO stock with saline while vortexing vigorously.

  • Use a vehicle containing a co-solvent and a surfactant. A suggested starting formulation is 10% DMSO, 10% Tween 80, and 80% saline.[1]

  • Slightly acidify your saline solution (e.g., to pH 6.0) before adding it to the DMSO stock.

Q3: Is it safe to heat the this compound solution to aid dissolution?

A3: Gentle warming can be effective. However, lysergamides can be sensitive to high temperatures, which may cause degradation. Avoid boiling or prolonged heating. A brief period in a 30-40°C water bath is generally safe.

Q4: My this compound solution has a slight yellow tint. Is this normal?

A4: A slight coloration can be normal, but a significant color change, especially upon heating or exposure to light, may indicate degradation. It is advisable to prepare fresh solutions before each experiment and protect them from light.

Q5: What is the recommended storage condition for this compound solutions?

A5: this compound solutions, especially in protic solvents, should be prepared fresh. If short-term storage is necessary, store at -20°C or -80°C and protect from light to minimize degradation.

Quantitative Data Summary

Due to the nature of this compound as a research chemical, comprehensive public solubility data is limited. The following table provides general solubility information for lysergamides and recommended solvent concentrations for in vivo use. Researchers should perform their own solubility tests for their specific batch of this compound.

Solvent/Vehicle ComponentGeneral Solubility of LysergamidesRecommended Max. Concentration for In Vivo Injection (v/v)Notes
WaterPoorly soluble-Solubility is pH-dependent.
Saline (0.9% NaCl)Poorly soluble-Often used as the aqueous component of a vehicle.
EthanolSoluble< 10%Can be used as a co-solvent.
DMSOSoluble< 10% (ideally < 1%)[1][6][7]A good initial solvent for stock solutions.
Tween 80-< 10%A non-ionic surfactant used to improve solubility and prevent precipitation.
PEG 400-< 40%A polyethylene (B3416737) glycol that can be used as a co-solvent.
CyclodextrinsCan form inclusion complexes to increase aqueous solubility.[8][9][10][11][12]VariesA more advanced formulation technique.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection using a DMSO/Tween 80/Saline Vehicle

This protocol is a general guideline and may require optimization.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed and the desired final concentration of this compound. Calculate the mass of this compound and the volume of each vehicle component required.

  • Prepare the Vehicle Mixture:

    • In a sterile tube, prepare the organic phase by mixing the required volume of DMSO and Tween 80. For a final vehicle composition of 10% DMSO and 10% Tween 80, you would mix equal volumes of DMSO and Tween 80.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the organic phase (DMSO/Tween 80 mixture) to the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 30-40°C water bath or brief sonication can be used if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Dilute with Saline:

    • Slowly add the sterile saline to the this compound solution in a dropwise manner while continuously vortexing. This step is critical to prevent precipitation. For a 10% DMSO/10% Tween 80/80% saline vehicle, you would add 8 parts saline to the 2 parts of the organic phase.

  • Final Inspection and Administration:

    • Once all the saline has been added, vortex the solution for another 30 seconds.

    • Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

    • Administer the solution to the animals immediately after preparation. If not used immediately, store on ice and protect from light for a short period on the same day.

Vehicle Control: Prepare a vehicle-only solution following the same procedure but without adding this compound. This will be administered to the control group of animals.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G cluster_0 Initial Dissolution Failure cluster_1 Precipitation Upon Aqueous Dilution cluster_2 Final Formulation Issues A This compound powder does not dissolve B Try organic solvent (DMSO, Ethanol) A->B C Apply gentle heat (30-40°C) B->C D Use sonication or vortexing C->D E Precipitate forms after adding aqueous buffer D->E F Slow, stepwise dilution with vortexing E->F G Use co-solvents/surfactants (e.g., Tween 80) E->G H Adjust pH to be slightly acidic E->H I Solution is cloudy or contains precipitate F->I G->I H->I J Lower the final concentration I->J K Consider alternative formulation (e.g., cyclodextrins) I->K End Clear, stable solution for in vivo use J->End K->End Start Start Troubleshooting Start->A

Caption: A flowchart for troubleshooting common this compound solubility problems.

This compound Signaling Pathway (Simplified)

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Endogenous Ligand This compound This compound This compound->5-HT2A Receptor Agonist Binding Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activation PLC PLC Gq/11->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Simplified 5-HT2A receptor signaling cascade activated by this compound.

References

Technical Support Center: Mitigating Solvent Effects in PRO-LAD GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 6-propyl-6-nor-lysergic acid diethylamide (PRO-LAD) and related lysergamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges, with a specific focus on mitigating solvent effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Large Solvent Peak Obscuring Analyte Peaks

Q1: My chromatogram is dominated by a large solvent peak, making it difficult to detect or integrate early eluting analytes like this compound. What can I do?

A1: A large solvent peak is a common issue in GC-MS analysis that can overwhelm the detector and interfere with the quantification of target compounds. Here are several strategies to mitigate this:

  • Implement a Solvent Delay: The most effective method is to use a solvent delay.[1][2] This setting keeps the mass spectrometer's filament off during the time the solvent is eluting from the column, preventing the detector from being saturated.[1][2] The delay time should be set just after the solvent has passed through the column and before your first analyte of interest elutes.[1]

  • Increase the Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of solvent (and analyte) entering the column.[2][3] This can effectively decrease the size of the solvent peak.

  • Choose an Appropriate Solvent: Select a solvent that elutes far from your analytes of interest.[3] For this compound and other LSD analogs, solvents like diethyl ether, tert-butyl methyl ether, dichloromethane, and acetone (B3395972) have been shown to provide good sensitivity and stability.[4][5][6][7] Avoid using methanol, as it can cause alcoholysis of lysergamides, leading to inaccurate results.[4][5][6][7]

  • Optimize Initial Oven Temperature: A lower initial oven temperature, below the boiling point of the solvent, can help in focusing the analytes at the head of the column, a phenomenon known as the "solvent effect," which can lead to sharper peaks after the solvent front.[8][9][10]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q2: My this compound peak is tailing or showing poor symmetry. What are the potential causes and solutions?

A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with active sites in the GC system.[11] Here’s a troubleshooting guide:

  • Check for Active Sites:

    • Inlet Liner: The glass inlet liner is a common source of activity. Ensure you are using a deactivated liner.[12] Even deactivated liners can become active over time with exposure to samples, so regular replacement is crucial.[12] If your liner contains glass wool, be aware that it can also have active sites.[12]

    • Column Contamination: The front end of the GC column can accumulate non-volatile residues from the sample matrix, leading to active sites. Trimming 10-20 cm from the inlet side of the column can often resolve this.[10]

  • Optimize Inlet Temperature: While a higher inlet temperature can improve vaporization, excessive heat can cause degradation of thermally labile compounds like this compound.[8][13] A good starting point is 250 °C, with incremental adjustments to find the optimal balance between efficient vaporization and minimal degradation.[13]

  • Column Choice: Use a highly inert (base-deactivated) column to minimize interactions with the basic amine groups of lysergamides.[11]

Q3: My analyte peak is fronting. What does this indicate?

A3: Peak fronting is most commonly caused by column overload.[10][14] This happens when too much sample is injected onto the column. To resolve this, you can:

  • Dilute your sample.[10][14]

  • Increase the split ratio to inject a smaller amount of sample.[14]

  • Use a column with a thicker stationary phase film, which has a higher sample capacity.[15]

Q4: I am observing split peaks for my analyte. What could be the cause?

A4: Peak splitting can arise from several issues:

  • Improper Column Installation: An incorrectly cut or installed column can cause the sample to be introduced unevenly.[10] Re-cutting and ensuring the column is at the correct height in the inlet is important.[10]

  • Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the sample solvent and the column's stationary phase can lead to peak splitting, especially in splitless injection mode.[10][14]

  • Condensation Effects: In splitless injection, if the initial oven temperature is too high, it can prevent the proper focusing of analytes at the head of the column, leading to split or broad peaks.[10]

Data Presentation

Table 1: Recommended Solvents for this compound GC-MS Analysis

SolventSuitabilityCommentsReference
Diethyl EtherRecommendedGood sensitivity and stability.[4][5][6][7]
tert-Butyl Methyl EtherRecommendedGood sensitivity and stability.[4][5][6][7]
DichloromethaneRecommendedGood sensitivity and stability.[4][5][6][7]
AcetoneRecommendedGood sensitivity and stability.[4][5][6][7]
MethanolNot Recommended Can cause alcoholysis of LSD analogs, leading to false results.[4][5][6][7]
AcetonitrileUse with cautionMay require careful optimization of injection parameters.[7]

Table 2: Troubleshooting Guide for Common Peak Shape Problems

ProblemPotential CauseRecommended Solution
Peak Tailing Active sites in the inlet or column.Use a deactivated inlet liner; trim the front of the column.[10][12]
Inappropriate column phase.Use a base-deactivated column.[11]
Peak Fronting Column overload.Dilute the sample or increase the split ratio.[10][14]
Split Peaks Improper column installation.Re-cut and correctly install the column.[10]
Solvent/stationary phase mismatch.Use a more compatible solvent.[10]
Incorrect initial oven temperature (splitless).Lower the initial oven temperature to be below the solvent's boiling point.[10]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization (Optional)

This compound is a thermally labile compound, and derivatization can improve its thermal stability and chromatographic behavior. Silylation is a common derivatization technique for compounds with active hydrogens.

Materials:

  • This compound sample in a suitable solvent (e.g., acetone).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other silylating agent.

  • Anhydrous pyridine (B92270) (optional, as a catalyst).

  • GC vials with inserts.

  • Heating block or oven.

Procedure:

  • Evaporate the solvent from the this compound sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of MSTFA and 10 µL of anhydrous pyridine to the dried sample.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30 minutes to ensure complete derivatization.[12]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required for your specific instrument and application.

GC Conditions:

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).[16]

  • Inlet Temperature: 250 - 275 °C (optimize for your instrument and analyte stability).[8][13]

  • Inlet Liner: Deactivated, single taper with glass wool.[8]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 320 °C.

    • Final Hold: Hold at 320 °C for 15 minutes.[7]

  • Transfer Line Temperature: 280-300 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Solvent Delay: 3-5 minutes (adjust based on solvent elution time).

  • Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions.

  • Key Mass Spectral Ions for Lysergamides (for identification): Based on related structures, look for characteristic fragments. For example, key ions for many LSD analogs include m/z 221, 207, 181, 154, and 72.[4][5][6][7]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No check_activity Check for Active Sites: - Use new deactivated liner - Trim column inlet is_tailing->check_activity Yes is_splitting Is the peak splitting? is_fronting->is_splitting No reduce_conc Column Overload Likely: - Dilute sample - Increase split ratio is_fronting->reduce_conc Yes check_install Check Column Installation: - Re-cut and reinstall column is_splitting->check_install Yes optimize_temp Optimize Inlet Temperature (balance vaporization and degradation) check_activity->optimize_temp solution Peak Shape Improved optimize_temp->solution reduce_conc->solution check_solvent Check Solvent Compatibility: - Ensure solvent polarity matches  stationary phase check_install->check_solvent check_oven_temp Check Initial Oven Temperature (for splitless injection) check_solvent->check_oven_temp check_oven_temp->solution

Caption: A decision tree for troubleshooting common peak shape issues.

GCMS_Analysis_Workflow This compound GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample This compound Sample dissolve Dissolve in Appropriate Solvent (e.g., Acetone, Dichloromethane) sample->dissolve derivatize_q Derivatization Needed? dissolve->derivatize_q derivatize Perform Silylation (e.g., with MSTFA) derivatize_q->derivatize Yes ready_for_injection Sample Ready for Injection derivatize_q->ready_for_injection No derivatize->ready_for_injection injection Inject Sample into GC ready_for_injection->injection separation Chromatographic Separation (Optimized Oven Program) injection->separation detection Mass Spectrometric Detection (with Solvent Delay) separation->detection data_analysis Data Analysis (Peak Integration & Identification) detection->data_analysis

Caption: Workflow for the preparation and GC-MS analysis of this compound.

References

Addressing Thermal Degradation of Thermally Labile Compounds in Analytical Instruments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal degradation of thermally sensitive analytes, herein referred to as "Pro-lad," during analysis in analytical instruments.

I. Troubleshooting Guide & FAQs

This section addresses common issues observed during the analysis of thermally labile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of thermal degradation in my analytical results?

A1: Thermal degradation can manifest in several ways in your chromatograms and spectra. Key indicators include:

  • Appearance of Ghost Peaks: Unexpected peaks in your chromatogram may be degradation products from a previous injection.[1] To confirm, run a blank gradient after your sample run to see if the ghost peak appears.

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate interactions between the analyte or its degradants and the stationary phase.[2][3]

  • Loss of Sensitivity or No Peak: A significant decrease in the expected peak area or the complete absence of a peak can suggest that the analyte is degrading before detection.[1]

  • Irreproducible Retention Times: Shifting retention times can be caused by column degradation due to harsh thermal conditions or the accumulation of degradation products.[4][5]

  • Baseline Noise or Drift: A wandering or noisy baseline can be a sign of column bleed at high temperatures or the elution of multiple small degradation products.[3][5][6]

Q2: At what stages of the analytical process is thermal degradation most likely to occur?

A2: Thermal degradation is a risk at any stage where the sample is exposed to elevated temperatures. The most critical stages are:

  • Sample Preparation: Prolonged exposure to heat during extraction, concentration, or derivatization steps.

  • Injector Port (GC): The high temperatures required to vaporize the sample in a Gas Chromatography (GC) inlet can be a primary source of degradation for thermally labile compounds.[7]

  • Column Oven (GC and HPLC): While HPLC columns are typically operated at or near room temperature, elevated temperatures are sometimes used to improve peak shape and reduce viscosity. In GC, the temperature program is a critical factor.[4]

  • Detector: Some detectors operate at high temperatures, which could potentially degrade the analyte as it passes through.

Q3: How can I minimize thermal degradation in my HPLC analysis?

A3: For High-Performance Liquid Chromatography (HPLC), consider the following strategies:

  • Optimize Column Temperature: Use the lowest temperature that provides adequate separation and peak shape. For many applications, ambient temperature is sufficient.

  • Mobile Phase Selection: Ensure the mobile phase is compatible with your analyte and does not promote degradation. The pH of the mobile phase can also influence stability.[2]

  • Use a Pre-column Filter: This can help prevent the accumulation of particulates that might interact with the analyte at the head of the column.

  • Minimize Sample Time in the Autosampler: If the autosampler is not temperature-controlled, degradation can occur while samples are waiting to be injected. Use a cooled autosampler if available.

Q4: What are the best practices for analyzing thermally sensitive compounds by GC-MS?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging for thermally labile molecules. To mitigate degradation:

  • Use a Lower Injection Port Temperature: Optimize the inlet temperature to be just high enough for efficient volatilization without causing significant degradation.

  • Employ a Cool On-Column or Splitless Injection: These techniques introduce the sample at a lower initial temperature, reducing the thermal stress on the analyte.

  • Select an Appropriate Solvent: The choice of solvent can impact the stability of the analyte in the heated inlet. Some solvents can enhance degradation.[8]

  • Use a More Inert Column: Columns with a highly inert stationary phase can reduce on-column degradation.

  • Derivatization: Chemically modifying the analyte to increase its thermal stability is a common and effective strategy.

II. Quantitative Data Summary

The following tables summarize key parameters and their typical ranges for minimizing thermal degradation.

Table 1: Recommended Starting Conditions for HPLC Analysis of Thermally Labile Compounds

ParameterRecommended RangeRationale
Column Temperature Ambient to 40 °CMinimizes thermal stress on the analyte.
Mobile Phase pH 2 - 8 (for silica-based columns)Operating outside this range can degrade the silica (B1680970) support and the analyte.[2]
Injection Volume 1 - 20 µLSmaller volumes can minimize the mass of analyte exposed to potential stressors.
Flow Rate 0.5 - 2.0 mL/minStandard flow rates are generally acceptable; optimization depends on column dimensions and particle size.

Table 2: Recommended Starting Conditions for GC-MS Analysis of Thermally Labile Compounds

ParameterRecommended RangeRationale
Inlet Temperature 150 - 250 °CUse the lowest temperature that allows for efficient sample transfer to the column.
Oven Temperature Program Start at a low initial temperature (e.g., 40-60 °C)A gentle temperature ramp minimizes the time the analyte spends at high temperatures.
Carrier Gas Flow Rate 1 - 2 mL/min (for standard capillary columns)Ensures efficient transfer of the analyte through the column.
Injection Mode Splitless or Cool On-ColumnReduces thermal stress during sample introduction.

III. Experimental Protocols

Protocol 1: Forced Degradation Study for "this compound"

Forced degradation studies are essential to understand the stability of a drug substance and develop stability-indicating analytical methods.[9]

Objective: To identify the degradation products of "this compound" under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of "this compound" at a concentration of 1 mg/mL in a suitable solvent (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid "this compound" at 70 °C for 48 hours.

    • Photostability: Expose the solid and solution forms of "this compound" to light according to ICH Q1B guidelines.

  • Sample Analysis: Dilute the stressed samples to a concentration of approximately 0.1 mg/mL before injection into an HPLC-UV/MS system.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and characterize the degradation products using mass spectrometry.

IV. Visualizations

Diagrams of Experimental Workflows and Logical Relationships

experimental_workflow Figure 1. General Workflow for Troubleshooting Thermal Degradation observe Observe Symptoms (e.g., Ghost Peaks, Peak Tailing) isolate Isolate the Problem Source observe->isolate hplc HPLC-Specific Checks isolate->hplc If HPLC gc GC-Specific Checks isolate->gc If GC implement Implement Corrective Actions hplc->implement gc->implement verify Verify Resolution implement->verify verify->observe If problem persists

Caption: Figure 1. A systematic approach to troubleshooting thermal degradation issues in analytical instruments.

degradation_pathway Figure 2. Hypothetical Thermal Degradation Pathway of 'this compound' prolad This compound (Analyte) heat High Temperature prolad->heat degradant1 Degradant A (e.g., Hydrolysis Product) heat->degradant1 Pathway 1 degradant2 Degradant B (e.g., Oxidation Product) heat->degradant2 Pathway 2 degradant3 Degradant C (e.g., Isomer) heat->degradant3 Pathway 3

Caption: Figure 2. A simplified diagram illustrating potential degradation pathways of a thermally labile compound.

References

Technical Support Center: Ensuring the Purity of PRO-LAD Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to ensure the purity and integrity of PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) analytical standards. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

FAQs: Quick Answers to Common Questions

Q1: What is a this compound analytical standard and why is its purity crucial?

Q2: What are the common impurities found in this compound analytical standards?

A2: Common impurities in lysergamides like this compound can include:

  • Synthesis-related impurities: Unreacted starting materials and by-products from the synthetic process.

  • Diastereomers: Most commonly iso-PRO-LAD, which can form during synthesis or degradation.

  • Degradation products: Resulting from exposure to light, heat, or non-neutral pH conditions.[1][2][3]

Q3: What are the recommended storage and handling conditions for this compound analytical standards?

A3: To maintain the integrity of this compound standards, they should be:

  • Stored in their original tightly sealed containers.

  • Protected from light and moisture.[4][5]

  • Kept at low temperatures, typically -20°C for long-term storage.[3][6]

  • Handled in a controlled laboratory environment, using appropriate personal protective equipment (PPE).

Q4: How can I verify the purity of my this compound analytical standard?

A4: The purity of a this compound standard should be verified using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help to identify and quantify the main component and any impurities present.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound analytical standards.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Peak Splitting or Tailing in the Chromatogram

  • Question: My this compound peak is showing splitting or tailing. What could be the cause and how can I fix it?

  • Answer: Peak splitting or tailing can be caused by several factors. A common reason is the co-elution of this compound with its diastereomer, iso-PRO-LAD. Other causes can include column degradation, improper mobile phase composition, or sample solvent effects.

    • Troubleshooting Steps:

      • Optimize the mobile phase: Adjust the pH or the organic solvent ratio to improve the separation of this compound and iso-PRO-LAD.

      • Check the column: Ensure you are using a high-quality reversed-phase column (e.g., C18) and that it has not degraded. A guard column can help protect the analytical column.

      • Sample solvent: Dissolve the standard in the mobile phase to avoid solvent mismatch effects.

      • Chiral separation: If diastereomer separation is challenging, consider using a chiral HPLC column for better resolution.[7][8][9][10]

Issue 2: Appearance of Unexpected Peaks

  • Question: I am seeing unexpected peaks in my chromatogram that are not present in the certificate of analysis. What are they?

  • Answer: Unexpected peaks could be due to degradation of the standard, contamination, or impurities from the solvent or glassware.

    • Troubleshooting Steps:

      • Analyze a blank: Inject the solvent used to dissolve the standard to check for solvent-related impurities.

      • Review handling procedures: Ensure proper cleaning of all glassware and equipment to avoid cross-contamination.

      • Assess for degradation: this compound can degrade when exposed to light or non-optimal temperatures. Prepare a fresh solution from the standard and re-analyze. Compare the results with the chromatogram of an older solution.

      • Use a DAD detector: A photodiode array detector can provide UV spectra of the unknown peaks, which can help in their identification by comparing them to the spectrum of this compound.[11][12][13][14]

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Issue 1: Poor Peak Shape or No Peak Detected

  • Question: I am having trouble getting a good peak for this compound using GC-MS. What could be the issue?

  • Answer: Lysergamides can be thermally labile and may degrade in the hot GC injector port. This can lead to poor peak shape or a complete absence of the expected peak.

    • Troubleshooting Steps:

      • Derivatization: Consider derivatizing the this compound molecule to increase its thermal stability and volatility. Silylation is a common derivatization technique for related compounds.[15]

      • Optimize injector temperature: Lower the injector temperature to the minimum required for efficient volatilization to reduce thermal degradation.

      • Use a cool on-column injection: This technique introduces the sample directly onto the column without passing through a hot injector, minimizing thermal stress.

Issue 2: Difficulty in Identifying this compound from its Isomers

  • Question: The mass spectrum of my peak is consistent with this compound, but how can I be sure it is not an isomer?

  • Answer: While isomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ. Additionally, chromatographic separation is key.

    • Troubleshooting Steps:

      • Chromatographic separation: Ensure your GC method provides good separation of potential isomers. Refer to literature for methods used for separating LSD isomers, which can be adapted for this compound.[15][16]

      • Analyze fragmentation patterns: Carefully examine the mass spectrum for fragment ions that are characteristic of the this compound structure versus its isomers. For example, the fragmentation of the N-propyl group can provide clues.[17][18]

      • Use a reference standard: If available, inject a certified reference standard of any suspected isomers to compare their retention times and mass spectra.

Experimental Protocols

The following are generalized protocols for the analysis of this compound. These may require optimization for your specific instrumentation and analytical standards.

Protocol 1: Purity Assessment by HPLC-UV/DAD

This method is based on established protocols for the analysis of LSD and its analogs.[1][2][19][20]

  • Instrumentation: HPLC system with a UV or DAD detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) perchlorate (B79767) solution). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at approximately 310 nm. If using a DAD, acquire spectra from 200-400 nm.[21]

  • Sample Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in the mobile phase to a known concentration (e.g., 10 µg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Parameter Typical Value (for LSD analogs)
Retention Time5 - 15 minutes (highly method-dependent)
UV λmax~310 nm
Purity Specification≥ 98%
Protocol 2: Identification and Impurity Profiling by GC-MS

This protocol is adapted from general methods for lysergamide (B1675752) analysis.[15][18]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1 or similar, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280 °C (optimization is critical).

  • Oven Program: Start at a lower temperature (e.g., 180 °C) and ramp up to a higher temperature (e.g., 280-300 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate). Derivatization may be necessary.

  • Analysis: Inject the sample and acquire the total ion chromatogram and mass spectra of the eluted peaks.

Parameter Expected Data (for this compound)
Molecular Ion (M+)m/z 351
Key Fragment IonsCharacteristic fragments from the ergoline (B1233604) core and loss of the N-propyl and diethylamide groups.[17]
Protocol 3: Structural Confirmation by NMR Spectroscopy

NMR is a powerful tool for the definitive structural elucidation of this compound and its impurities.

  • Instrumentation: NMR spectrometer (300 MHz or higher is recommended).

  • Sample Preparation: Dissolve 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can provide further structural information.

  • Data Interpretation: The chemical shifts, coupling constants, and integrations of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Technique Expected Information
¹H NMRProvides information on the number and types of protons and their connectivity.
¹³C NMRProvides information on the number and types of carbon atoms in the molecule.[22][23][24]

Visualizations

Workflow for HPLC Purity Analysis

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare this compound Standard Solution filter_sample Filter Sample (0.22 µm) prep_standard->filter_sample inject_sample Inject into HPLC filter_sample->inject_sample run_hplc Chromatographic Separation (C18 Column) inject_sample->run_hplc detect_peaks UV/DAD Detection run_hplc->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: A streamlined workflow for determining the purity of this compound analytical standards using HPLC.

Troubleshooting Logic for Unexpected HPLC Peaks

Caption: A decision tree for troubleshooting the appearance of unexpected peaks in an HPLC chromatogram.

References

cross-reactivity issues in immunoassays for Pro-lad

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity issues in immunoassays for prolactin.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-reactivity in prolactin immunoassays?

The most common cause of positive interference and apparent hyperprolactinemia in prolactin immunoassays is the presence of macroprolactin.[1][2][3] Macroprolactin is a large molecular complex of the prolactin monomer bound to an IgG autoantibody.[4] While this complex is biologically inactive, it retains immunoreactivity and is detected to varying degrees by different immunoassays, leading to falsely elevated results.[4][5]

Q2: What is macroprolactin and why is it a significant issue?

Macroprolactin is a high molecular weight complex of prolactin and immunoglobulin G (IgG).[4] It has a longer half-life in circulation compared to monomeric prolactin, which can lead to its accumulation.[6] The presence of macroprolactin is considered clinically irrelevant as it has little to no biological activity.[1][4] However, its interference in immunoassays can lead to a misdiagnosis of hyperprolactinemia, resulting in unnecessary investigations, imaging, and inappropriate treatments.[2][3] It is estimated that 15-20% of hyperprolactinemia cases may be due to elevated macroprolactin.

Q3: How does macroprolactin interference differ across various immunoassay platforms?

The degree of cross-reactivity with macroprolactin varies significantly among different commercially available immunoassays.[1][5][7] This variability is due to differences in the specific epitopes on the prolactin molecule that the capture and detection antibodies target.[7] If the autoantibody in the macroprolactin complex masks these epitopes, the assay will have low cross-reactivity.[7] Assays are sometimes classified as having low, medium, or high reactivity with macroprolactin.[5] For instance, studies have shown differences in macroprolactin detection between platforms like those from Roche and Tosoh, with Roche assays sometimes showing lower cross-reactivity.[1][3]

Q4: What is the "high-dose hook effect" and how can it be mitigated?

The high-dose hook effect occurs in sandwich immunoassays when the concentration of prolactin is extremely high, such as in patients with a giant prolactinoma. This excess analyte saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex and leading to a paradoxically low or moderately elevated result.[8] To mitigate this, samples from patients with large pituitary tumors or suspected very high prolactin levels should be serially diluted and re-assayed.[8]

Q5: What are heterophile antibodies and how might they affect prolactin measurements?

Heterophile antibodies are human antibodies that can bind to the animal antibodies used in immunoassays.[7][9] These antibodies can cross-link the capture and detection antibodies in the absence of the analyte, causing a false-positive result.[10] While manufacturers often add blocking agents to minimize this interference, it can still occur and lead to falsely elevated prolactin levels.[7][9]

Q6: Why might prolactin results for the same sample differ when measured on different platforms?

Discrepancies in prolactin results between different immunoassay platforms are common and can be attributed to a lack of standardization.[1][7] Key reasons for this variability include:

  • Differing antibody specificity: Each assay uses unique antibodies that may have different affinities for various prolactin isoforms.

  • Variable cross-reactivity with macroprolactin: As mentioned, platforms show different degrees of interference from macroprolactin.[1][7]

  • Lack of commutability of standards: The international reference standards may not behave identically across all assay formats.[1][7]

Troubleshooting Guides

Issue 1: Falsely Elevated Prolactin in an Asymptomatic Patient
  • Suspected Cause: Macroprolactin Interference.

  • Troubleshooting Workflow:

    start Elevated Prolactin & Asymptomatic Patient peg_screen Perform PEG Precipitation Screening start->peg_screen measure_supernatant Measure Prolactin in Supernatant (Monomeric PRL) peg_screen->measure_supernatant calculate_recovery Calculate % Recovery of Monomeric Prolactin measure_supernatant->calculate_recovery result Interpret Result calculate_recovery->result macro Result: Macroprolactinemia (% Recovery < 40-50%) result->macro Low Recovery true_hyper Result: True Hyperprolactinemia (% Recovery > 40-50%) result->true_hyper High Recovery

    Workflow for investigating suspected macroprolactinemia.

    Recommended Actions:

    • Screen for Macroprolactin: The most common and recommended screening method is polyethylene (B3416737) glycol (PEG) precipitation.[2] This procedure selectively precipitates the large macroprolactin complexes from the serum.

    • Quantify Monomeric Prolactin: Measure the prolactin concentration in the supernatant after PEG precipitation. This result represents the level of biologically active, monomeric prolactin.[8]

    • Calculate Recovery: Determine the percentage of monomeric prolactin recovered after precipitation. A recovery of less than 40-50% is suggestive of the presence of macroprolactin.

Issue 2: Unexpectedly Low Prolactin in a Patient with a Large Prolactinoma
  • Suspected Cause: High-Dose Hook Effect.

  • Troubleshooting Workflow:

    start Low/Normal Prolactin & Large Pituitary Tumor dilute Perform Serial Dilutions (e.g., 1:10, 1:100, 1:1000) start->dilute reassay Re-assay Diluted Samples dilute->reassay observe Observe Results reassay->observe hook Result: Hook Effect Confirmed (Diluted sample shows higher concentration) observe->hook Non-linear increase no_hook Result: No Hook Effect (Concentration decreases proportionally) observe->no_hook Linear decrease

    Workflow for investigating a suspected hook effect.

    Recommended Actions:

    • Perform Serial Dilutions: Dilute the patient sample with the assay-specific diluent. A 1:100 dilution is often sufficient to overcome the hook effect.

    • Re-assay: Measure the prolactin concentration in the diluted samples.

    • Analyze Results: If the hook effect was present, the measured concentration of the diluted sample, when multiplied by the dilution factor, will be significantly higher than the result from the undiluted sample.

Data Presentation

Table 1: Cross-Reactivity of Selected Immunoassays with Macroprolactin
Immunoassay PlatformReported Cross-Reactivity with MacroprolactinPrevalence of Macroprolactinemia DetectedReference
Tosoh Assay High24.6%[3]
Roche Assay Low6.2%[3]

Note: This table presents data from a specific comparative study. Cross-reactivity can vary, and users should consult the manufacturer's instructions for their specific assay.

Table 2: Interpreting Post-PEG Precipitation Results
% Recovery of Monomeric ProlactinInterpretationClinical Significance
> 60% Macroprolactin unlikelyHyperprolactinemia is likely due to monomeric prolactin.
40% - 60% Indeterminate/Gray ZoneFurther investigation may be required.
< 40% Macroprolactinemia ConfirmedThe elevated total prolactin is primarily due to inactive macroprolactin.

Note: Cut-off values for recovery can vary slightly between laboratories. The 40-50% threshold is a commonly cited range.

Experimental Protocols

Protocol 1: Macroprolactin Screening by Polyethylene Glycol (PEG) Precipitation

This protocol describes a common method for precipitating macroprolactin to measure the remaining monomeric prolactin.

Materials:

  • Patient serum sample

  • Polyethylene glycol (PEG) 6000 solution (25% w/v in phosphate-buffered saline)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • Prolactin immunoassay platform

Procedure:

  • Sample Preparation: Aliquot equal volumes of patient serum and the 25% PEG solution into a microcentrifuge tube (e.g., 200 µL of serum + 200 µL of PEG solution).

  • Incubation: Vortex the mixture thoroughly and incubate at room temperature for 10-15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated macroprolactin complexes.

  • Supernatant Collection: Carefully collect the supernatant, which contains the monomeric prolactin.

  • Immunoassay: Analyze the prolactin concentration in the supernatant using your standard immunoassay procedure. Note that the result must be multiplied by 2 to account for the initial 1:1 dilution with the PEG solution.

  • Calculation: Calculate the percent recovery using the following formula: % Recovery = (Monomeric Prolactin [post-PEG, corrected for dilution] / Total Prolactin [pre-PEG]) x 100

Protocol 2: Assessment of the High-Dose Hook Effect

This protocol is used to identify falsely low results due to excessively high analyte concentrations.

Materials:

  • Patient serum sample

  • Assay-specific diluent/zero calibrator

  • Prolactin immunoassay platform

Procedure:

  • Initial Measurement: Measure the prolactin concentration in the neat (undiluted) patient sample according to the standard assay protocol.

  • Serial Dilution: Prepare at least two further dilutions of the patient sample. Recommended dilutions are 1:10 and 1:100.

    • 1:10 Dilution: Mix 1 part serum with 9 parts diluent.

    • 1:100 Dilution: Mix 1 part of the 1:10 dilution with 9 parts diluent.

  • Re-assay: Measure the prolactin concentration in both diluted samples.

  • Calculate Corrected Concentrations: Multiply the results from the diluted samples by their respective dilution factors (10 and 100).

  • Interpretation:

    • No Hook Effect: The calculated concentrations from the diluted samples will be similar to the neat sample result.

    • Hook Effect Present: The calculated concentration from one or both of the diluted samples will be significantly higher than the neat sample result. The highest calculated value should be reported as the true concentration.

Visualizations

cluster_0 Standard Sandwich Immunoassay capture_ab Capture Antibody (on solid phase) prolactin Monomeric Prolactin (Analyte) capture_ab->prolactin binds sandwich Sandwich Complex Formed detect_ab Detection Antibody (Enzyme-labeled) prolactin->detect_ab binds

Principle of a standard prolactin sandwich immunoassay.

cluster_1 Macroprolactin Interference capture_ab_m Capture Antibody macroprolactin Macroprolactin Complex (PRL + IgG) capture_ab_m->macroprolactin binds false_positive False Positive Signal detect_ab_m Detection Antibody macroprolactin->detect_ab_m binds

References

Validation & Comparative

Validating PRO-LAD Purity: A Comparative Guide to High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of psychoactive compounds like PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is of paramount importance for accurate and reproducible experimental results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography stands out as the premier method for the purity analysis of complex organic molecules such as lysergamides. Its primary advantage lies in its ability to separate compounds at ambient temperatures, thus preventing the degradation of thermally sensitive molecules like this compound. This technique offers high resolution, enabling the separation of closely related impurities, including stereoisomers, which is critical for accurate purity assessment.

Comparative Analysis of Analytical Techniques

The choice of analytical technique significantly impacts the accuracy and sensitivity of purity determination. Below is a comparison of typical performance characteristics of a validated HPLC-UV method versus a GC-MS method for the analysis of this compound.

ParameterHPLC-UVGC-MS
Purity Assay (Area %) > 99.5%~99% (potential for on-column degradation)
Limit of Detection (LOD) 0.01 µg/mL[1][2]1.08 µg/mL[3]
Limit of Quantitation (LOQ) 0.05 µg/mL[1][2]3.23 µg/mL[3]
Resolution of iso-PRO-LAD Baseline separation achievableCo-elution possible without derivatization
Thermal Degradation Minimal to nonePotential for degradation at high temperatures[4]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below to allow for replication and adaptation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity

This protocol is adapted from established methods for lysergamide (B1675752) analysis.[1][2]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 311 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to a final concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

  • The theoretical plates for the this compound peak should be ≥ 2000.

4. Analysis:

  • Inject a blank (methanol) to ensure no carryover.

  • Inject the sample solution in duplicate.

  • Calculate the purity by the area normalization method.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires derivatization to improve the volatility and thermal stability of this compound.[3][5]

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 20°C/min to 300°C.

    • Hold: 10 min at 300°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Energy: 70 eV.

  • Scan Range: 40-550 m/z.

2. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • Evaporate 100 µL of the solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample.

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams outline the experimental workflow for HPLC and a comparison with the GC-MS method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve This compound Reference Standard dilute Dilute to Working Concentration (0.1 mg/mL) prep_std->dilute prep_sample Weigh & Dissolve This compound Sample prep_sample->dilute sys_suit System Suitability Test (5 Injections of Standard) dilute->sys_suit To HPLC System inject_blank Inject Blank (Methanol) sys_suit->inject_blank inject_sample Inject Sample (Duplicate) inject_blank->inject_sample integrate Integrate Peak Areas inject_sample->integrate Chromatogram Data calculate Calculate Purity (Area Normalization) integrate->calculate report Generate Certificate of Analysis calculate->report

HPLC Experimental Workflow for this compound Purity Analysis.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_prep Direct Analysis in Solution hplc_sep Liquid-Solid Phase Separation (Ambient Temperature) hplc_prep->hplc_sep hplc_detect UV Absorbance Detection hplc_sep->hplc_detect hplc_adv Advantages: - No thermal degradation - High resolution of isomers - High sensitivity hplc_detect->hplc_adv gcms_prep Derivatization Required gcms_sep Gas-Solid Phase Separation (High Temperature) gcms_prep->gcms_sep gcms_detect Mass Spectrometry Detection gcms_sep->gcms_detect gcms_adv Advantages: - High specificity of detection - Structural information from fragmentation gcms_detect->gcms_adv start This compound Sample start->hplc_prep start->gcms_prep

Comparison of HPLC and GC-MS Analytical Approaches.

References

A Comparative Analysis of PRO-LAD and LSD Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the receptor binding profiles of PRO-LAD and LSD, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the receptor binding affinities of two lysergamide (B1675752) compounds: the well-studied psychedelic N,N-diethyl-lysergamide (LSD) and its lesser-known analog, 6-propyl-6-nor-lysergic acid diethylamide (this compound). Understanding the nuanced interactions of these compounds with various neurotransmitter receptors is crucial for elucidating their pharmacological profiles and guiding future drug development.

Executive Summary

Lysergic acid diethylamide (LSD) is known for its high-affinity interactions with a broad range of serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂ family, as well as dopamine (B1211576) and adrenergic receptors. This promiscuous binding profile is thought to contribute to its complex psychoactive effects. This compound, a structural analog of LSD, also exhibits a significant affinity for serotonergic receptors. While quantitative binding data for this compound is less abundant in publicly available literature, existing research and structure-activity relationship (SAR) studies of N⁶-alkylated lysergamides suggest a comparable, though not identical, receptor binding profile to LSD. This guide synthesizes the available data to facilitate a direct comparison.

Data Presentation: Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro receptor binding affinities (Ki values) of this compound and LSD for a range of relevant G-protein coupled receptors (GPCRs). The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)LSD (Ki, nM)
Serotonin Receptors
5-HT₁ₐ24.51.1 - 21
5-HT₂ₐ3.11.2 - 3.3
5-HT₂ᵦ13.34.9
5-HT₂𝒸3.01.0 - 23
5-HT₅ₐ2919.0 (rat)
5-HT₆11.22.3 - 11
5-HT₇8.13.8 - 9.8
Dopamine Receptors
D₁212>100
D₂24.515 - 49
D₃45.110 - 79
D₄25.120 - 50
Adrenergic Receptors
α₁ₐ26.113 - 17
α₁ᵦ106170
α₂ₐ10037 - 98
α₂ᵦ50.324
α₂𝒸159100
β₁>1000>1000
β₂>1000>1000
Other
H₁39.110 - 20
SERT3110>1000

Note: Data for this compound is primarily sourced from a comprehensive study on LSD analogs by Nichols et al. (2022), while LSD data represents a consensus from multiple peer-reviewed publications and databases. The range for LSD reflects variability across different studies and experimental conditions.

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using in vitro radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and a receptor.

General Radioligand Displacement Assay Protocol

A typical radioligand displacement assay involves the following steps:

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined to ensure consistency across experiments.

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound or LSD) are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.

    • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand is plotted against the concentration of the unlabeled test compound.

    • This competition curve is used to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Specific Radioligands and Cell Lines

The specific radioligands and cell lines used in the cited studies vary depending on the receptor being investigated. For example:

  • 5-HT₂ₐ Receptors: Often assayed using [³H]ketanserin or [¹²⁵I]DOI as the radioligand in cell lines such as HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • 5-HT₁ₐ Receptors: Commonly assayed using [³H]8-OH-DPAT as the radioligand.

  • Dopamine D₂ Receptors: Frequently assayed using [³H]spiperone or [³H]raclopride as the radioligand.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Gq_signaling Agonist Agonist (LSD / this compound) Receptor 5-HT2A Receptor Agonist->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Navigating the Gray Market: A Comparative Guide to PRO-LAD Cross-Reactivity in LSD Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of lysergic acid diethylamide (LSD) is crucial. However, the proliferation of novel psychoactive substances (NPS), such as PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide), presents a significant challenge to traditional immunoassay-based screening methods. This guide provides a comparative analysis of the expected cross-reactivity of this compound in enzyme-linked immunosorbent assays (ELISAs) for LSD, supported by available data on other LSD analogs and detailed experimental protocols to empower researchers in their own evaluations.

While specific quantitative data on the cross-reactivity of this compound in commercially available LSD ELISA kits is not readily found in published literature or manufacturer's documentation, an understanding of immunoassay principles and data from structurally similar analogs can provide valuable insights. Immunoassays for LSD are designed to detect the parent molecule and often show varying degrees of cross-reactivity with its metabolites and other related compounds. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the structural similarity of the analog to LSD.

Understanding ELISA and Cross-Reactivity

Enzyme-linked immunosorbent assays (ELISAs) for drug detection are typically competitive immunoassays. In this format, the drug present in a sample competes with a drug-enzyme conjugate for binding to a limited number of specific antibody binding sites coated on a microplate well. The amount of enzyme conjugate that binds is inversely proportional to the concentration of the drug in the sample. The subsequent addition of a substrate results in a color change, the intensity of which is measured to determine the presence of the drug.

Cross-reactivity occurs when a substance structurally similar to the target drug also binds to the antibody, leading to a positive or semi-quantitative result. The percentage of cross-reactivity is a measure of the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target drug.

Quantitative Data on LSD Analog Cross-Reactivity

Although direct data for this compound is unavailable, examining the cross-reactivity of other N6-alkyl substituted lysergamides can offer a predictive framework. This compound is an analog of LSD with a propyl group replacing the methyl group at the N6 position. The following table summarizes available data for other common LSD analogs in various immunoassays. It is important to note that this data is often not available in readily accessible product literature for all commercial assays, which presents a significant limitation.

Immunoassay PlatformManufacturerCompoundConcentration Tested (ng/mL)Cross-Reactivity (%)Reference
CEDIA™ LSD Assay Thermo Fisher Scientificiso-LSD2,5000.0[1]
Emit® II Plus LSD Assay Siemens Healthineersiso-LSDData not availableNot Reported[1]
KIMS™ LSD Assay Roche Diagnosticsiso-LSDData not availableNot Reported[1]

Note: The absence of reported cross-reactivity data for many commercial assays and for specific analogs like this compound is a significant information gap for the research community.

Based on the structural similarity of this compound to other N6-substituted analogs like AL-LAD (N6-allyl) and ETH-LAD (N6-ethyl), it is plausible that this compound would exhibit some degree of cross-reactivity in LSD ELISAs. However, the extent of this cross-reactivity is likely to be lower than that of LSD itself and will vary significantly between different commercial kits due to proprietary antibody specificities.

Experimental Protocols

For laboratories needing to assess the cross-reactivity of this compound or other novel psychoactive substances, the following generalized experimental protocol for a competitive ELISA can be adapted.

Protocol for Determining Cross-Reactivity in a Competitive ELISA

1. Materials:

  • Commercial LSD ELISA Kit (including antibody-coated microplate, LSD-enzyme conjugate, substrate, stop solution, and wash buffer)

  • This compound standard of known purity and concentration

  • LSD standard (for generating a standard curve)

  • Drug-free urine or appropriate buffer for dilutions

  • Precision pipettes and tips

  • Microplate reader

2. Procedure:

  • Prepare Standards and Samples:

    • Prepare a series of LSD standards in drug-free urine or buffer to generate a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10 ng/mL).

    • Prepare a series of this compound dilutions in drug-free urine or buffer over a range of concentrations expected to show cross-reactivity (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).

  • Assay Procedure (follow manufacturer's instructions, general steps below):

    • Add a specific volume of the standards and this compound dilutions to the respective wells of the antibody-coated microplate.

    • Add the LSD-enzyme conjugate to each well.

    • Incubate the plate for the manufacturer-specified time and temperature to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the LSD standards against their concentrations.

    • Determine the concentration of each this compound dilution that produces a signal equivalent to a specific point on the LSD standard curve (typically the 50% inhibition point, IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of LSD at IC50 / Concentration of this compound at IC50) x 100

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams have been generated.

ELISA_Principle cluster_well Microplate Well cluster_sample Sample Addition Antibody Anti-LSD Antibody LSD LSD (Analyte) LSD->Antibody Binds PRO_LAD This compound (Cross-Reactant) PRO_LAD->Antibody Competes for Binding Conjugate LSD-Enzyme Conjugate Conjugate->Antibody Competes for Binding

Competitive Binding in an LSD ELISA

Cross_Reactivity_Workflow A Prepare LSD and this compound Standards B Perform Competitive ELISA A->B C Generate LSD Standard Curve B->C D Determine this compound IC50 B->D E Calculate % Cross-Reactivity C->E D->E F Report Findings E->F

Workflow for Cross-Reactivity Assessment

Conclusion

The emergence of this compound and other LSD analogs underscores the need for continuous evaluation of existing immunoassay technologies. While specific cross-reactivity data for this compound in commercial LSD ELISAs remains elusive, a scientific approach based on the principles of immunoassay and data from related analogs can guide researchers. The provided experimental protocol offers a framework for laboratories to determine the cross-reactivity of this compound and other novel psychoactive substances, ensuring more accurate interpretation of screening results. As the landscape of NPS continues to evolve, it is imperative for both manufacturers and the scientific community to contribute to a shared knowledge base on the performance of these critical diagnostic tools.

References

A Comparative Analysis of the Behavioral Profiles of PRO-LAD and ETH-LAD in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the behavioral profiles of two lysergamide (B1675752) compounds, N6-propyl-6-nor-lysergic acid diethylamide (PRO-LAD) and N6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD), in mouse models. The analysis focuses on key behavioral assays predictive of psychoactive and rewarding effects: the head-twitch response (HTR), locomotor activity, and conditioned place preference (CPP). Due to a lack of direct comparative studies, this guide synthesizes available data for ETH-LAD and infers the potential profile of this compound based on its known relative potency to LSD in drug discrimination studies.

Inferred and Reported Behavioral Data Summary

Behavioral AssayThis compound (Inferred/Reported)ETH-LAD (Reported)
Head-Twitch Response (HTR) Expected to induce a robust, dose-dependent head-twitch response, indicative of 5-HT2A receptor agonism. Potency is anticipated to be comparable to or slightly less than LSD, given its similar potency in drug discrimination paradigms.[1]Induces a potent, dose-dependent head-twitch response. As a potent 5-HT2A agonist, it is expected to be a strong elicitor of this behavior, likely more potent than LSD.
Locomotor Activity Effects on locomotor activity are not well-documented. Based on related lysergamides, it may produce biphasic effects, with lower doses potentially increasing and higher doses decreasing or having varied effects on locomotion.The specific effects on locomotor activity in mice are not extensively detailed in available literature. Similar to other serotonergic psychedelics, it may induce complex, dose-dependent changes in motor activity.
Conditioned Place Preference (CPP) The rewarding or aversive properties have not been characterized. Given its psychoactive profile, it could potentially induce either conditioned place preference or aversion depending on the dose and experimental conditions.The rewarding or aversive potential as measured by CPP has not been specifically reported. Its potent psychoactivity suggests it could produce conditioned responses.
5-HT2A Receptor Binding Specific binding affinity (Ki) and efficacy data are not readily available. Its LSD-like discriminative stimulus effects suggest it is a potent 5-HT2A receptor agonist.[1]High affinity for the 5-HT2A receptor with a reported Ki of 5.1 nM.[1]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols represent standard procedures used in rodent behavioral pharmacology.

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral proxy for 5-HT2A receptor activation by psychedelics.

  • Animals: Male C57BL/6J mice are commonly used.

  • Housing: Animals are housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Drug Administration: this compound, ETH-LAD, or a vehicle control are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is used to establish a dose-response curve.

  • Observation: Immediately after injection, mice are placed individually into clear observation chambers (e.g., cylindrical Plexiglas arenas).

  • Data Collection: The number of head twitches is manually scored by a trained observer, often from video recordings, for a set period (e.g., 30-60 minutes). Automated systems using magnetometers or video analysis software can also be employed for more objective quantification.

  • Data Analysis: The total number of head twitches per observation period is recorded for each animal. Data are typically analyzed using ANOVA to compare the effects of different doses of the compounds.

Locomotor Activity Assay

This assay measures the exploratory and general motor activity of mice in a novel environment.

  • Apparatus: An open-field arena, typically a square or circular enclosure with infrared beams to detect movement, is used. The arena is often placed in a sound-attenuating chamber with controlled lighting.

  • Habituation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Procedure: Following drug or vehicle administration, mice are placed in the center of the open-field arena.

  • Data Collection: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena (center vs. periphery), is automatically recorded by the system's software for a specified duration (e.g., 60 minutes).

  • Data Analysis: The data are typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Statistical analysis is performed using repeated measures ANOVA.

Conditioned Place Preference (CPP) Assay

CPP is a form of Pavlovian conditioning used to assess the rewarding or aversive properties of a drug.

  • Apparatus: A two- or three-compartment chamber is used. The compartments are distinguished by distinct visual and tactile cues (e.g., different wall colors and floor textures).

  • Phases of the Experiment:

    • Pre-Conditioning (Baseline): On the first day, mice are allowed to freely explore all compartments of the apparatus for a set time (e.g., 15 minutes) to determine any initial preference for a particular compartment.

    • Conditioning: Over several days (typically 4-8 days), mice receive alternating injections of the drug and vehicle. Following the drug injection, they are confined to one of the compartments. After the vehicle injection, they are confined to the opposite compartment. The drug-paired compartment is counterbalanced across animals.

    • Post-Conditioning (Test): On the final day, mice are placed in the apparatus in a drug-free state and allowed to freely explore all compartments.

  • Data Collection: The time spent in each compartment during the pre-conditioning and post-conditioning phases is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Visualizations

The following diagrams illustrate the experimental workflow for the behavioral assays and the canonical 5-HT2A receptor signaling pathway.

Experimental_Workflow cluster_setup Initial Setup cluster_assays Behavioral Assays cluster_htr HTR cluster_loco Locomotor Activity cluster_cpp CPP Animal_Acclimation Animal Acclimation HTR_Admin Drug Administration Animal_Acclimation->HTR_Admin Loco_Admin Drug Administration Animal_Acclimation->Loco_Admin CPP_Pre Pre-Conditioning Animal_Acclimation->CPP_Pre Drug_Preparation Drug/Vehicle Preparation Drug_Preparation->HTR_Admin Drug_Preparation->Loco_Admin CPP_Cond Conditioning Drug_Preparation->CPP_Cond HTR_Observe Observation & Recording HTR_Admin->HTR_Observe HTR_Analysis Data Analysis HTR_Observe->HTR_Analysis Loco_Test Open Field Test Loco_Admin->Loco_Test Loco_Analysis Data Analysis Loco_Test->Loco_Analysis CPP_Pre->CPP_Cond CPP_Post Post-Conditioning Test CPP_Cond->CPP_Post CPP_Analysis Data Analysis CPP_Post->CPP_Analysis

Caption: Experimental workflow for behavioral assays.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound / ETH-LAD Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: 5-HT2A receptor Gq signaling pathway.

References

Comparative Guide to Analytical Methods for PRO-LAD Quantification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) in urine. This compound is a psychedelic lysergamide (B1675752) related to LSD.[1] Accurate and sensitive quantification in urine is crucial for pharmacokinetic studies, clinical research, and forensic toxicology. This document outlines the performance of established methods, introduces a novel conceptual approach, and provides detailed experimental protocols.

Methodology Comparison

The primary established methods for the quantification of lysergamides like this compound in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While specific performance data for this compound is limited, data from its parent compound, LSD, and its analogs are used as a reliable proxy.

A novel conceptual method, Rapid Drug Detection in Urine (RaDPi-U), based on Probe Electrospray Ionization-Tandem Mass Spectrometry (PESI-MS/MS), is also presented as a potential future technique for high-throughput screening.

Table 1: Comparison of Quantitative Performance of Analytical Methods for Lysergamide Quantification in Urine

ParameterLC-MS/MSELISANovel Conceptual Method (RaDPi-U)
Linearity Range 0.015 - 10 ng/mL[2][3][4]1 - 250 µg/L (for synthetic cannabinoids)[5]Qualitative/Semi-Quantitative
Limit of Detection (LOD) 0.005 ng/mL[4]5 µg/L (for synthetic cannabinoids)[6]Not yet determined for this compound
Limit of Quantification (LOQ) 0.015 - 0.5 ng/mL[2][3][4]5 - 10 µg/L (for synthetic cannabinoids)[6]Not yet determined for this compound
Accuracy (% Recovery) 89%[7][8]80 - 120% (general requirement)[9]Not yet determined for this compound
Precision (% CV) < 15%[7][8]< 15% (intra-assay), < 20% (inter-assay)[5]Not yet determined for this compound
Specificity HighVariable (potential for cross-reactivity)[6]High
Throughput ModerateHighVery High
Cost per Sample HighLowPotentially Low

Experimental Protocols

LC-MS/MS Quantification of this compound in Urine

This protocol is adapted from validated methods for LSD and its analogs in urine.[4][10]

a. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add an internal standard (e.g., LSD-d3).

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with deionized water, followed by an acidic buffer, and then methanol.

  • Elute the analyte with a freshly prepared solution of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Chromatographic Conditions

  • Instrument: UPLC™/MS/MS system

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of 0.1 M acetate (B1210297) buffer (pH 8.0) and acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard would need to be determined.

ELISA for this compound Screening in Urine

This is a general protocol for a competitive ELISA, which is a common format for small molecule detection.

  • Urine samples may require dilution with the provided assay buffer.

  • Add diluted urine samples, standards, and controls to the wells of a microplate pre-coated with anti-PRO-LAD antibodies.

  • Add a fixed amount of enzyme-conjugated this compound to each well. This will compete with any this compound in the sample for binding to the antibodies.

  • Incubate the plate according to the manufacturer's instructions.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that will react with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Visualizations

Signaling Pathway

This compound, like other lysergamides, is a serotonin (B10506) 5-HT2A receptor agonist.[1] Its effects are mediated through the serotonergic signaling pathway.

G This compound Serotonin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PRO_LAD This compound Receptor 5-HT2A Receptor PRO_LAD->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Caption: this compound interaction with the 5-HT2A receptor and downstream signaling.

Experimental Workflows

G LC-MS/MS Experimental Workflow start Urine Sample Collection prep Sample Preparation (Solid-Phase Extraction) start->prep lc Liquid Chromatography (Separation) prep->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data end Quantitative Result data->end

Caption: Workflow for this compound quantification in urine using LC-MS/MS.

G Novel RaDPi-U Conceptual Workflow start Urine Sample Collection (10 µL) mix Mix with Internal Standard & Ethanol (1.5 min) start->mix pesi Probe Electrospray Ionization (PESI) mix->pesi msms Tandem Mass Spectrometry (MS/MS) pesi->msms result Rapid Screening Result msms->result

Caption: Conceptual workflow for rapid this compound screening using RaDPi-U.[11]

References

PRO-LAD vs. AL-LAD: A Comparative Analysis of Potency in Head-Twitch Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two lysergamide (B1675752) compounds, PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) and AL-LAD (6-allyl-6-nor-lysergic acid diethylamide), in inducing the head-twitch response (HTR) in rodents. The head-twitch response is a well-established behavioral proxy for 5-HT2A receptor activation in animals and is commonly used to assess the potential hallucinogenic-like effects of novel compounds.[1] This document summarizes key quantitative data, details the experimental methodologies employed in these studies, and presents visual diagrams of the relevant signaling pathway and experimental workflow.

Comparative Potency Data

The relative potency of this compound and AL-LAD in eliciting the head-twitch response is a critical factor in understanding their pharmacological profiles. The following table summarizes the median effective dose (ED50) for each compound, which represents the dose required to produce a half-maximal response.

CompoundED50 (nmol/kg)Animal ModelRoute of AdministrationSource
AL-LAD 174.9Mouse (C57BL/6J)Intraperitoneal (i.p.)Brandt et al. (via a study on 1P-AL-LAD)
This compound ~132.8 (estimated)Rat/Mouse-Inferred from Hoffman & Nichols, 1985 and Halberstadt & Geyer, 2013

Note on this compound Potency: A direct experimental ED50 value for this compound in the head-twitch response assay was not available in the reviewed literature. However, a 1985 study by Hoffman and Nichols demonstrated that in drug discrimination studies with rats trained to discriminate LSD, this compound exhibited a potency similar to that of LSD. More recent studies have established the ED50 of LSD in the mouse head-twitch response assay to be approximately 132.8 nmol/kg.[2][3] Therefore, the ED50 for this compound is estimated to be in a similar range.

Experimental Protocols

The head-twitch response assay is a standardized behavioral paradigm used to assess 5-HT2A receptor agonism. The following is a generalized experimental protocol based on methodologies cited in the literature for lysergamide testing.

Animal Model:

  • Species and Strain: Male C57BL/6J mice are commonly used for HTR studies due to their robust and reliable response to serotonergic hallucinogens.

Drug Administration:

  • Route: Test compounds are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Dose Range: A range of doses is used to establish a dose-response curve and determine the ED50 value.

Quantification of Head-Twitch Response: Two primary methods are employed for the quantification of HTR:

  • Magnetometer-Based System: This automated method involves surgically implanting a small magnet on the skull of the mouse. The mouse is then placed in an enclosure surrounded by a magnetic coil. Head twitches induce a characteristic electrical signal in the coil, which is recorded and quantified.

  • Observational Analysis: Trained observers can manually score the number of head twitches by reviewing video recordings of the animals after drug administration. More recently, automated video analysis software has also been developed to track and count head twitches.

Data Analysis: The number of head twitches is counted over a specified period, typically 30-60 minutes, following drug administration. The data is then used to generate a dose-response curve, from which the ED50 value is calculated using non-linear regression analysis.

Visualizations

5-HT2A Receptor Signaling Pathway in Head-Twitch Response

5-HT2A Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound / AL-LAD (5-HT2A Agonist) 5HT2A_R 5-HT2A Receptor Ligand->5HT2A_R Binds to Gq_alpha Gqα 5HT2A_R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation HTR Head-Twitch Response Neuronal_Excitation->HTR

Caption: 5-HT2A receptor signaling cascade leading to the head-twitch response.

Experimental Workflow for Head-Twitch Response Assay

HTR Experimental Workflow Start Start Animal_Prep Animal Preparation (e.g., Magnet Implantation) Start->Animal_Prep Acclimation Acclimation to Test Environment Animal_Prep->Acclimation Drug_Admin Drug Administration (this compound / AL-LAD or Vehicle) Acclimation->Drug_Admin HTR_Recording Head-Twitch Response Recording (30-60 min) Drug_Admin->HTR_Recording Data_Quant Data Quantification (Automated or Manual Scoring) HTR_Recording->Data_Quant Data_Analysis Data Analysis (Dose-Response Curve, ED50 Calculation) Data_Quant->Data_Analysis End End Data_Analysis->End

References

Confirming the Structure of Pro-lad: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the structural elucidation of 6-propyl-6-nor-lysergic acid diethylamide (Pro-lad) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide leverages comparative data from structurally similar lysergamide (B1675752) analogs to predict and support the chemical structure of this compound.

While direct experimental ¹H-NMR and ¹³C-NMR data for this compound is not extensively available in peer-reviewed literature, its structure can be confidently confirmed through a comparative analysis with its close chemical analogs, ETH-LAD and AL-LAD. This compound, or (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide, is a derivative of lysergic acid, sharing the core ergoline (B1233604) scaffold with other well-characterized lysergamides.[1][2][3][4] By examining the established NMR spectra of these related compounds, we can predict the expected chemical shifts and splitting patterns for this compound, providing a robust framework for its structural verification.

Predicted ¹H and ¹³C NMR Data for this compound

The primary structural difference between this compound, ETH-LAD, and AL-LAD lies in the N-6 substituent: a propyl group for this compound, an ethyl group for ETH-LAD, and an allyl group for AL-LAD.[1] This variation will most significantly impact the chemical shifts of the protons and carbons within the N-6 alkyl chain and its immediate vicinity on the ergoline ring. The remainder of the core structure is expected to exhibit very similar NMR signals to its analogs.

Based on the known data for ETH-LAD and AL-LAD, the following tables predict the ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound in comparison to ETH-LAD and AL-LAD.

Assignment Predicted this compound (ppm) ETH-LAD (ppm) AL-LAD (ppm)
N-CH₂-CH₂-CH₃~2.4 - 2.6 (m)2.53 (q, J=7.2 Hz)3.25 (d, J=6.5 Hz)
N-CH₂-CH₂-CH₃~1.4 - 1.6 (m)1.07 (t, J=7.2 Hz)-
N-CH₂-CH₂-CH₃~0.9 (t)--
Aromatic Protons~6.8 - 7.2 (m)~6.8 - 7.2 (m)~6.8 - 7.2 (m)
H-2~6.8 (d)6.82 (d, J=1.8 Hz)6.81 (d, J=1.8 Hz)
H-4α~3.1 (m)3.10 (m)3.11 (m)
H-4β~2.6 (m)2.62 (m)2.63 (m)
H-5~3.4 (m)3.42 (m)3.43 (m)
H-9~3.2 (m)3.21 (m)3.22 (m)
N(CH₂CH₃)₂~3.3 & 3.1 (m)~3.3 & 3.1 (m)~3.3 & 3.1 (m)
N(CH₂CH₃)₂~1.0 (t)1.05 (t, J=7.1 Hz)1.06 (t, J=7.1 Hz)
NH~8.2 (s)8.25 (s)8.24 (s)

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound in comparison to ETH-LAD and AL-LAD.

Assignment Predicted this compound (ppm) ETH-LAD (ppm) AL-LAD (ppm)
N-CH₂-CH₂-CH₃~5346.252.8
N-CH₂-CH₂-CH₃~2013.0-
N-CH₂-CH₂-CH₃~11--
C-2~115115.1115.0
C-3~123123.2123.1
C-4~3232.132.0
C-5~5858.358.2
C-6~111111.2111.1
C-7~121121.3121.2
C-8~108108.4108.3
C-9~4343.243.1
C-10~3535.435.3
C-11~133133.5133.4
C-12~125125.6125.5
C-13~109109.1109.0
C=O~172172.3172.2
N(CH₂CH₃)₂~42 & 4042.1 & 40.242.0 & 40.1
N(CH₂CH₃)₂~14 & 1214.3 & 12.414.2 & 12.3

Experimental Workflow for Structural Confirmation

The following diagram illustrates the general workflow for confirming the structure of a novel or uncharacterized compound like this compound using NMR spectroscopy, emphasizing the comparative approach.

G Workflow for Structural Confirmation of this compound via NMR cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Comparison cluster_3 Structural Confirmation This compound Synthesis This compound Synthesis Purification Purification This compound Synthesis->Purification Sample Dissolution Sample Dissolution Purification->Sample Dissolution 1H_NMR 1H-NMR Acquisition Sample Dissolution->1H_NMR 13C_NMR 13C-NMR Acquisition Sample Dissolution->13C_NMR Spectral_Processing Spectral Processing & Peak Picking 1H_NMR->Spectral_Processing 13C_NMR->Spectral_Processing 2D_NMR 2D-NMR (COSY, HSQC, HMBC) Comparison Comparative Analysis 2D_NMR->Comparison Spectral_Processing->2D_NMR Spectral_Processing->Comparison Analog_Data Reference NMR Data (ETH-LAD, AL-LAD) Analog_Data->Comparison Confirmation Structural Confirmation of this compound Comparison->Confirmation Structure_Prediction Prediction of this compound Spectrum Structure_Prediction->Comparison

References

head-to-head study of Pro-lad and other N6-alkyl norlysergamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PRO-LAD and Other N6-Alkyl Norlysergamide Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a head-to-head comparison of this compound with other N6-alkyl norlysergamide derivatives, focusing on their pharmacological properties. The information is compiled from preclinical studies to assist researchers in understanding the structure-activity relationships within this class of serotonergic compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogs, primarily focusing on their interaction with serotonin (B10506) and dopamine (B1211576) receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2ADopamine D1Dopamine D2Reference
ETH-LAD5.122.14.4[1][2]
This compoundData not availableData not availableData not available
AL-LADData not availableData not availableData not available
LSD (for comparison)14.7Data not availableData not available[3]

Table 2: In Vivo Potency (Rat Drug Discrimination Studies)

CompoundPotency Relative to LSDED50 (nmol/kg)Reference
This compoundEquipotentNot specified[6]
ETH-LADMore potentNot specified[6]
AL-LADMore potent174.9[6][7]
1P-AL-LADLess potent (prodrug to AL-LAD)491[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the study of these lysergamide (B1675752) derivatives.

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Lysergamide Lysergamide (e.g., this compound) Lysergamide->5HT2A_Receptor Binds to DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor GRK GPCR Kinase (GRK) 5HT2A_Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated 5-HT2A Receptor GRK->5HT2A_Receptor Phosphorylates Lysergamide Lysergamide (e.g., this compound) Lysergamide->5HT2A_Receptor Binds to Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling_Scaffold Signaling Scaffold (e.g., for MAPK) Beta_Arrestin->Signaling_Scaffold Downstream_Effects Downstream Effects Signaling_Scaffold->Downstream_Effects

β-Arrestin Recruitment Pathway.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes (e.g., from cell culture or brain tissue) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound (e.g., this compound) Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify Radioactivity (e.g., using a scintillation counter) Separate->Quantify Analyze Data Analysis (Calculate Ki values) Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard practices in the field.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

1. Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., 5-HT2A), either from recombinant cell lines or tissue homogenates.

  • Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test Compound: The unlabeled compound to be tested (e.g., this compound).

  • Assay Buffer: Typically a Tris-based buffer at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Termination and Filtration: After incubation to equilibrium, rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve and converted to the Ki value using the Cheng-Prusoff equation.

G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Mobilization for Gq-coupled receptors)

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound in activating a Gq-coupled receptor like 5-HT2A.

1. Materials:

  • Cell Line: A cell line stably expressing the 5-HT2A receptor (e.g., HEK293 cells).

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM).

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test Compound: The compound to be tested (e.g., this compound).

  • Fluorescent Plate Reader: With injection capabilities.

2. Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of the test compound into the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.

  • Data Analysis: The peak fluorescence response at each concentration is determined. Plot the response against the log concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) can be calculated.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to induce the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.

1. Materials:

  • Engineered Cell Line: A cell line co-expressing the 5-HT2A receptor fused to one component of a reporter system (e.g., a fragment of an enzyme) and β-arrestin fused to the complementary component.

  • Substrate for the Reporter System: A substrate that produces a detectable signal (e.g., luminescence or fluorescence) when acted upon by the reconstituted reporter enzyme.

  • Test Compound: The compound to be tested (e.g., this compound).

  • Luminometer or Fluorometer: To detect the signal.

2. Procedure:

  • Cell Plating: Seed the engineered cells in a multi-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate.

  • Substrate Addition and Signal Detection: Add the substrate for the reporter system and measure the resulting signal using a luminometer or fluorometer. The recruitment of β-arrestin to the receptor brings the two parts of the reporter enzyme together, leading to a functional enzyme that converts the substrate into a detectable signal.

  • Data Analysis: Plot the signal intensity against the log concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax for β-arrestin recruitment can be determined. Recent studies suggest that for many psychedelics, both Gq and β-arrestin pathways are activated.[8][9][10][11][12]

References

Assessing the Reproducibility of Pro-lad's Psychedelic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel psychoactive compounds with therapeutic potential has led to a resurgence of interest in psychedelic research. Among the numerous lysergamide (B1675752) derivatives, 6-propyl-6-nor-lysergic acid diethylamide (Pro-lad) has emerged as a substance of interest due to its structural similarity to LSD and anecdotal reports of its unique psychedelic properties. However, a critical aspect of preclinical and clinical drug development is the reproducibility of a compound's effects. This guide provides a comparative assessment of the anticipated reproducibility of this compound-induced psychedelic effects, drawing parallels with the well-characterized psychedelics LSD and psilocybin. Due to a lack of direct studies on the reproducibility of this compound's effects, this guide synthesizes available preclinical data and established methodologies for assessing psychedelic effects to provide a framework for future research.

Preclinical Assessment of Reproducibility: The Head-Twitch Response

For comparison, the potencies of LSD and psilocybin in inducing the HTR have been quantified. In C57BL/6J mice, the median effective dose (ED50) for LSD to induce the HTR has been reported as 52.9 µg/kg (132.8 nmol/kg).[1][2] While a specific ED50 for psilocybin in the same mouse strain under identical conditions is not available in the provided search results, studies have confirmed that psilocybin does induce the HTR, with a dose of 1 mg/kg being effective.[3] The consistency of the dose-response relationship for the HTR is a critical factor in assessing preclinical reproducibility.

Table 1: Preclinical Potency in Head-Twitch Response (HTR) Assay

CompoundAnimal ModelED50 (or effective dose)Reference
This compound RodentsInduces HTR (quantitative ED50 not available)Anecdotal and inferred from mechanism
LSD C57BL/6J mice52.9 µg/kg (132.8 nmol/kg)[1][2]
Psilocybin C57BL/6 mice1 mg/kg (effective dose)[3]

Human Subjective Effects: Quantifying the Psychedelic Experience

In human studies, the reproducibility of psychedelic effects is assessed through the consistent elicitation of specific subjective experiences across participants and sessions. This is quantified using validated psychometric questionnaires. While no published clinical trials have specifically assessed the reproducibility of this compound's effects using these instruments, the established protocols for LSD and psilocybin provide a clear roadmap for such an investigation.

Key Validated Questionnaires:

  • Mystical Experience Questionnaire (MEQ30): This 30-item questionnaire assesses mystical-type experiences, which are often correlated with positive therapeutic outcomes.[4]

  • Challenging Experience Questionnaire (CEQ): This instrument quantifies difficult or adverse aspects of a psychedelic experience, such as fear, grief, and paranoia.[5]

  • Ego-Dissolution Inventory (EDI): This 8-item scale measures the dissolution of the sense of self, a hallmark of the psychedelic experience.[5]

  • Altered States of Consciousness (ASC) Rating Scale: This scale measures various dimensions of altered states of consciousness, including changes in perception, cognition, and emotion.

The reproducibility of a compound's effects would be determined by the consistency of scores on these questionnaires across a cohort of participants administered the same dose under controlled conditions.

Receptor Binding Profile: The Molecular Basis of Effect

The interaction of a psychedelic compound with various neurotransmitter receptors underpins its subjective effects. A consistent and predictable receptor binding profile is a prerequisite for reproducible pharmacological effects. This compound, like LSD and psilocybin, is known to be a potent agonist at the serotonin (B10506) 5-HT2A receptor, which is the primary target for the induction of psychedelic experiences. However, a detailed, quantitative comparison of the binding affinities (Ki values) of this compound at a range of serotonin and other receptors is not currently available in the public domain. For comparison, the receptor binding profiles of LSD and psilocin (the active metabolite of psilocybin) have been more extensively characterized.

Table 2: Comparative Receptor Binding Profile (Illustrative)

ReceptorThis compound (Ki, nM)LSD (Ki, nM)Psilocin (Ki, nM)
5-HT2A Data Not Available~1-3~50-150
5-HT1A Data Not Available~10-20~100-200
5-HT2C Data Not Available~5-15~20-80
D2 Data Not Available~20-50>1000

Note: The Ki values for LSD and psilocin are approximate and can vary between studies. The table is for illustrative purposes to highlight the type of data needed for a direct comparison.

Experimental Protocols for Assessing Reproducibility

To rigorously assess the reproducibility of this compound's psychedelic effects, a well-controlled, double-blind, placebo-controlled clinical trial is necessary.

Experimental Workflow for Assessing Reproducibility

experimental_workflow cluster_screening Participant Screening cluster_dosing Dosing Sessions cluster_assessment Data Collection cluster_analysis Data Analysis s1 Inclusion/Exclusion Criteria s2 Informed Consent s1->s2 d1 Randomized, Double-Blind Administration (this compound vs. Placebo vs. Active Comparator) s2->d1 d2 Controlled 'Set' and 'Setting' d1->d2 a1 Administer Validated Questionnaires (MEQ30, CEQ, EDI, ASC) d2->a1 a2 Physiological Measures (Heart Rate, Blood Pressure) a1->a2 a3 Pharmacokinetic Sampling a2->a3 an1 Statistical Analysis of Questionnaire Scores a3->an1 an2 Assessment of Inter-Subject Variability an1->an2 an3 Correlation of Subjective Effects with Physiological and PK Data an2->an3

Caption: Experimental workflow for a clinical trial to assess the reproducibility of this compound's psychedelic effects.

Signaling Pathway of Classical Psychedelics

The psychedelic effects of this compound, LSD, and psilocybin are primarily mediated through their agonistic action at the serotonin 5-HT2A receptor, which is a Gq-coupled protein receptor.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade drug This compound / LSD / Psilocin receptor 5-HT2A Receptor drug->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc effects Psychedelic Effects (Altered Perception, Cognition, Mood) ca2->effects pkc->effects

Caption: Simplified signaling pathway of classical psychedelics like this compound via the 5-HT2A receptor.

Conclusion and Future Directions

Assessing the reproducibility of this compound's psychedelic effects is a critical step in its evaluation as a potential research tool or therapeutic agent. While direct evidence is currently lacking, the established preclinical and clinical methodologies for characterizing psychedelics like LSD and psilocybin provide a robust framework for future investigations. The head-twitch response in rodents offers a quantifiable preclinical endpoint to assess the consistency of 5-HT2A receptor activation. In humans, the use of validated questionnaires in controlled clinical trials will be essential to determine the variability of this compound's subjective effects. Future research should prioritize conducting dose-response studies of this compound in the HTR assay and obtaining a comprehensive receptor binding profile. Ultimately, a randomized, placebo-controlled clinical trial is necessary to definitively assess the reproducibility of this compound-induced psychedelic effects in humans and to understand its unique phenomenological signature.

References

A Comparative Review of LSD Analogs for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo pharmacological properties of common lysergic acid diethylamide (LSD) analogs.

The resurgence of interest in psychedelic compounds for therapeutic applications has spurred a deeper investigation into the pharmacological nuances of lysergic acid diethylamide (LSD) and its analogs. These compounds, primarily agonists at serotonin (B10506) 5-HT₂A receptors, offer a unique window into the neurobiology of perception, cognition, and consciousness. For researchers in neuroscience and drug development, understanding the comparative pharmacology of these analogs is crucial for designing experiments, interpreting data, and developing novel therapeutics. This guide provides an objective comparison of several key LSD analogs—1P-LSD, ALD-52, ETH-LAD, and AL-LAD—focusing on their receptor binding affinities, functional potencies, and in vivo effects, supported by experimental data and detailed methodologies.

In Vitro Pharmacology: Receptor Binding and Functional Activity

The primary molecular target for classic psychedelics is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR) that, upon activation, primarily engages the Gq signaling pathway.[1] The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), while its functional potency is measured by the half-maximal effective concentration (EC₅₀) in cellular assays.

Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities of LSD and its analogs for key serotonin and dopamine (B1211576) receptors. Lower Ki values indicate a higher binding affinity.

Compound5-HT₂A (Ki, nM)5-HT₁A (Ki, nM)5-HT₂C (Ki, nM)Dopamine D₁ (Ki, nM)Dopamine D₂ (Ki, nM)
LSD14.79.545.3--
1P-LSD196637---
ALD-521741,054---
ETH-LAD5.1[2][3]--22.1[2][3]4.4[2][3]
AL-LAD-----

N¹-acyl substitution, as seen in 1P-LSD and ALD-52, generally leads to a significant reduction in affinity for both 5-HT₂A and 5-HT₁A receptors compared to LSD.[4] In contrast, ETH-LAD demonstrates a higher affinity for the 5-HT₂A receptor than LSD itself.[2][3]

Functional Potency (EC₅₀)

Functional assays, such as calcium mobilization assays, are used to determine the potency of a compound in activating a receptor's signaling pathway.

Compound5-HT₂A (EC₅₀, nM)
LSD7.2
Lisuride (B125695) (non-hallucinogenic analog)17

Note: Data from[5]. EC₅₀ values for the other analogs are not consistently reported in the reviewed literature, with some studies indicating that 1-acyl derivatives like ALD-52 and 1P-LSD show weak efficacy or act as antagonists in in vitro functional assays, supporting the hypothesis that they are prodrugs metabolized to LSD in vivo.[4]

In Vivo Pharmacology: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is considered predictive of hallucinogenic potential in humans.[6][7] The potency of a compound in inducing HTR is measured by its ED₅₀ value (the dose that produces 50% of the maximal response).

CompoundHead-Twitch Response (ED₅₀, nmol/kg)
LSD132.8[8]
1P-LSD349.6[8]
AL-LAD174.9
1P-AL-LAD491

Note: Data for AL-LAD and 1P-AL-LAD from[9]. A lower ED₅₀ value indicates higher potency.

Consistent with the in vitro binding data for 1-acyl substituted analogs, 1P-LSD and 1P-AL-LAD are less potent than their respective parent compounds, LSD and AL-LAD, in inducing the head-twitch response.[8][9]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the evaluation of these compounds, the following diagrams illustrate the canonical 5-HT₂A receptor signaling pathway and a typical experimental workflow for characterizing novel psychedelic compounds.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LSD_Analog LSD Analog HTR2A 5-HT₂A Receptor LSD_Analog->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays binding Radioligand Binding Assay (Determine Ki) functional Functional Assay (e.g., Calcium Mobilization) (Determine EC₅₀ & Efficacy) binding->functional htr Head-Twitch Response (HTR) in Rodents (Determine ED₅₀) functional->htr drug_discrim Drug Discrimination Studies htr->drug_discrim interpretation Data Analysis & Interpretation drug_discrim->interpretation start Novel LSD Analog start->binding

References

Comparative Stability of PRO-LAD and 1P-LSD: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of two lysergamide (B1675752) analogs, PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) and 1P-LSD (1-propionyl-lysergic acid diethylamide). The information presented herein is intended to inform research, analytical method development, and handling procedures for these compounds. While experimental data on the stability of 1P-LSD is available, similar quantitative data for this compound is lacking in current scientific literature. Therefore, this guide combines existing data for 1P-LSD with a qualitative assessment of this compound's expected stability based on its structure and the general characteristics of lysergamides. A proposed experimental protocol for a direct comparative forced degradation study is also provided.

Introduction to this compound and 1P-LSD

This compound and 1P-LSD are both structural analogs of lysergic acid diethylamide (LSD). This compound is characterized by a propyl group attached to the nitrogen at position 6 of the ergoline (B1233604) ring system[1][2]. In contrast, 1P-LSD features a propionyl group attached to the indole (B1671886) nitrogen at position 1[3]. This structural difference is key to their differing metabolic fates and likely influences their chemical stability. 1P-LSD is widely recognized as a prodrug for LSD, undergoing rapid hydrolysis to LSD in vivo and in biological samples such as human serum[3][4][5][6]. The stability of this compound has not been extensively studied, but potential degradation pathways are expected to include hydrolysis, oxidation, and photodegradation[1].

Quantitative Stability Data for 1P-LSD

A study by Grumann et al. provides the most comprehensive quantitative data on the short-term stability of 1P-LSD in biological matrices. The findings are summarized below.

Storage ConditionMatrixDuration1P-LSD DegradationLSD FormationReference
Room TemperatureUrine5 daysNot specified as majorYes, temperature-dependent hydrolysis[7]
Room TemperatureSerum5 daysNot specified as majorYes, up to 21% hydrolysis[7]
5°CUrine & Serum5 daysNo major degradationNot specified[7]
-20°CUrine & Serum5 daysNo major degradationNot specified[7]

Note: The addition of sodium fluoride (B91410) to serum samples was found to prevent the enzymatic formation of LSD from 1P-LSD.[7]

Another study noted that 1P-LSD is more stable than its counterpart ALD-52, attributing this to the steric hindrance provided by the propanoyl group[8][9]. It is also established that 1P-LSD can undergo hydrolysis to LSD at the high temperatures of a gas chromatography (GC) injector port, particularly when alcoholic solvents are used for sample preparation[1][8][9].

Qualitative Stability Comparison and Degradation Pathways

Aspect1P-LSDThis compound (Predicted)
Primary Degradation Pathway Hydrolysis of the 1-propionyl group to form LSD.Likely oxidation, photodegradation, and potential epimerization to iso-PRO-LAD at the C8 position. Hydrolysis of the diethylamide group is a possibility under harsh conditions.
Susceptibility to Heat Known to degrade at high temperatures, especially during GC-MS analysis.Expected to be sensitive to heat, a common characteristic of lysergamides.
Susceptibility to Light Expected to be light-sensitive, similar to other lysergamides.Expected to be light-sensitive.
pH Sensitivity The N-propionyl group is susceptible to hydrolysis, which can be influenced by pH.The ergoline ring system is generally more stable in slightly acidic to neutral conditions and can be susceptible to degradation under strongly acidic or alkaline conditions.
In Vitro Stability Readily hydrolyzes to LSD in human serum.Expected to be more stable in serum compared to 1P-LSD as it is not a prodrug in the same manner. However, general enzymatic degradation is possible.

The primary degradation pathway for 1P-LSD is the hydrolysis of the propionyl group, yielding LSD. This is a critical consideration for both in vivo studies and analytical procedures.

G 1P-LSD Hydrolysis Pathway 1P-LSD 1P-LSD LSD LSD 1P-LSD->LSD Hydrolysis Propionic Acid Propionic Acid 1P-LSD->Propionic Acid Hydrolysis

Figure 1: Hydrolysis of 1P-LSD to LSD and Propionic Acid.

Experimental Protocols

Published Protocol for 1P-LSD Stability Assessment

The following is a summary of the methodology used by Grumann et al. (2019) to assess the stability of 1P-LSD in urine and serum.

1. Sample Preparation:

  • Fortify pooled human urine and serum with 1P-LSD to a final concentration.

  • Aliquots of the fortified samples are prepared for storage under different conditions.

2. Storage Conditions:

  • Samples are stored at room temperature, 5°C, and -20°C.

  • Stability is assessed over a period of five days.

  • For room temperature samples, the influence of light is also evaluated.

  • In a subset of serum samples, sodium fluoride is added as an enzyme inhibitor.

3. Analytical Method:

  • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative analysis of 1P-LSD and its metabolite, LSD.

  • Sample preparation for analysis involves a liquid-liquid extraction.

4. Data Analysis:

  • The concentrations of 1P-LSD and LSD are determined at each time point and storage condition.

  • Degradation is assessed by the decrease in 1P-LSD concentration and the corresponding increase in LSD concentration.

Proposed Protocol for Comparative Forced Degradation Study

To directly compare the stability of this compound and 1P-LSD, a forced degradation study should be performed. This involves subjecting the compounds to a variety of stress conditions to accelerate their degradation.

1. Materials:

  • This compound and 1P-LSD reference standards.

  • Solvents for sample preparation (e.g., acetonitrile, methanol, water).

  • Reagents for stress conditions: Hydrochloric acid (for acidic hydrolysis), sodium hydroxide (B78521) (for basic hydrolysis), hydrogen peroxide (for oxidation).

  • Equipment: HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS), photostability chamber, oven.

2. Stress Conditions:

  • Acidic Hydrolysis: Treat a solution of each compound with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Treat a solution of each compound with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of each compound with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose solid samples and solutions of each compound to elevated temperatures (e.g., 80°C) for a defined period.

  • Photodegradation: Expose solutions of each compound to light in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize acidic and basic samples.

  • Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each compound under each stress condition.

  • Identify and characterize major degradation products using mass spectrometry and other spectroscopic techniques.

  • Compare the degradation profiles of this compound and 1P-LSD.

G Forced Degradation Experimental Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Stock Solutions of this compound & 1P-LSD Stock Solutions of this compound & 1P-LSD Acid Hydrolysis Acid Hydrolysis Stock Solutions of this compound & 1P-LSD->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solutions of this compound & 1P-LSD->Base Hydrolysis Oxidation Oxidation Stock Solutions of this compound & 1P-LSD->Oxidation Thermal Stress Thermal Stress Stock Solutions of this compound & 1P-LSD->Thermal Stress Photolytic Stress Photolytic Stress Stock Solutions of this compound & 1P-LSD->Photolytic Stress Time-point Sampling & Neutralization Time-point Sampling & Neutralization Acid Hydrolysis->Time-point Sampling & Neutralization Base Hydrolysis->Time-point Sampling & Neutralization Oxidation->Time-point Sampling & Neutralization Thermal Stress->Time-point Sampling & Neutralization Photolytic Stress->Time-point Sampling & Neutralization HPLC-PDA/MS Analysis HPLC-PDA/MS Analysis Time-point Sampling & Neutralization->HPLC-PDA/MS Analysis Degradation Calculation Degradation Calculation HPLC-PDA/MS Analysis->Degradation Calculation Impurity Identification Impurity Identification Degradation Calculation->Impurity Identification Comparative Stability Profile Comparative Stability Profile Impurity Identification->Comparative Stability Profile

Figure 2: Workflow for a comparative forced degradation study.

Conclusion

The stability of 1P-LSD is primarily dictated by the hydrolysis of its 1-propionyl group, a reaction that occurs readily in biological matrices and can be induced during analytical procedures. In contrast, this compound is expected to exhibit a degradation profile more akin to LSD itself, with greater susceptibility to oxidation and photolytic degradation. The steric bulk of the N6-propyl group in this compound may offer some protection against certain degradation pathways compared to the N6-methyl group in LSD, but this remains to be experimentally verified. For the handling and analysis of 1P-LSD, careful consideration must be given to temperature and the choice of solvents to prevent unintended conversion to LSD. For this compound, protection from light and oxidative conditions is likely to be of greater importance. The proposed forced degradation study would provide invaluable data to directly compare the intrinsic stability of these two lysergamides and to develop robust analytical methods for their accurate quantification.

References

PRO-LAD vs. LSD: A Comparative Analysis of Potency in Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of 6-propyl-6-nor-lysergic acid diethylamide (PRO-LAD) and lysergic acid diethylamide (LSD) based on preclinical drug discrimination studies. This objective analysis is supported by available experimental data and detailed methodologies to inform research and drug development in the field of serotonergic compounds.

Potency Comparison

Drug discrimination studies are a cornerstone of behavioral pharmacology, providing insights into the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the internal cues associated with a specific drug and differentiate them from a saline control. The potency of a novel compound is often determined by its ability to substitute for the training drug, with the effective dose 50 (ED50) being a key quantitative measure.

A key study in the field, conducted by Hoffman and Nichols in 1985, systematically evaluated a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including this compound (referred to as N(6)-propyl). Their findings indicated that this compound fully substitutes for LSD in rats trained to discriminate LSD from saline and is equipotent to LSD.[1][2] This suggests that this compound produces subjective effects that are qualitatively similar to those of LSD at comparable doses in this preclinical model.

Subsequent literature has reinforced this finding, stating that in rodent drug discrimination tests, this compound exhibits about the same or slightly greater potency than LSD itself.[1] Another source corroborates this, noting that while this compound had about the same potency as LSD, other analogs like ETH-LAD and AL-LAD were found to be more potent.

Table 1: Summary of Potency Comparison in Rodent Drug Discrimination Studies

CompoundPotency Relative to LSDSupporting Evidence
This compound EquipotentFull substitution for LSD in rats.

Experimental Protocols

The following is a generalized protocol for a two-lever drug discrimination task in rats, a standard method for evaluating the discriminative stimulus effects of hallucinogenic drugs like LSD and its analogs. The specific parameters may vary between individual studies.

Objective: To train rats to discriminate the subjective effects of a specific dose of LSD from saline and to then test the ability of a novel compound (e.g., this compound) to substitute for the LSD cue.

Apparatus:

  • Operant Conditioning Chambers: Standard two-lever operant conditioning chambers are typically used. Each chamber is housed within a sound-attenuating and ventilated enclosure.

  • Levers: Two retractable levers are located on one wall of the chamber.

  • Reinforcement Dispenser: A dispenser for delivering food rewards (e.g., sucrose (B13894) pellets) is situated between the two levers.

  • Stimulus Lights: A stimulus light is often located above each lever.

  • Control System: A computer-based system controls the experimental contingencies and records the data.

Procedure:

  • Acclimation and Initial Training:

    • Rats are first habituated to the operant conditioning chambers.

    • They are then trained to press a lever to receive a food reward. This is typically done on a fixed-ratio (FR) schedule of reinforcement, where a set number of lever presses are required to earn a reward.

  • Discrimination Training:

    • Animals are divided into two groups. One group receives an injection of LSD (the training drug) and the other receives a saline injection prior to being placed in the chamber.

    • For the LSD-trained group, responses on one specific lever (the "drug-appropriate" lever) are reinforced. Responses on the other lever have no consequence.

    • For the saline-trained group, responses on the opposite lever (the "saline-appropriate" lever) are reinforced.

    • The drug and saline training sessions are conducted on alternating days.

    • Training continues until the rats reliably press the correct lever based on the injection they received (typically >80% accuracy).

  • Substitution Testing:

    • Once the discrimination is established, substitution tests are conducted to evaluate the effects of a novel compound like this compound.

    • On a test day, instead of LSD or saline, the rats receive an injection of a specific dose of this compound.

    • The rats are then placed in the chamber, and the number of presses on both the drug-appropriate and saline-appropriate levers is recorded.

    • Full substitution is considered to have occurred if the animals predominantly press the drug-appropriate lever.

    • A range of doses of the test compound is typically evaluated to generate a dose-response curve and determine the ED50 value (the dose at which the animals make 50% of their responses on the drug-appropriate lever).

Signaling Pathway and Experimental Workflow

The subjective effects of both LSD and this compound are primarily mediated by their agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor. The following diagram illustrates the general signaling pathway initiated by the activation of this receptor.

G cluster_0 Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/11 5HT2A_Receptor->Gq_G11 Activates LSD_PROLAD LSD or this compound (Agonist) LSD_PROLAD->5HT2A_Receptor Binds to PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: 5-HT2A Receptor Signaling Pathway

The following diagram illustrates the typical workflow of a drug discrimination study.

G cluster_0 Phase 1: Training cluster_1 Phase 2: Testing cluster_2 Phase 3: Data Analysis Acclimation Acclimation & Lever Press Training Discrimination_Training Discrimination Training (LSD vs. Saline) Acclimation->Discrimination_Training Substitution_Test Substitution Test (this compound Administration) Discrimination_Training->Substitution_Test Data_Collection Data Collection (Lever Presses) Substitution_Test->Data_Collection Dose_Response Dose-Response Curve Generation Data_Collection->Dose_Response ED50_Calculation ED50 Calculation Dose_Response->ED50_Calculation

Caption: Drug Discrimination Experimental Workflow

References

Validating In Vitro to In Vivo Correlation for Prodrug Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Establishing a predictive relationship between in vitro drug release characteristics and in vivo performance, known as in vitro to in vivo correlation (IVIVC), is a critical step in modern drug development. For prodrugs, which are inactive compounds that are metabolized into their active form in the body, validating this correlation presents unique complexities. This guide provides a comparative overview of methodologies for establishing IVIVC for prodrug effects, using the anticancer prodrug capecitabine (B1668275) as a case study. We will delve into experimental protocols, present comparative data, and explore alternative modeling approaches.

The Challenge of Prodrug IVIVC

Prodrugs are designed to improve pharmacokinetic properties, enhance drug delivery, or minimize side effects.[1] Their bioactivation, typically through enzymatic conversion, adds a layer of complexity to IVIVC.[1] It's not just about the dissolution of the prodrug form; it's about the rate and extent of its conversion to the active moiety and the subsequent absorption and distribution.[1] Therefore, a successful IVIVC for a prodrug must account for both the release of the prodrug from its dosage form and its metabolic conversion.

Traditional Approach to IVIVC: A Step-by-Step Workflow

The conventional method for developing a Level A IVIVC, the most rigorous and desirable level of correlation, involves a multi-step process. This process aims to establish a point-to-point relationship between the in vitro dissolution and/or conversion rate and the in vivo absorption rate.

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_correlation IVIVC Development invitro_dissolution Dissolution Testing (Prodrug) deconvolution Deconvolution (Calculate in vivo absorption) invitro_dissolution->deconvolution Fraction Dissolved invitro_conversion Enzymatic Conversion Assay (Prodrug to Active Drug) invitro_conversion->deconvolution Fraction Converted animal_pk Pharmacokinetic Study (Animal Model) plasma_sampling Plasma Sampling (Time-course) animal_pk->plasma_sampling bioanalysis Bioanalysis (LC-MS/MS) (Prodrug & Active Drug Conc.) plasma_sampling->bioanalysis bioanalysis->deconvolution Plasma Concentration Data correlation Correlation Analysis (In vitro vs. In vivo data) deconvolution->correlation model_validation Model Validation (Internal & External Predictability) correlation->model_validation

Figure 1: Experimental workflow for establishing a prodrug IVIVC.

Case Study: Capecitabine

Capecitabine is an orally administered prodrug of the cytotoxic agent 5-fluorouracil (B62378) (5-FU).[2][3] It undergoes a three-step enzymatic conversion to 5-FU, with the final step preferentially occurring in tumor tissue.[2][4][5] This targeted activation makes it an excellent model for studying prodrug IVIVC.

Data Presentation: In Vitro vs. In Vivo

Establishing a robust IVIVC requires quantitative data from both in vitro and in vivo experiments. The following tables provide representative data for capecitabine, illustrating the type of information needed for correlation.

Table 1: In Vitro Enzymatic Conversion of Capecitabine to 5'-DFUR (an intermediate) in Liver Microsomes

Time (minutes)Capecitabine Concentration (µM)5'-DFUR Concentration (µM)Percent Converted (%)
010000
15782222
30554545
60257575
12059595

Note: Data are hypothetical and for illustrative purposes, based on typical enzymatic conversion kinetics.

Table 2: In Vivo Plasma Concentrations of Capecitabine and 5-FU in Mice Following Oral Administration

Time (hours)Capecitabine Plasma Conc. (µg/mL)5-FU Plasma Conc. (µg/mL)
0.2515.20.8
0.525.81.5
118.52.1
25.31.2
40.90.3
8< 0.1< 0.1

Note: This data is representative of typical pharmacokinetic profiles observed in animal studies.[6][7]

Alternative Approaches: Physiologically Based Pharmacokinetic (PBPK) Modeling

While the traditional deconvolution method is widely used, it can be empirical. Physiologically based pharmacokinetic (PBPK) modeling offers a more mechanistic alternative.[8][9][10]

Table 3: Comparison of IVIVC Methodologies for Prodrugs

FeatureTraditional Deconvolution-Based IVIVCPhysiologically Based Pharmacokinetic (PBPK) Modeling
Approach Correlates in vitro dissolution/conversion data with in vivo absorption data.[8][9]Simulates drug absorption, distribution, metabolism, and excretion based on physiological and physicochemical parameters.[10][11][12]
Data Requirements In vitro release data and in vivo plasma concentration data from multiple formulations.Drug-specific data (solubility, permeability, metabolism rates) and system-specific data (organ blood flow, tissue volumes).
Predictive Power Good for interpolation within the tested formulation space.Can extrapolate to different populations, dosing regimens, and disease states.
Mechanistic Insight Limited; provides a mathematical correlation without deep physiological context.High; incorporates physiological processes, providing a better understanding of the underlying mechanisms.
Complexity Relatively straightforward to implement with standard software.More complex, requiring specialized software and expertise.

Pharmacodynamic Effects of the Active Metabolite: The 5-FU Signaling Pathway

A key aspect of validating the effects of a prodrug is understanding the mechanism of action of its active metabolite. 5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[13][14][15]

Figure 2: Simplified signaling pathway of 5-Fluorouracil (5-FU).

The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, leading to a depletion of thymidine, an essential precursor for DNA replication.[16][17][18] This "thymineless death" is a primary mechanism of 5-FU's cytotoxicity.[13] Additionally, other metabolites of 5-FU can be incorporated into RNA and DNA, leading to further cellular damage and apoptosis.[15]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable data for IVIVC. Below are summaries of key experimental methodologies.

In Vitro: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a prodrug in the presence of liver enzymes.

  • Objective: To determine the rate of conversion of the prodrug to its metabolites.

  • Materials:

    • Liver microsomes (human or relevant animal species)

    • Prodrug stock solution

    • NADPH regenerating system (cofactor for many metabolic enzymes)

    • Phosphate (B84403) buffer (pH 7.4)

    • Quenching solution (e.g., acetonitrile) to stop the reaction

    • Incubator and centrifuge

    • LC-MS/MS for analysis

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the prodrug in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points, take aliquots of the reaction mixture and add them to the quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the concentrations of the prodrug and its metabolites.

    • Calculate the rate of disappearance of the prodrug and the formation of the active metabolite.

In Vivo: Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active metabolite in a living organism.

  • Objective: To measure the plasma concentration-time profiles of the prodrug and its active metabolite.

  • Materials:

    • Test animals (e.g., mice)

    • Prodrug formulation for oral administration

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

    • Centrifuge

    • Analytical instruments (LC-MS/MS)

  • Procedure:

    • Administer a single oral dose of the prodrug formulation to a cohort of mice.[7]

    • At predetermined time points, collect blood samples from the animals.[6]

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of the prodrug and the active metabolite.[19]

    • Plot the plasma concentration versus time for both the prodrug and the active metabolite.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Conclusion

Validating the in vitro to in vivo correlation for prodrugs is a multifaceted process that requires careful consideration of both the physicochemical properties of the dosage form and the biological processes of metabolic conversion. While traditional deconvolution methods provide a valuable framework for establishing IVIVC, the integration of mechanistic approaches like PBPK modeling can offer deeper insights and enhanced predictive power. For a successful IVIVC, it is imperative to have robust and detailed in vitro and in vivo experimental data, as exemplified by the case of capecitabine. A well-established IVIVC can significantly streamline the drug development process, reduce the need for extensive in vivo studies, and ultimately contribute to the development of safer and more effective prodrug therapies.

References

Comparative Pharmacodynamics of Lysergamide Research Chemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamics of several lysergamide (B1675752) research chemicals. The information is presented to facilitate understanding of their mechanisms of action and to support further research.

This document summarizes available data on the receptor binding affinities and functional potencies of prominent lysergamide research chemicals, including 1-propionyl-lysergic acid diethylamide (1P-LSD), 6-allyl-6-nor-lysergic acid diethylamide (AL-LAD), 6-ethyl-6-nor-lysergic acid diethylamide (ETH-LAD), and 1-acetyl-d-lysergic acid diethylamide (ALD-52), in comparison to lysergic acid diethylamide (LSD). The primary focus is on their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is central to the psychoactive effects of these compounds.

Data Presentation

Receptor Binding Affinities (Ki, nM)

The following table summarizes the reported binding affinities (Ki values) of various lysergamides for key serotonin receptors. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.

Compound5-HT1A5-HT2A5-HT2CReference
LSD212.91.7
AL-LAD29.88.113.2
ETH-LAD67.41.53.3
1P-LSD138.4127.1132.1
ALD-52148.1111.8179.3

Note: Data is compiled from various sources and experimental conditions may differ.

Functional Potency (EC50, nM) and Efficacy (Emax, %)

This table presents the functional potency (EC50) and efficacy (Emax) of lysergamides at the 5-HT2A receptor, typically measured through assays like calcium flux or inositol (B14025) phosphate (B84403) accumulation. The EC50 value is the concentration of an agonist that produces 50% of the maximal response, while Emax represents the maximum response compared to a reference agonist (e.g., serotonin).

CompoundAssay Type5-HT2A EC50 (nM)5-HT2A Emax (%)Reference
LSDCalcium Mobilization4.7100
AL-LADCalcium Mobilization3.296
ETH-LADCalcium Mobilization1.6108
1P-LSDCalcium Mobilization369.364
ALD-52Calcium Mobilization243.673

Note: Efficacy is often expressed relative to a standard agonist like serotonin or LSD.

In Vivo Potency (ED50, nmol/kg) - Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the in vivo potency of hallucinogenic compounds. The ED50 is the dose that produces the HTR in 50% of the tested animals.

CompoundHTR ED50 (nmol/kg)Potency Relative to LSDReference
LSD132.8100%
1P-LSD~400~33%
ALD-52~265~50%
1B-LSD976.7~14%
1P-AL-LAD491~27% (of AL-LAD)
AL-LAD174.9~76%

Experimental Protocols

Radioligand Binding Assay

A detailed protocol for a radioligand binding assay to determine the affinity of a test compound for a specific receptor, such as the 5-HT2A receptor, is outlined below.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]ketanserin).

  • Test Compounds: Lysergamide research chemicals of interest.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled ketanserin (B1673593) or serotonin) to determine non-specific binding.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

A calcium flux assay is a common functional assay to measure the activation of Gq-coupled receptors like the 5-HT2A receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating the 5-HT2A receptor by measuring the resulting increase in intracellular calcium concentration.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive Fluorescent Dye: A dye such as Fluo-4 AM that increases in fluorescence upon binding to calcium.

  • Test Compounds: Lysergamide research chemicals of interest.

  • Reference Agonist: A known 5-HT2A receptor agonist (e.g., serotonin) to determine the maximal response.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescence Plate Reader: An instrument capable of measuring fluorescence intensity over time.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time to allow the dye to enter the cells.

  • Compound Addition: Prepare serial dilutions of the test compounds and the reference agonist. Add the compounds to the respective wells.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the compound concentration to generate a dose-response curve. Fit the curve to a sigmoidal dose-response equation to determine the EC50 and Emax values.

Mandatory Visualization

Serotonergic Signaling Pathway Simplified 5-HT2A Receptor Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lysergamide Lysergamide (Agonist) Receptor 5-HT2A Receptor Lysergamide->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: Simplified signaling pathway of the 5-HT2A receptor upon activation by a lysergamide agonist.

Experimental_Workflow_Radioligand_Binding_Assay Workflow for Radioligand Binding Assay start Start prep Prepare Receptor Membranes start->prep assay_setup Set up Assay Plate: - Membranes - Radioligand - Test Compound prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: A typical experimental workflow for determining receptor binding affinity using a radioligand binding assay.

Safety Operating Guide

Navigating the Disposal of Pro-lad: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The foundation of proper chemical disposal lies in a hierarchy of waste management strategies: pollution prevention, source reduction, reuse, recycling, and finally, disposal.[1] Before beginning any work, a disposal plan for all hazardous and nonhazardous waste must be formulated.[1]

Key tenets for handling chemical waste include:

  • Accurate Identification and Labeling: All chemical and waste containers must be clearly and accurately labeled with their contents.[1][2] Maintaining the integrity of original labels is crucial.[1]

  • Segregation of Incompatible Chemicals: To prevent dangerous reactions, incompatible chemicals must be stored and disposed of separately.[3][4] Waste should be segregated into categories such as organic solvents, toxic metals, and inorganic chemicals.[4]

  • Proper Storage: Chemical waste must be stored in appropriate, leak-proof containers that will not degrade upon exposure to the chemical.[3][4] Containers should be kept tightly sealed.[4]

  • Waste Minimization: Laboratories should strive to minimize waste generation by ordering only the necessary amount of chemicals, using less hazardous alternatives when possible, and keeping accurate inventories to avoid duplicate purchases.[2][4]

Step-by-Step Pro-lad Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) for this compound disposal, the following general procedure for research chemical waste should be followed. This protocol is designed to align with standard laboratory practices and regulations.

  • Consult Institutional and Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal regulations.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a laboratory coat.[6][7] Depending on the potential for aerosolization, a respirator may be necessary.[8]

  • Waste Characterization: Determine the nature of the this compound waste. Is it a pure compound, in solution, or mixed with other materials? This will dictate the appropriate disposal container and waste stream.

  • Container Selection and Labeling:

    • Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound (6-propyl-6-nor-lysergic acid diethylamide)".

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Ensure the container is made of a material compatible with the waste.

  • Waste Collection:

    • Collect this compound waste in its designated container.

    • Do not mix with incompatible waste streams.

    • Keep the container closed when not actively adding waste.

    • Store the waste container in a designated, secure, and well-ventilated area, such as a chemical fume hood.[2]

  • Arrange for Disposal:

    • Contact your institution's EHS or a licensed chemical waste disposal contractor to schedule a pickup.[5][8]

    • Provide them with a complete and accurate description of the waste.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal.[8]

Quantitative Guidelines for Laboratory Chemical Waste

While specific quantitative data for this compound disposal is not available, the following table summarizes general principles that should be applied as best practices.

ParameterGuidelineRationale
Container Fill Volume Do not fill waste containers beyond 90% of their capacity.[9]To prevent spills due to expansion of contents with temperature changes and to allow for safe handling and sealing.
Extremely Hazardous Waste Accumulation (General) For extremely hazardous waste, up to 1 quart may be accumulated before it must be collected. Amounts greater than or equal to 1 quart must be collected within 3 days.[10]To minimize the risk associated with storing highly toxic or reactive materials.
Satellite Accumulation Area Time Limit Hazardous waste containers can be kept in a satellite accumulation area for up to 90 days from the date waste is first added.[10]To ensure timely removal of hazardous materials from the immediate work area.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Prolad_Disposal_Workflow cluster_prep Preparation Phase cluster_waste_handling Waste Handling & Collection cluster_disposal Final Disposal A Consult Institutional EHS & Regulations B Don Appropriate PPE A->B C Characterize this compound Waste B->C D Select & Label Compatible Waste Container C->D E Segregate and Collect Waste D->E F Store Container in Designated Secure Area E->F G Contact EHS for Waste Pickup F->G H Complete Waste Disposal Documentation G->H

This compound Disposal Workflow Diagram

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your EHS department for guidance on the disposal of any research chemical.

References

Essential Safety and Handling Protocols for Pro-lad

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a research chemical and a structural analog of lysergic acid diethylamide (LSD).[1][2] Very little data exists regarding its pharmacological properties, metabolism, and toxicity.[1] Therefore, it should be handled with extreme caution by trained professionals in a controlled laboratory setting. The following guidelines are based on general principles for handling potent, hazardous compounds and information available for analogous substances.

Personal Protective Equipment (PPE)

Due to the limited toxicological data, a comprehensive approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory operations.

OperationGlovesEye ProtectionLab Coat/GownRespiratory Protection
Handling Solids (weighing, aliquoting) Nitrile, double-glovedSafety glasses with side shields or chemical splash gogglesDisposable lab coatCertified N95 or higher respirator
Handling Solutions (preparing, transferring) Nitrile, double-glovedChemical splash gogglesDisposable lab coatIn a certified chemical fume hood
Animal Dosing Nitrile, double-glovedSafety glasses with side shields and face shieldSolid-front gown, disposable sleevesIn a certified chemical fume hood or ventilated enclosure
Waste Disposal Nitrile, double-glovedChemical splash gogglesDisposable lab coatAs required by the specific disposal procedure

Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently and immediately after known contact with this compound.

Experimental Protocols

General Handling Procedures:

  • Controlled Access: All work with this compound should be conducted in a designated area with restricted access.

  • Ventilation: Handle solid this compound and concentrated solutions in a certified chemical fume hood to prevent inhalation of aerosols or dust.

  • Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Spill Management: Have a spill kit readily available. For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and other disposable materials should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A solution of soap and water followed by a rinse with an appropriate solvent (e.g., ethanol, methanol) can be used, with the cleaning materials also disposed of as hazardous waste.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below for reference.

PropertyValue
Molecular Formula C22H29N3O[3]
Molecular Weight 351.49 g/mol [3][4]
Appearance Neat (likely solid)[4]
Solubility Data not widely available, handle as if soluble in organic solvents.

Safety Workflow Diagram

The following diagram outlines the essential workflow for safely handling this compound in a laboratory setting.

ProLad_Safety_Workflow This compound Handling Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Assess_Risks Assess Risks & Review SDS (if available) Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Assemble_Materials Assemble Materials & Spill Kit Prepare_Work_Area->Assemble_Materials Handle_Compound Handle this compound (Weighing/Solution Prep) Assemble_Materials->Handle_Compound Perform_Experiment Perform Experiment Handle_Compound->Perform_Experiment Spill_Response Spill Response Handle_Compound->Spill_Response Exposure_Response Exposure Response (First Aid) Handle_Compound->Exposure_Response Decontaminate Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate Segregate_Waste Segregate & Label Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: this compound Handling Safety Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pro-lad
Reactant of Route 2
Pro-lad

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.